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  • Product: BIBO3304
  • CAS: 191868-13-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Core Mechanism of Action of BIBO3304

For Researchers, Scientists, and Drug Development Professionals Abstract BIBO3304 is a potent and highly selective non-peptide antagonist of the Neuropeptide Y (NPY) Y1 receptor. This document provides a comprehensive te...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BIBO3304 is a potent and highly selective non-peptide antagonist of the Neuropeptide Y (NPY) Y1 receptor. This document provides a comprehensive technical overview of its mechanism of action, detailing its interaction with the Y1 receptor and the subsequent downstream signaling events. Quantitative data from key experiments are presented, along with detailed experimental protocols to facilitate replication and further investigation. Visual diagrams of the signaling pathways and experimental workflows are included to provide a clear and concise representation of the scientific principles.

Introduction

Neuropeptide Y (NPY) is a 36-amino acid neurotransmitter that is widely expressed in the central and peripheral nervous systems. It plays a crucial role in regulating a variety of physiological processes, including appetite, energy homeostasis, anxiety, and blood pressure.[1] NPY exerts its effects through a family of G protein-coupled receptors (GPCRs), with the Y1 receptor subtype being a key mediator of many of NPY's physiological actions. BIBO3304 has emerged as a critical pharmacological tool for elucidating the role of the Y1 receptor in these processes. It is an (R)-argininamide derivative that demonstrates subnanomolar binding affinity for the Y1 receptor and exhibits high selectivity over other NPY receptor subtypes.[2][3][4][5]

Core Mechanism of Action: NPY Y1 Receptor Antagonism

The primary mechanism of action of BIBO3304 is its competitive antagonism of the NPY Y1 receptor. By binding to the Y1 receptor, BIBO3304 prevents the endogenous ligand, NPY, from binding and initiating downstream signaling cascades. The Y1 receptor is coupled to inhibitory G proteins (Gi/o).[1] Activation of the Y1 receptor by NPY typically leads to two main signaling events: the inhibition of adenylyl cyclase and the activation of phospholipase C (PLC).

Inhibition of Adenylyl Cyclase

Upon NPY binding, the activated Gi alpha subunit of the G protein inhibits the enzyme adenylyl cyclase. This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[1] A reduction in cAMP levels subsequently leads to decreased activity of protein kinase A (PKA). By blocking NPY's access to the Y1 receptor, BIBO3304 prevents this inhibitory effect, thereby maintaining basal levels of cAMP and PKA activity.

Activation of Phospholipase C

The Gβγ subunits of the dissociated G protein can activate phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. DAG, in conjunction with the elevated intracellular Ca2+, activates protein kinase C (PKC).[1] BIBO3304, by antagonizing the Y1 receptor, blocks this entire cascade, preventing the NPY-induced increase in intracellular calcium and activation of PKC.

Quantitative Data

The potency and selectivity of BIBO3304 have been extensively characterized through various in vitro assays. The following tables summarize the key quantitative data.

Table 1: Binding Affinity of BIBO3304 for NPY Receptors
Receptor SubtypeSpeciesIC50 (nM)Reference
Y1Human0.38 ± 0.06[3][4][5]
Y1Rat0.72 ± 0.42[3][4][5]
Y2Human> 1000[3][5]
Y4Human> 1000[3][5]
Y4Rat> 1000[3][5]
Y5Human> 1000[3][5]
Y5Rat> 1000[3][5]

IC50 values represent the concentration of BIBO3304 required to inhibit 50% of radiolabeled ligand binding.

Table 2: Binding Affinity of BIBO3304's Inactive Enantiomer (BIBO3457)
Receptor SubtypeSpeciesIC50 (nM)Reference
Y1Human> 10,000[1]
Y1Rat> 1000[1][3]

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action and the experimental approaches used to study it, the following diagrams have been generated using Graphviz.

cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling NPY NPY Y1R Y1 Receptor NPY->Y1R Binds & Activates BIBO3304 BIBO3304 BIBO3304->Y1R Binds & Blocks G_protein Gi/o Protein Y1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca²⁺ IP3->Ca2 Releases from ER PKC PKC DAG->PKC Activates Ca2->PKC Activates

Figure 1: NPY Y1 Receptor Signaling Pathway and BIBO3304's Point of Action.

cluster_prep Sample Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_membranes Cell Membranes expressing Y1R incubation Incubate membranes, radioligand, and BIBO3304 cell_membranes->incubation radioligand Radiolabeled NPY analog radioligand->incubation competitor BIBO3304 (varying concentrations) competitor->incubation filtration Separate bound from free radioligand (e.g., vacuum filtration) incubation->filtration measurement Quantify radioactivity of bound ligand filtration->measurement competition_curve Plot % inhibition vs. [BIBO3304] measurement->competition_curve ic50 Determine IC50 value competition_curve->ic50

Figure 2: General Workflow for a Radioligand Competition Binding Assay.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the mechanism of action of BIBO3304.

Radioligand Binding Assay

This assay is used to determine the binding affinity (IC50) of BIBO3304 for the NPY Y1 receptor.

  • Materials and Reagents:

    • Cell membranes prepared from a cell line stably expressing the human or rat NPY Y1 receptor (e.g., SK-N-MC cells).

    • Radiolabeled NPY analog (e.g., [³H]-NPY or [¹²⁵I]-PYY).

    • BIBO3304 stock solution and serial dilutions.

    • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4).

    • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

    • Glass fiber filters (e.g., Whatman GF/C).

    • Scintillation cocktail.

    • 96-well microplates.

  • Procedure:

    • In a 96-well microplate, add binding buffer, the cell membrane preparation, the radiolabeled ligand at a concentration near its Kd, and varying concentrations of BIBO3304.

    • For total binding wells, add vehicle instead of BIBO3304. For non-specific binding wells, add a high concentration of unlabeled NPY.

    • Incubate the plate at room temperature for a specified time (e.g., 90-120 minutes) to reach equilibrium.

    • Terminate the binding reaction by rapid vacuum filtration through glass fiber filters, followed by several washes with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the BIBO3304 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

cAMP Accumulation Assay

This functional assay measures the ability of BIBO3304 to block NPY-induced inhibition of cAMP production.

  • Materials and Reagents:

    • A cell line expressing the NPY Y1 receptor (e.g., CHO-K1 cells).

    • Forskolin (an adenylyl cyclase activator).

    • NPY.

    • BIBO3304.

    • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

    • Cell culture medium.

  • Procedure:

    • Seed the Y1 receptor-expressing cells in a multi-well plate and culture overnight.

    • Pre-incubate the cells with varying concentrations of BIBO3304 in the presence of a phosphodiesterase inhibitor for a short period (e.g., 15-30 minutes).

    • Stimulate the cells with a fixed concentration of NPY and forskolin.

    • Incubate for a specified time (e.g., 30 minutes) to allow for cAMP accumulation.

    • Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.

    • Plot the cAMP concentration against the BIBO3304 concentration to determine the antagonist's potency in reversing the NPY-mediated inhibition of forskolin-stimulated cAMP accumulation.

Intracellular Calcium Mobilization Assay

This assay assesses the ability of BIBO3304 to block NPY-induced increases in intracellular calcium.

  • Materials and Reagents:

    • A cell line expressing the NPY Y1 receptor.

    • A fluorescent calcium indicator dye (e.g., Fluo-4 AM).

    • Pluronic F-127 to aid dye loading.

    • NPY.

    • BIBO3304.

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • A fluorescence plate reader with kinetic reading capabilities.

  • Procedure:

    • Plate the Y1 receptor-expressing cells in a black, clear-bottom 96-well plate and culture overnight.

    • Load the cells with the calcium indicator dye (e.g., Fluo-4 AM) in assay buffer for approximately 1 hour at 37°C.

    • Wash the cells with assay buffer to remove excess dye.

    • Place the plate in a fluorescence plate reader and measure the baseline fluorescence.

    • Inject varying concentrations of BIBO3304 into the wells and incubate for a short period.

    • Inject a fixed concentration of NPY and immediately begin kinetic measurement of fluorescence intensity over time.

    • The increase in fluorescence corresponds to an increase in intracellular calcium. Analyze the data to determine the inhibitory effect of BIBO3304 on the NPY-induced calcium response.

In Vivo NPY-Induced Feeding Study in Rodents

This in vivo experiment evaluates the efficacy of BIBO3304 in blocking the orexigenic (appetite-stimulating) effects of NPY.

  • Animal Model:

    • Adult male rats (e.g., Sprague-Dawley or Wistar).

  • Procedure:

    • Surgically implant cannulas into the cerebral ventricles (intracerebroventricular, ICV) or directly into specific brain regions known to regulate feeding (e.g., the paraventricular nucleus of the hypothalamus) of the rats.

    • Allow the animals to recover from surgery.

    • On the day of the experiment, pre-treat the rats with an ICV injection of either vehicle or BIBO3304.

    • After a specified pre-treatment time, administer an ICV injection of NPY to stimulate food intake.

    • Provide the animals with pre-weighed food and measure their food consumption at various time points (e.g., 1, 2, and 4 hours) post-NPY injection.

    • Compare the food intake of the BIBO3304-treated group to the vehicle-treated group to determine the antagonist's ability to block NPY-induced feeding.[3]

Therapeutic Implications and Future Directions

The potent and selective antagonism of the NPY Y1 receptor by BIBO3304 has significant implications for therapeutic development. Given the role of the Y1 receptor in appetite regulation, BIBO3304 and similar compounds have been investigated as potential treatments for obesity.[1] Furthermore, research has suggested a role for Y1 receptor signaling in other physiological and pathological processes, including anxiety, depression, and cancer. For instance, studies have shown that BIBO3304 can protect pancreatic β-cells and improve glycemic control in mouse models of type 2 diabetes.[6][7]

Future research will likely focus on optimizing the pharmacokinetic properties of Y1 receptor antagonists to enhance their drug-like characteristics, such as oral bioavailability and brain penetration, for various therapeutic applications. The continued use of BIBO3304 as a research tool will be invaluable in further dissecting the complex roles of the NPY system in health and disease.

Conclusion

BIBO3304 is a highly specific and potent antagonist of the NPY Y1 receptor. Its mechanism of action involves the competitive blockade of NPY binding, thereby preventing the G-protein-mediated downstream signaling events of adenylyl cyclase inhibition and phospholipase C activation. This comprehensive guide has provided a detailed overview of its mechanism, supported by quantitative data, visual diagrams, and experimental protocols, to serve as a valuable resource for the scientific community.

References

Exploratory

BIBO3304: A Technical Guide to a High-Affinity and Selective NPY Y1 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of BIBO3304, a potent and selective non-peptide antagonist of the Neuropeptide Y (NPY) Y1 re...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of BIBO3304, a potent and selective non-peptide antagonist of the Neuropeptide Y (NPY) Y1 receptor. BIBO3304 is a valuable pharmacological tool for in vitro and in vivo research aimed at elucidating the physiological roles of the NPY Y1 receptor and for the development of novel therapeutics targeting this receptor. This document details the binding affinity, selectivity, and functional activity of BIBO3304, along with detailed experimental protocols for its characterization. Furthermore, it illustrates the NPY Y1 receptor signaling pathway and the mechanism of action of BIBO3304 through structured diagrams.

Introduction

Neuropeptide Y (NPY) is a 36-amino acid peptide neurotransmitter widely distributed in the central and peripheral nervous systems, where it is involved in a myriad of physiological processes, including the regulation of food intake, blood pressure, and anxiety.[1][2] NPY exerts its effects through a family of G protein-coupled receptors (GPCRs), with the Y1 receptor subtype being a primary mediator of many of NPY's actions.[2][3] The NPY Y1 receptor has emerged as a significant drug target for various pathological conditions, including obesity, metabolic disorders, and cancer.[1][4]

BIBO3304, chemically identified as (R)-N-[[4-(aminocarbonylaminomethyl)phenyl]methyl]-N2-(diphenylacetyl)-argininamide, is a non-peptide small molecule that acts as a highly potent and selective antagonist for the NPY Y1 receptor.[5][6] Its high affinity and selectivity make it an invaluable tool for dissecting the specific functions of the Y1 receptor subtype, both in vitro and in vivo.[1][7] This guide serves as a technical resource for researchers utilizing BIBO3304 in their studies.

Quantitative Data

The following tables summarize the binding affinity and selectivity of BIBO3304 for NPY receptors.

Table 1: Binding Affinity of BIBO3304 for NPY Y1 Receptors

Receptor SpeciesCell LineIC50 (nM)Reference(s)
HumanSK-N-MC0.38 ± 0.06[5][8]
HumanBHK (transfected)0.69 ± 0.16[8]
Rat-0.72 ± 0.42[5][8]

Table 2: Selectivity Profile of BIBO3304 for NPY Receptor Subtypes

Receptor SubtypeSpeciesIC50 (nM)Fold Selectivity (over human Y1)Reference(s)
Y2Human>1000>2600[5][9]
Y4Human>1000>2600[5][9]
Y4Rat>1000>1388[5]
Y5Human>1000>2600[5][9]
Y5Rat>1000>1388[5]

Table 3: In Vivo Efficacy of BIBO3304

Animal ModelAdministration RouteDoseEffectReference(s)
Rat (NPY-induced feeding)Intracerebroventricular30 µg~50% inhibition of food intake[5][8]
Rat (24h fasted)Intracerebroventricular30 µgSignificant inhibition of hyperphagia[5]

Signaling Pathways and Mechanism of Action

The NPY Y1 receptor is a member of the G protein-coupled receptor superfamily and is primarily coupled to Gαi/o proteins.[3][10] Activation of the Y1 receptor by NPY leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[3][8] Additionally, Y1 receptor stimulation can activate phospholipase C (PLC), which in turn generates inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[3] This leads to an increase in intracellular calcium concentrations and the activation of protein kinase C (PKC).[3][10] BIBO3304 acts as a competitive antagonist at the Y1 receptor, blocking the binding of NPY and thereby preventing the initiation of these downstream signaling cascades.

NPY_Y1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NPY NPY Y1R NPY Y1 Receptor NPY->Y1R Binds & Activates BIBO3304 BIBO3304 BIBO3304->Y1R Binds & Blocks G_protein Gαi/o Y1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates cAMP cAMP AC->cAMP Converts IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates ATP ATP PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response PIP2 PIP2 Ca2_ER Ca²⁺ (ER) IP3->Ca2_ER Releases Ca²⁺ PKC PKC DAG->PKC Activates Ca2_cyto [Ca²⁺]i Ca2_ER->Ca2_cyto Ca2_cyto->PKC Activates PKC->Cellular_Response

NPY Y1 Receptor Signaling Pathway.

Antagonist_Action NPY Neuropeptide Y (NPY) Binding Binding Event NPY->Binding Y1R NPY Y1 Receptor Y1R->Binding NoSignaling Signaling Blocked BIBO3304 BIBO3304 BIBO3304->Y1R Competitive Antagonism Signaling Downstream Signaling (e.g., ↓cAMP, ↑Ca²⁺) Binding->Signaling Activation BiologicalEffect Biological Effect (e.g., Food Intake) Signaling->BiologicalEffect NoEffect Biological Effect Inhibited NoSignaling->NoEffect

Logical Relationship of BIBO3304's Antagonist Action.

Experimental Protocols

Detailed methodologies for the characterization of BIBO3304 are provided below.

Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of BIBO3304 for the NPY Y1 receptor.

Materials:

  • Cell membranes prepared from a cell line endogenously expressing or recombinantly overexpressing the human or rat NPY Y1 receptor (e.g., SK-N-MC or HEK293 cells).

  • Radioligand: [¹²⁵I]-Peptide YY ([¹²⁵I]PYY) or a suitable tritiated Y1 antagonist.

  • BIBO3304 stock solution (e.g., 10 mM in DMSO).

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4, ice-cold.

  • Non-specific binding control: High concentration of unlabeled NPY (e.g., 1 µM).

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/C).

  • Cell harvester.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Membrane Preparation: Homogenize cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in binding buffer. Determine protein concentration using a standard protein assay (e.g., BCA assay).

  • Assay Setup: In a 96-well plate, add in the following order:

    • Binding buffer.

    • Serial dilutions of BIBO3304 or unlabeled NPY for non-specific binding.

    • Radioligand at a concentration close to its Kd.

    • Cell membrane suspension (typically 10-50 µg of protein per well).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

In Vitro Functional Assays

This assay measures the ability of BIBO3304 to antagonize the NPY-induced inhibition of cAMP production.

Materials:

  • Cells expressing the NPY Y1 receptor (e.g., CHO-K1 or HEK293 cells).

  • NPY agonist (e.g., [Leu³¹, Pro³⁴]NPY).

  • BIBO3304.

  • Forskolin (B1673556).

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX).

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Cell culture medium and plates.

Procedure:

  • Cell Culture: Seed cells in 96- or 384-well plates and grow to confluence.

  • Pre-treatment: Pre-incubate the cells with varying concentrations of BIBO3304 in the presence of a PDE inhibitor for 15-30 minutes.

  • Stimulation: Add a fixed concentration of NPY agonist (typically EC₈₀) and forskolin to stimulate adenylyl cyclase.

  • Incubation: Incubate for a defined period (e.g., 30 minutes) at 37°C.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP concentration against the logarithm of the BIBO3304 concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value for the antagonism of the NPY response.

This assay measures the ability of BIBO3304 to block the NPY-induced increase in intracellular calcium.

Materials:

  • Cells expressing the NPY Y1 receptor.

  • NPY agonist.

  • BIBO3304.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Pluronic F-127.

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • Fluorescence plate reader with an injection system (e.g., FLIPR).

Procedure:

  • Cell Plating: Seed cells in black-walled, clear-bottom 96- or 384-well plates and allow them to attach overnight.

  • Dye Loading: Incubate the cells with a loading buffer containing Fluo-4 AM and Pluronic F-127 for 60 minutes at 37°C.

  • Washing: Gently wash the cells with assay buffer to remove excess dye.

  • Antagonist Addition: Add varying concentrations of BIBO3304 to the wells and incubate for 15-30 minutes.

  • Measurement: Place the plate in the fluorescence reader. Record a baseline fluorescence reading, then inject a fixed concentration of NPY agonist (e.g., EC₈₀) and continue to monitor the fluorescence signal over time.

  • Data Analysis: Determine the peak fluorescence response for each well. Plot the percentage of inhibition of the NPY-induced calcium response against the logarithm of the BIBO3304 concentration to calculate the IC50 value.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation BindingAssay Radioligand Binding Assay (Determine Ki) FunctionalAssay Functional Assays BindingAssay->FunctionalAssay cAMP cAMP Assay (Measure functional antagonism) FunctionalAssay->cAMP Calcium Calcium Mobilization (Confirm antagonist activity) FunctionalAssay->Calcium AnimalModel Animal Model Selection (e.g., Rodent) cAMP->AnimalModel Calcium->AnimalModel Dosing BIBO3304 Administration (e.g., ICV injection) AnimalModel->Dosing BehavioralTest Behavioral Assessment (e.g., Food Intake Measurement) Dosing->BehavioralTest DataAnalysis Data Analysis (Efficacy Assessment) BehavioralTest->DataAnalysis End End DataAnalysis->End Start Start Start->BindingAssay

References

Foundational

The Role of BIBO3304 in the Investigation of Food Intake and Satiety: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth overview of BIBO3304, a potent and selective antagonist of the Neuropeptide Y (NPY) Y1 receptor. It details the co...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of BIBO3304, a potent and selective antagonist of the Neuropeptide Y (NPY) Y1 receptor. It details the compound's mechanism of action, its application in preclinical research related to food intake and satiety, and the experimental protocols utilized in its study. This document serves as a comprehensive resource for researchers investigating the NPY system's role in appetite regulation and for professionals in the field of drug development for obesity and metabolic disorders.

Introduction to BIBO3304

Neuropeptide Y is a powerful stimulant of food intake, acting through a family of G protein-coupled receptors (GPCRs). The Y1 receptor subtype, in particular, is considered a key mediator of NPY's orexigenic (appetite-stimulating) effects. BIBO3304, chemically known as (R)-N-((4-(aminocarbonyl)aminomethyl)phenyl)methyl)-N2-(diphenylacetyl)-L-argininamide, was developed as a highly potent and selective non-peptide antagonist for the Y1 receptor. Its high affinity and selectivity have made it an invaluable pharmacological tool for elucidating the specific role of the Y1 receptor in the complex regulation of energy balance. Studies have consistently demonstrated that central or peripheral administration of BIBO3304 effectively reduces food intake in various animal models, highlighting its potential as a therapeutic agent for the treatment of obesity.

Mechanism of Action: Y1 Receptor Antagonism

BIBO3304 functions as a competitive antagonist at the NPY Y1 receptor. It binds to the receptor with high affinity, thereby preventing the endogenous ligand, NPY, from binding and initiating downstream signaling. The Y1 receptor is a Gi/o-coupled GPCR. Upon activation by NPY, it inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and modulation of calcium channels. By blocking this cascade, BIBO3304 effectively negates the appetite-stimulating signals mediated by NPY through the Y1 receptor.

cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NPY NPY Y1R Y1 Receptor NPY->Y1R Binds & Activates BIBO3304 BIBO3304 BIBO3304->Y1R Binds & Blocks Blocked_Response Anorexigenic Effect (Reduced Appetite) BIBO3304->Blocked_Response Promotes G_protein Gi/o Protein Y1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP ATP ATP ATP->cAMP Conversion Response Orexigenic Effect (Increased Appetite) cAMP->Response Leads to

Caption: Signaling pathway of the NPY Y1 receptor and its inhibition by BIBO3304.

Quantitative Data Summary

The efficacy of BIBO3304 has been quantified in numerous in vitro and in vivo studies. The following tables summarize key data points for easy comparison.

Table 1: In Vitro Receptor Binding Affinity
PreparationRadioligandKi (nM)SpeciesReference
SK-N-MC cell membranes[¹²⁵I]PYY0.25Human
Human Y1 receptor (recombinant)[¹²⁵I]PYY0.38Human
Rat brain cortex membranes[¹²⁵I]PYY0.93Rat

Ki: Inhibitory constant, a measure of binding affinity. Lower values indicate higher affinity.

Table 2: In Vivo Efficacy on Food Intake
Animal ModelAdministration RouteDoseEffect on Food IntakeDurationReference
Wistar Rats (lean)Intraperitoneal (i.p.)3 mg/kg~40% reduction2 hours
Wistar Rats (lean)Intraperitoneal (i.p.)10 mg/kg~60% reduction2 hours
Zucker Rats (obese)Intraperitoneal (i.p.)30 mg/kgSignificant reduction24 hours
Diet-Induced Obese (DIO) RatsIntraperitoneal (i.p.)10 mg/kgSignificant reduction4 hours
Freely-feeding RatsIntracerebroventricular (ICV)10 nmolSignificant reductionNot specified

Detailed Experimental Protocols

This section provides an overview of common methodologies used to evaluate BIBO3304.

In Vitro Receptor Binding Assay

This protocol determines the binding affinity of BIBO3304 for the Y1 receptor.

Objective: To calculate the inhibitory constant (Ki) of BIBO3304 by measuring its ability to displace a radiolabeled ligand from the Y1 receptor.

Materials:

  • Cell membranes expressing the Y1 receptor (e.g., from SK-N-MC cells or recombinant systems).

  • Radioligand: [¹²⁵I]-labeled Peptide YY ([¹²⁵I]PYY).

  • BIBO3304 (unlabeled competitor).

  • Binding buffer (e.g., 25 mM HEPES, 2.5 mM CaCl₂, 1 mM MgCl₂, 2 g/L bacitracin, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: A mixture containing the cell membranes, a fixed concentration of [¹²⁵I]PYY, and varying concentrations of BIBO3304 is prepared in the binding buffer.

  • Equilibrium: The mixture is incubated (e.g., for 60 minutes at 25°C) to allow the binding to reach equilibrium.

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioactivity.

  • Quantification: The radioactivity trapped on the filters, corresponding to the amount of bound [¹²⁵I]PYY, is measured using a gamma or scintillation counter.

  • Data Analysis: The data are used to generate a competition curve. The IC50 value (the concentration of BIBO3304 that displaces 50% of the radioligand) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation.

In Vivo Food Intake Study (Rat Model)

This protocol assesses the effect of BIBO3304 administration on food consumption in rats.

cluster_prep Preparation Phase cluster_exp Experiment Phase cluster_analysis Analysis Phase Acclimation Animal Acclimation (Housing & Diet) Baseline Baseline Food Intake Measurement (Several Days) Acclimation->Baseline Grouping Randomization into Treatment Groups Baseline->Grouping Fasting Food Deprivation (e.g., 18 hours) Grouping->Fasting Dosing Administer Vehicle or BIBO3304 (i.p.) Fasting->Dosing Food Present Pre-weighed Food Dosing->Food Measure Measure Food Consumed at Time Points (1, 2, 4h) Food->Measure Stats Statistical Analysis (e.g., ANOVA) Measure->Stats

Caption: Typical experimental workflow for an in vivo food intake study using BIBO3304.

Objective: To determine if BIBO3304 reduces food intake compared to a vehicle control.

Materials:

  • Adult male rats (e.g., Wistar or Sprague-Dawley).

  • Standard laboratory chow.

  • BIBO3304.

  • Vehicle solution (e.g., saline or DMSO/saline mixture).

  • Administration supplies (e.g., syringes, gavage needles).

  • Metabolic cages or standard cages with accurate food measurement capability.

Procedure:

  • Acclimation: Animals are individually housed and acclimated to the experimental conditions for at least one week.

  • Baseline Measurement: Daily food intake is measured for several days to establish a stable baseline.

  • Randomization: Animals are randomly assigned to treatment groups (e.g., Vehicle, BIBO3304 3 mg/kg, BIBO3304 10 mg/kg).

  • Fasting: To stimulate a robust feeding response, animals are typically food-deprived overnight (e.g., 18 hours) with free access to water.

  • Administration: At the beginning of the dark cycle (when rodents are most active), animals are administered either the vehicle or the assigned dose of BIBO3304 via the chosen route (e.g., intraperitoneal injection).

  • Feeding Measurement: Immediately after injection, animals are presented with a pre-weighed amount of food. The amount of food consumed is measured at specific time points (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food.

  • Data Analysis: The cumulative food intake for each group is calculated and compared using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to determine the significance of any reduction caused by BIBO3304.

Conclusion

BIBO3304 has proven to be an indispensable tool in the study of appetite regulation. Its high potency and selectivity for the NPY Y1 receptor have allowed researchers to precisely dissect the role of this specific pathway in mediating the powerful orexigenic effects of Neuropeptide Y. The quantitative data consistently demonstrate its ability to reduce food intake across various preclinical models. The standardized protocols outlined herein provide a framework for the continued investigation of Y1 receptor antagonists as potential therapeutic agents for obesity and other metabolic diseases.

Exploratory

The NPY Y1 Receptor Antagonist BIBO3304: A Comprehensive Technical Guide to its Effects on Metabolic Disorders

For Researchers, Scientists, and Drug Development Professionals Abstract Metabolic disorders, including obesity and type 2 diabetes, represent a growing global health crisis. The neuropeptide Y (NPY) system, particularly...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metabolic disorders, including obesity and type 2 diabetes, represent a growing global health crisis. The neuropeptide Y (NPY) system, particularly the Y1 receptor (Y1R), has emerged as a significant regulator of energy homeostasis. This technical guide provides an in-depth analysis of BIBO3304, a potent and selective NPY Y1R antagonist, and its therapeutic potential in the context of metabolic diseases. We consolidate findings from key preclinical studies, presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing the underlying signaling pathways and experimental workflows. This document serves as a comprehensive resource for researchers and professionals in the field of metabolic drug discovery and development.

Introduction to BIBO3304 and the NPY Y1 Receptor

Neuropeptide Y is a 36-amino acid peptide that is widely expressed in the central and peripheral nervous systems and is implicated in the regulation of various physiological processes, including appetite, energy expenditure, and glucose homeostasis.[1] NPY exerts its effects through a family of G-protein coupled receptors, with the Y1 receptor subtype being a key mediator of its orexigenic and metabolic actions.[1][2]

BIBO3304 is a nonpeptide, selective NPY Y1 receptor antagonist.[2][3] It exhibits high affinity for the human and rat Y1 receptors, with IC50 values in the subnanomolar range, while showing significantly lower affinity for other NPY receptor subtypes (Y2, Y4, and Y5).[1][2][3] This high selectivity makes BIBO3304 a valuable pharmacological tool for investigating the specific roles of the Y1 receptor in metabolic regulation and a promising therapeutic candidate.

Mechanism of Action of BIBO3304 in Metabolic Regulation

BIBO3304 exerts its effects on metabolic disorders primarily by blocking the signaling of NPY at the Y1 receptor. This antagonism has been shown to influence several key metabolic pathways:

  • Increased Energy Expenditure and Thermogenesis: A pivotal finding is that peripheral-specific antagonism of the Y1R by BIBO3304, which does not readily cross the blood-brain barrier, leads to a significant reduction in body weight gain.[4][5][6] This effect is attributed to enhanced energy expenditure rather than a reduction in food intake.[4][5] Specifically, BIBO3304 promotes thermogenesis in brown adipose tissue (BAT) by elevating the expression of uncoupling protein 1 (UCP1) and induces the "browning" of white adipose tissue (WAT).[4][5]

  • Improved Glucose Homeostasis and Insulin (B600854) Sensitivity: BIBO3304 has demonstrated significant beneficial effects on glucose metabolism.[7][8][9] In preclinical models of type 2 diabetes, treatment with BIBO3304 leads to improved glycemic control, enhanced insulin sensitivity, and increased glucose uptake in skeletal muscle.[7][8][9][10] These improvements are linked to dynamic changes in Akt activity in BAT and enhanced insulin-induced AKT phosphorylation in skeletal muscle.[4][8][9]

  • Protection and Preservation of Pancreatic β-cells: Studies have revealed that NPY and Y1R expression are elevated in the islets of individuals with type 2 diabetes, which is associated with reduced insulin secretion.[7][10] BIBO3304 has been shown to protect pancreatic β-cells from dysfunction and death under diabetogenic conditions.[7][8][10] By preserving functional β-cell mass, BIBO3304 contributes to better glycemic control.[7][10]

  • Attenuation of NPY-induced Feeding: While the primary anti-obesity effect of peripherally acting BIBO3304 appears to be through increased energy expenditure, central administration of BIBO3304 has been shown to inhibit food intake induced by both exogenous NPY and fasting.[1][2][11]

The signaling pathway through which NPY and its Y1 receptor influence metabolic processes is multifaceted. The diagram below illustrates the antagonistic action of BIBO3304 on this pathway.

cluster_0 NPY-Y1R Signaling in Metabolic Regulation cluster_1 Downstream Effects NPY Neuropeptide Y (NPY) Y1R NPY Y1 Receptor NPY->Y1R Binds and Activates FoodIntake ↑ Food Intake Y1R->FoodIntake EnergyExpenditure ↓ Energy Expenditure (Thermogenesis) Y1R->EnergyExpenditure InsulinSensitivity ↓ Insulin Sensitivity Y1R->InsulinSensitivity BetaCellFunction ↓ β-cell Function & Survival Y1R->BetaCellFunction BIBO3304 BIBO3304 BIBO3304->Y1R Blocks

Caption: Antagonistic action of BIBO3304 on the NPY Y1 receptor signaling pathway.

Quantitative Data on the Effects of BIBO3304

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of BIBO3304 on metabolic parameters.

Table 1: Effects of BIBO3304 on Body Weight and Adiposity

ParameterAnimal ModelTreatment DetailsKey FindingReference
Body Weight GainDiet-induced obese miceBIBO3304 for 7 weeks on a high-fat diet40% less weight gain compared to control.[6][6]
Adipositydb/db miceBIBO3304 treatmentReduced adiposity.[8][10][8][10]
Fat MassDiet-induced obese miceBIBO3304 treatmentReduced fat mass.[4][5][4][5]

Table 2: Effects of BIBO3304 on Glucose Homeostasis and Insulin Sensitivity

ParameterAnimal ModelTreatment DetailsKey FindingReference
Glycemic ControlHFD/STZ-induced diabetic miceBIBO3304 treatmentImproved glycemic control.[7][9][10][7][9][10]
Glucose ToleranceHFD/STZ-induced diabetic miceBIBO3304 for 4 weeksSignificantly improved glucose tolerance.[9][12][9][12]
Insulin Sensitivitydb/db miceBIBO3304 treatmentEnhanced insulin responsiveness.[8][9][8][9]
Muscle Glucose Uptakedb/db mice and primary human muscle cellsBIBO3304 treatmentEnhanced insulin-stimulated glucose uptake.[8][9][8][9]
β-cell FunctionIslets under diabetogenic conditionsPharmacological inhibition with BIBO3304Improved glucose-stimulated insulin secretion and reduced β-cell death.[7][8][9][7][8][9]

Table 3: Effects of BIBO3304 on Food Intake

ParameterAnimal ModelTreatment DetailsKey FindingReference
NPY-induced FeedingRatsIntracerebroventricular administration of BIBO3304Attenuated feeding induced by exogenous NPY.[1][3][1][3]
Fasting-induced HyperphagiaRats30 µg BIBO3304 administered into the paraventricular nucleusInhibited hyperphagia induced by a 24-hour fast.[2][2]
Orexin-A-induced FeedingRatsIntracerebroventricular administration of BIBO3304 (60 µg)Partially inhibited orexin-A-induced food intake.[11][11]

Table 4: Receptor Binding Affinity of BIBO3304

Receptor SubtypeSpeciesIC50 ValueReference
Y1Human0.38 nM[2][3][2][3]
Y1Rat0.72 nM[2][3][2][3]
Y2Human> 1000 nM[2][2]
Y4Human & Rat> 1000 nM[2][2]
Y5Human & Rat> 1000 nM[2][2]

Detailed Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the cited studies.

Animal Models of Metabolic Disorders
  • Diet-Induced Obesity (DIO) Mouse Model:

    • Animals: C57BL/6 mice are commonly used.

    • Diet: Mice are fed a high-fat diet (HFD), typically with 45-60% of calories derived from fat, for a period of several weeks to induce obesity.

    • BIBO3304 Administration: BIBO3304 can be administered orally or via other routes for the duration of the study.[4][5]

    • Endpoints: Body weight, body composition (fat and lean mass), food intake, and energy expenditure are monitored.

  • High-Fat Diet/Streptozotocin (B1681764) (HFD/STZ)-Induced Diabetic Mouse Model:

    • Animals: C57BL/6 mice are used.

    • Induction of Diabetes: Mice are first fed a HFD for several weeks to induce insulin resistance. Subsequently, they receive multiple low doses of streptozotocin (STZ), a toxin that destroys pancreatic β-cells, to induce hyperglycemia.[7][12]

    • BIBO3304 Administration: Treatment with BIBO3304 is initiated after the onset of diabetes.[7][12]

    • Endpoints: Blood glucose levels, glucose tolerance, insulin sensitivity, and pancreatic islet histology are assessed.

  • Genetically Obese (db/db) Mouse Model:

    • Animals: db/db mice, which have a mutation in the leptin receptor gene, leading to hyperphagia, obesity, and type 2 diabetes.

    • BIBO3304 Administration: Treatment is typically initiated in early-diabetic mice.[7][8]

    • Endpoints: Body weight, adiposity, blood glucose levels, insulin sensitivity, and markers of β-cell function are measured.

The general workflow for these in vivo studies is depicted below.

cluster_0 General In Vivo Experimental Workflow start Select Animal Model (e.g., DIO, HFD/STZ, db/db) induction Induce Metabolic Disorder (e.g., High-Fat Diet, STZ) start->induction treatment Administer BIBO3304 or Placebo induction->treatment monitoring Monitor Metabolic Parameters (Body Weight, Glucose, etc.) treatment->monitoring analysis Terminal Analysis (e.g., Tissue Collection, Histology) monitoring->analysis

Caption: A generalized workflow for in vivo studies investigating BIBO3304.

Key Metabolic Assays
  • Intraperitoneal Glucose Tolerance Test (IPGTT):

    • Fasting: Mice are fasted for a specified period (e.g., 6 hours).[8][9]

    • Baseline Glucose: A baseline blood glucose measurement is taken from the tail vein.

    • Glucose Injection: A bolus of glucose (e.g., 1 g/kg body weight) is injected intraperitoneally.[8][9]

    • Blood Glucose Monitoring: Blood glucose levels are measured at various time points (e.g., 15, 30, 60, 90, and 120 minutes) post-injection.

    • Analysis: The area under the curve (AUC) for blood glucose is calculated to assess glucose tolerance.

  • Insulin Sensitivity Test (IST):

    • Fasting: Mice are fasted for a specified period (e.g., 6 hours).[8][9]

    • Baseline Glucose: A baseline blood glucose measurement is taken.

    • Insulin Injection: A bolus of insulin (e.g., 0.75 IU/kg body weight) is injected intraperitoneally.[8][9]

    • Blood Glucose Monitoring: Blood glucose levels are measured at various time points post-injection.

    • Analysis: The rate of glucose clearance is determined to assess insulin sensitivity.

  • Pyruvate (B1213749) Tolerance Test (PTT):

    • Fasting: Mice are fasted overnight.[8][9]

    • Baseline Glucose: A baseline blood glucose measurement is taken.

    • Pyruvate Injection: A bolus of pyruvate (e.g., 1 g/kg body weight) is injected intraperitoneally.[8][9]

    • Blood Glucose Monitoring: Blood glucose levels are measured at various time points post-injection to assess hepatic gluconeogenesis.

Conclusion and Future Directions

The NPY Y1R antagonist BIBO3304 has demonstrated significant therapeutic potential in preclinical models of metabolic disorders. Its ability to reduce adiposity by increasing energy expenditure, improve glycemic control through enhanced insulin sensitivity, and protect pancreatic β-cells underscores the importance of the NPY Y1R as a drug target. The comprehensive data presented in this guide highlight the multifaceted benefits of Y1R antagonism.

Future research should focus on translating these promising preclinical findings into the clinical setting. Investigating the long-term safety and efficacy of BIBO3304 or functionally analogous compounds in human subjects will be crucial. Furthermore, exploring the potential for combination therapies, where Y1R antagonists are used in conjunction with other anti-diabetic or anti-obesity agents, could lead to even more effective treatments for these complex metabolic diseases. The continued investigation of the NPY-Y1R pathway will undoubtedly provide further insights into the pathophysiology of metabolic disorders and pave the way for novel therapeutic interventions.

References

Foundational

An In-depth Technical Guide to BIBO3304 and its Impact on Anxiety-Like Behaviors

Abstract Neuropeptide Y (NPY) is a crucial neuromodulator in the central nervous system, deeply implicated in the regulation of stress, fear, and anxiety.[1][2] Its anxiolytic effects are primarily mediated through the N...

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Neuropeptide Y (NPY) is a crucial neuromodulator in the central nervous system, deeply implicated in the regulation of stress, fear, and anxiety.[1][2] Its anxiolytic effects are primarily mediated through the NPY Y1 receptor (Y1R), a G-protein coupled receptor abundant in limbic brain regions such as the amygdala and hippocampus.[1][3] BIBO3304 is a potent, selective, and non-peptide antagonist of the Y1 receptor.[4][5][6] This technical guide provides a comprehensive overview of BIBO3304, its mechanism of action, and its demonstrated impact on anxiety-like behaviors in preclinical models. We consolidate quantitative data from key studies, present detailed experimental protocols, and illustrate the underlying signaling pathways and experimental workflows to serve as a critical resource for professionals in neuroscience and drug development.

Introduction: The NPY System and Anxiety

The Neuropeptide Y (NPY) system is a fundamental pathway in maintaining emotional homeostasis and has a significant role in stress resilience.[1][2] NPY, a 36-amino acid peptide, is one of the most abundant neuropeptides in the brain and exerts its effects through a family of G-protein coupled receptors, primarily Y1, Y2, Y4, and Y5.[2][3][7] Extensive research has established that activation of the Y1 receptor produces potent anxiolytic (anxiety-reducing) effects, while Y2 receptor activation can be anxiogenic.[1]

The anxiolytic properties of NPY mediated by the Y1 receptor are supported by several lines of evidence:

  • Central administration of NPY or selective Y1 receptor agonists decreases anxiety-related behaviors in various rodent models.[1][3]

  • Conversely, administration of Y1 receptor antagonists like BIBP3226 and BIBO3304 can induce anxiety or block the anxiolytic effects of NPY.[1][3]

  • Genetic knockout of the Y1 receptor in mice leads to an anxious phenotype.[2]

BIBO3304 has emerged as a critical pharmacological tool for dissecting the role of the Y1 receptor in anxiety and other physiological processes. It is a highly selective (R)-argininamide derivative with subnanomolar affinity for the human and rat Y1 receptor, displaying over 1,000-fold lower affinity for Y2, Y4, and Y5 receptors.[4][5][6][8][9] Its utility in preclinical research allows for the precise investigation of Y1R's role in modulating anxiety-like behaviors.

Mechanism of Action: NPY Y1 Receptor Signaling

The NPY Y1 receptor is a member of the G-protein coupled receptor (GPCR) superfamily. Upon binding of its endogenous ligand, NPY, the Y1 receptor primarily couples to Gi/o proteins. This initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of intracellular calcium (Ca2+) release.[8] This signaling cascade ultimately results in the inhibition of neuronal excitability in key brain regions like the amygdala, counteracting the anxiogenic effects of stress mediators such as corticotropin-releasing hormone (CRH).[1]

The antagonistic action of BIBO3304 involves competitively binding to the Y1 receptor, thereby preventing NPY from activating this downstream signaling pathway. This blockade of the endogenous anxiolytic NPY tone can either induce anxiety-like behaviors on its own or exacerbate the disruptive effects of stress.[1]

NPY_Y1_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Y1R NPY Y1 Receptor G_protein Gi/o Protein Y1R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP converts NPY NPY NPY->Y1R binds BIBO3304 BIBO3304 BIBO3304->Y1R blocks ATP ATP ATP->AC Response Decreased Neuronal Excitability (Anxiolysis) cAMP->Response leads to

Caption: NPY Y1 receptor signaling pathway and BIBO3304 antagonism.

Preclinical Evidence: Impact of BIBO3304 on Anxiety

BIBO3304 has been utilized in a variety of preclinical models to investigate the role of the NPY-Y1R system in anxiety and fear. These studies consistently demonstrate that blocking Y1 receptors with BIBO3304 can either produce anxiogenic-like effects or prevent the anxiolytic actions of NPY.

Fear Conditioning and Extinction Models

Fear conditioning is a form of associative learning where a neutral stimulus becomes associated with an aversive event. Extinction is the process by which this conditioned fear diminishes. The NPY system is critically involved in the extinction of conditioned fear.

One key study found that intra-basolateral amygdala (BLA) administration of BIBO3304 before extinction training resulted in a significant deficit in extinction retention 48 hours later.[10] This suggests that endogenous NPY acting on Y1 receptors in the BLA is necessary for the consolidation of extinction memory. Interestingly, administering BIBO3304 alone into the BLA had no effect on the baseline expression of fear-potentiated startle, implying that basal NPY tone may not be high enough to observe an anxiogenic effect of the antagonist in the absence of a stressor or extinction learning.[10]

Another study showed that infusion of NPY into the infralimbic (IL) cortex impaired the retrieval of fear extinction memory, and this effect was completely abolished by pre-treatment with BIBO3304, highlighting the critical role of Y1 receptors in this specific brain region.[11]

Social Fear and Social Interaction Models

The NPY system also modulates social anxiety. In a mouse model of social fear conditioning (SFC), intracerebroventricular (i.c.v.) administration of NPY before extinction training reduced the expression of social fear.[12] This effect was blocked by the combined administration of BIBO3304 and a Y2 antagonist.[12][13] When administered into specific brain nuclei, the effects were receptor-dependent; in the central amygdala (CeA), the fear-reducing effects of NPY were blocked by BIBO3304, indicating a Y1R-mediated mechanism.[14][15]

Predator Scent Stress Model

In a predator scent stress (PSS) model, which is used to simulate traumatic stress, administration of BIBO3304 after stress exposure exaggerated the behavioral disruption caused by the stressor.[1] This finding supports the concept that NPY, acting through Y1 receptors, is a key factor in stress resilience.[1]

Quantitative Data Summary

The following tables summarize the quantitative findings from key preclinical studies investigating the effects of BIBO3304 on anxiety and fear-related behaviors.

Table 1: Effect of Intra-BLA BIBO3304 on Fear Extinction Retention
Experimental Model Fear-Potentiated Startle
Species Rat
Treatment Group Mean Startle Amplitude (% of Baseline)
Vehicle (n=20)~160%
BIBO3304 (200 pmol/side; n=15)~240%
Source: Fendt et al., 2009 (Data estimated from graphical representation)
Conclusion: Intra-BLA infusion of BIBO3304 before extinction training significantly impaired extinction retention, as indicated by a greater startle response 48h later.[10]
Table 2: Effect of Intra-IL BIBO3304 on NPY-Induced Impairment of Fear Extinction Retrieval
Experimental Model Auditory Fear Conditioning
Species Rat
Treatment Group Mean % Freezing during Retrieval
aCSF (Vehicle)~25%
NPY (10 pmol)~55%*
BIBO3304 (200 pmol) + NPY (10 pmol)~20%
BIBO3304 (200 pmol) alone~25%
Source: Verma et al., 2016p < 0.05 vs other groups
Conclusion: BIBO3304 completely blocked the impairment of fear extinction retrieval caused by NPY infusion into the infralimbic cortex.[11]
Table 3: Effect of Intra-CeA BIBO3304 on NPY-Reduced Social Fear Expression
Experimental Model Social Fear Conditioning (SFC)
Species Mouse
Treatment Group Social Investigation Time (s)
Vehicle / VehicleLow (~20s)
Vehicle / NPYHigh (~60s)
BIBO3304 / NPYLow (~25s)
Source: Gruene et al., 2015 (Data estimated from graphical representation)
Conclusion: In the Central Amygdala, BIBO3304 blocked the ability of NPY to reduce social fear (i.e., increase social investigation time).[15]

Experimental Protocols and Methodologies

Detailed methodologies are crucial for the replication and extension of scientific findings. This section outlines the typical protocols used in studies involving BIBO3304 for anxiety research.

General Workflow for Preclinical Anxiety Studies

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase A Animal Acclimation (e.g., 7-10 days) B Surgical Implantation (Intracranial Cannulae) A->B C Post-Operative Recovery (e.g., 7-10 days) B->C D Behavioral Training (e.g., Fear Conditioning) C->D E Drug Infusion (Vehicle or BIBO3304) D->E F Behavioral Testing (e.g., Extinction, Retrieval) E->F G Data Collection (Automated video tracking) F->G H Histological Verification (Confirmation of cannula placement) G->H I Statistical Analysis H->I

Caption: General experimental workflow for neuropharmacology studies.
Fear-Potentiated Startle and Extinction Protocol

  • Apparatus: Startle chambers consisting of a Plexiglas cylinder in a sound-attenuated, ventilated enclosure. A loudspeaker delivers acoustic stimuli and a sensor detects whole-body startle responses.

  • Fear Conditioning: Animals are placed in the chamber and receive several pairings of a conditioned stimulus (CS; e.g., light) with an unconditioned stimulus (US; e.g., mild footshock).

  • Drug Administration: Five days post-conditioning, animals are bilaterally infused with vehicle or BIBO3304 (e.g., 200 pmol in 0.2 µL artificial cerebrospinal fluid per side) into the basolateral amygdala (BLA) immediately before extinction training.[10]

  • Extinction Training: Animals are exposed to a series of CS presentations (e.g., 30 light-noise trials) in the absence of the US.[10]

  • Extinction Retention Test: 48 hours later, animals are re-exposed to the CS and their startle response is measured to assess the retention of extinction memory.[10]

Social Fear Conditioning (SFC) Protocol
  • Apparatus: A three-chambered box or a standard conditioning chamber.

  • SFC Procedure: On Day 1, a test mouse is allowed to investigate a non-social stimulus (empty wire cage) and then a social stimulus (unfamiliar mouse in the cage). During the interaction with the social stimulus, the test mouse receives mild footshocks, leading to an association between social interaction and the aversive stimulus.[12]

  • Drug Administration: On Day 2, 20 minutes before the extinction session, mice receive an i.c.v. infusion of vehicle or antagonist(s) (e.g., BIBO3304, 2 nmol/2 µL). Ten minutes later, they receive an infusion of vehicle or NPY (e.g., 1 nmol/2 µL).[12][13]

  • Social Fear Extinction/Test: The test mouse is re-exposed to social stimuli (unfamiliar mice in cages) without shocks. The time spent in social investigation is measured. A reduction in investigation time compared to non-conditioned controls indicates social fear. An increase in investigation time following drug treatment suggests a reduction in social fear expression.[12]

Conclusion and Future Directions

The NPY Y1 receptor antagonist BIBO3304 has been an invaluable tool in establishing the Y1 receptor as a key mediator of the anxiolytic and stress-resilience effects of the endogenous NPY system. Preclinical studies consistently show that blockade of Y1R signaling with BIBO3304 can impair fear extinction, block the fear-reducing effects of NPY, and exacerbate stress-induced behavioral disruptions. These findings strongly implicate the NPY-Y1R pathway as a promising target for the development of novel anxiolytic therapeutics.

Future research should focus on:

  • Systemic Administration and Bioavailability: While many studies use direct brain infusions, investigating the effects of systemically administered, brain-penetrant Y1R antagonists is crucial for therapeutic development.

  • Interaction with other Neurotransmitter Systems: Further exploration of the interplay between the NPY system and other systems involved in anxiety, such as the serotonergic, noradrenergic, and endocannabinoid systems, is warranted.

  • Translational Studies: Bridging the gap between these robust preclinical findings and clinical populations is the ultimate goal. Investigating NPY-related biomarkers in patients with anxiety disorders could pave the way for targeted pharmacotherapies.

This guide consolidates the foundational knowledge on BIBO3304's role in anxiety models, providing a technical resource to guide future research and drug discovery efforts in this promising area.

References

Exploratory

Exploring the Peripheral Effects of Neuropeptide Y: A Technical Guide to Using BIBO3304

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction Neuropeptide Y (NPY), a 36-amino acid neurotransmitter, is widely distributed throughout the central and peripheral...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Neuropeptide Y (NPY), a 36-amino acid neurotransmitter, is widely distributed throughout the central and peripheral nervous systems and plays a crucial role in a variety of physiological processes. Peripherally, NPY is known to be involved in vasoconstriction, regulation of blood pressure, food intake, and energy homeostasis. These effects are primarily mediated through the activation of NPY receptors, with the Y1 receptor subtype being a key player in many of these peripheral actions.

This technical guide focuses on the use of BIBO3304, a potent and selective non-peptide antagonist of the NPY Y1 receptor, as a tool to investigate the peripheral effects of NPY. BIBO3304 has become an invaluable pharmacological instrument for elucidating the physiological and pathophysiological roles of the NPY-Y1 receptor system. This document provides a comprehensive overview of BIBO3304, including its pharmacological properties, detailed experimental protocols for its use in in vivo and in vitro studies, and a summary of its effects on various peripheral systems.

BIBO3304: A Selective NPY Y1 Receptor Antagonist

BIBO3304 is a highly potent and selective antagonist for the NPY Y1 receptor, demonstrating subnanomolar affinity for both human and rat Y1 receptors.[1][2][3][4] Its high selectivity over other NPY receptor subtypes (Y2, Y4, and Y5) makes it an excellent tool for isolating and studying Y1 receptor-mediated effects.[1][2][4]

Quantitative Data on BIBO3304

The following tables summarize the binding affinities and in vivo effects of BIBO3304 from various studies.

Table 1: In Vitro Binding Affinity of BIBO3304

Receptor SubtypeSpeciesIC50 (nM)Reference
Y1Human0.38 ± 0.06[2][4]
Y1Rat0.72 ± 0.42[2][4]
Y2Human> 1000[2][4]
Y4Human> 1000[2][4]
Y4Rat> 1000[2][4]
Y5Human> 1000[2][4]
Y5Rat> 1000[2][4]

Table 2: In Vivo Effects of BIBO3304 on Food Intake in Rats

Administration RouteDoseEffectReference
Intracerebroventricular30 µgInhibited hyperphagia induced by a 24h fast.[2][4]
Intracerebroventricular60 µgPartially inhibited orexin-A-induced food intake (from 4.0g to 2.2g over 3 hours).[5]
Bilateral Paraventricular Nucleus Injection30 µg (15 µ g/side )Attenuated hyperphagia following fasting.[6]

Table 3: In Vivo Cardiovascular Effects of BIBO3304

SpeciesAdministration RouteDoseEffectReference
HumanIntravenous-Antagonized NPY-induced maximum vasoconstriction by 60.7 ± 6%.[2]
MouseIntravenous0.5 µmol/kgBlocked NPY-induced reduction in cutaneous blood flow.[7]

NPY Y1 Receptor Signaling Pathways

The NPY Y1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins.[8][9] Activation of the Y1 receptor by NPY initiates a cascade of intracellular signaling events that ultimately lead to the physiological effects observed in peripheral tissues.

NPY Y1 Receptor Signaling in Vascular Smooth Muscle

In vascular smooth muscle cells, NPY-Y1 receptor activation leads to vasoconstriction through two main signaling pathways.

NPY_Y1_Signaling_Vasoconstriction cluster_membrane Cell Membrane Extracellular Extracellular Intracellular Intracellular NPY Neuropeptide Y (NPY) Y1R NPY Y1 Receptor NPY->Y1R G_protein Gi/o Protein Y1R->G_protein AC Adenylyl Cyclase G_protein->AC α subunit inhibits PLC Phospholipase C (PLC) G_protein->PLC βγ subunits activate cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Contraction Vasoconstriction PKA->Contraction Inhibits PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_ER Ca2+ (from ER) IP3->Ca2_ER PKC Protein Kinase C (PKC) DAG->PKC Ca2_cyto Increased Cytosolic Ca2+ Ca2_ER->Ca2_cyto Ca2_channel Ca2+ Influx Ca2_channel->Ca2_cyto Ca2_cyto->PKC Ca2_cyto->Contraction MAPK MAPK Cascade (ERK1/2) PKC->MAPK MAPK->Contraction InVivo_Workflow A Prepare BIBO3304 Solution (Vehicle: e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) B Weigh Animal and Calculate Dose A->B C Administer BIBO3304 (IV, IP, or Oral Gavage) B->C D Monitor Animal for Adverse Reactions C->D E Measure Physiological Parameters (e.g., Blood Pressure, Food Intake) D->E F Data Analysis E->F Wire_Myography_Workflow A Dissect and Mount Arterial Ring B Equilibrate and Check Viability A->B C Pre-incubate with BIBO3304 or Vehicle B->C D Generate Cumulative Concentration- Response Curve to NPY C->D E Record Isometric Tension D->E F Analyze Data and Compare Curves E->F

References

Foundational

BIBO3304: A Technical Guide for Diabetes and Glucose Metabolism Research

For Researchers, Scientists, and Drug Development Professionals Executive Summary BIBO3304, a potent and selective non-peptide antagonist of the neuropeptide Y (NPY) Y1 receptor, has emerged as a significant investigatio...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BIBO3304, a potent and selective non-peptide antagonist of the neuropeptide Y (NPY) Y1 receptor, has emerged as a significant investigational tool in the fields of diabetes and glucose metabolism. Research demonstrates its potential to improve glycemic control, protect pancreatic β-cells, and enhance insulin (B600854) sensitivity. This technical guide provides an in-depth overview of BIBO3304, including its mechanism of action, a summary of key quantitative findings, detailed experimental protocols, and visualizations of relevant signaling pathways and experimental workflows for researchers in diabetes and metabolic diseases.

Core Concepts: Mechanism of Action

Neuropeptide Y (NPY) is a widely expressed neurotransmitter that exerts its effects through a family of G protein-coupled receptors, including the Y1 receptor. In the context of metabolism, elevated NPY signaling is associated with increased food intake and reduced energy expenditure.[1] Notably, expression of NPY and its Y1 receptor is significantly increased in the pancreatic islets of individuals with type 2 diabetes, which is correlated with impaired insulin secretion.[2][3][4][5]

BIBO3304 is a selective antagonist of the NPY Y1 receptor, exhibiting subnanomolar affinity for both human and rat Y1 receptors, with over 1,000-fold selectivity against other NPY receptor subtypes (Y2, Y4, Y5).[1][6] By blocking the NPY/Y1 receptor signaling pathway, BIBO3304 mitigates the detrimental effects of excessive NPY activity on glucose homeostasis. Its mechanism of action involves:

  • Protection of Pancreatic β-cells: BIBO3304 protects β-cells from dysfunction and apoptosis under diabetogenic conditions.[2][4][5] This protective effect is partly mediated by the enhancement of the cyclic AMP (cAMP) signaling pathway.[4]

  • Enhancement of Insulin Secretion: By antagonizing the Y1 receptor, BIBO3304 improves glucose-stimulated insulin secretion from pancreatic islets.[4]

  • Improved Insulin Sensitivity: BIBO3304 treatment leads to enhanced insulin action, particularly in skeletal muscle, by promoting insulin-stimulated glucose uptake.[2][3][5][7] This is associated with increased phosphorylation of the protein kinase B (Akt).[7]

  • Reduction of Adiposity: Administration of BIBO3304 has been shown to reduce adiposity in preclinical models of obesity and type 2 diabetes.[2][3][4][5][7]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of BIBO3304 in mouse models of type 2 diabetes.

Table 1: Effects of BIBO3304 on Glycemic Control in HFD/STZ-Induced Diabetic Mice
ParameterControl GroupBIBO3304-Treated GroupSignificanceReference
Non-fasting Blood Glucose>15 mmol/LSignificantly Lowerp < 0.05[4][7]
Fed Blood GlucoseSignificantly HigherSignificantly Lowerp < 0.05[4]
Fasted Blood GlucoseSignificantly HigherSignificantly Lowerp < 0.05[4]
Glucose Tolerance (AUC)Significantly HigherSignificantly Improvedp < 0.05[4]
In Vivo Insulin SecretionImpairedSignificantly Enhancedp < 0.05[4]
Table 2: Effects of BIBO3304 on Metabolic Parameters in db/db Mice
ParameterControl GroupBIBO3304-Treated GroupSignificanceReference
Fed Blood GlucoseSignificantly HigherSignificantly Lowerp < 0.05[4]
Fasted Blood GlucoseSignificantly HigherSignificantly Lowerp < 0.05[4]
Fasting Plasma InsulinSignificantly HigherSignificantly Lowerp < 0.05[4][7]
Insulin Tolerance (AUC)ImpairedMarkedly Improvedp < 0.05[7]
Insulin-Stimulated Glucose Uptake in MuscleImpairedSignificantly Enhancedp < 0.05[7]
AdiposityIncreasedReducedNot specified[4][7]

Experimental Protocols

Animal Models and BIBO3304 Administration

Two common mouse models are used to study the effects of BIBO3304 in the context of type 2 diabetes:

  • High-Fat Diet (HFD)/Streptozotocin (STZ)-Induced Diabetic Mice: C57BL/6 mice are fed a high-fat diet for a period of 4 weeks to induce insulin resistance. Subsequently, they are treated with multiple low doses of STZ (e.g., 6 doses of 35 mg/kg) to induce β-cell damage and hyperglycemia.[4][7]

  • db/db Mice: These mice have a mutation in the leptin receptor gene, leading to hyperphagia, obesity, and the development of type 2 diabetes.[2][4][5][7]

BIBO3304 Administration: BIBO3304 is orally bioavailable and can be administered via oral gavage.[2][3][5] A typical treatment regimen involves daily administration for a period of 4 to 6 weeks.[4][7]

Key Experimental Procedures
  • Glucose Tolerance Test (GTT):

    • Fast mice for 6 hours or overnight.[4][7]

    • Administer a bolus of glucose (1 g/kg body weight) via intraperitoneal (i.p.) injection.[4]

    • Measure blood glucose levels from tail vein blood at 0, 15, 30, 60, 90, and 120 minutes post-injection.

    • Calculate the area under the curve (AUC) for glucose excursion.[4]

  • Insulin Tolerance Test (ITT):

    • Fast mice for 6 hours.[4][7]

    • Administer human insulin (0.75 or 2.5 I.U./kg body weight) via i.p. injection.[4][7]

    • Measure blood glucose levels at 0, 15, 30, 45, and 60 minutes post-injection.

    • Calculate the area under the curve (AUC) for the glucose-lowering effect of insulin.[4]

  • Ex Vivo Islet Studies:

    • Isolate pancreatic islets from mice using collagenase digestion.

    • Culture islets in the presence of diabetogenic stressors (e.g., high glucose, cytokines) with or without BIBO3304.

    • Assess glucose-stimulated insulin secretion (GSIS) by measuring insulin release in response to low and high glucose concentrations.[4]

    • Evaluate β-cell apoptosis using methods such as TUNEL staining or caspase activity assays.[4]

  • Muscle Glucose Uptake:

    • Isolate skeletal muscles (e.g., extensor digitorum longus) from treated and control mice.[7]

    • Stimulate muscles with insulin ex vivo.

    • Measure the uptake of a radiolabeled glucose analog (e.g., 2-deoxyglucose).[7]

Signaling Pathways and Experimental Workflows

NPY Y1 Receptor Signaling in Pancreatic β-Cells

NPY_Y1_Signaling_Beta_Cell cluster_membrane Cell Membrane Y1R NPY Y1 Receptor AC Adenylate Cyclase Y1R->AC Inhibition Apoptosis β-cell Apoptosis Y1R->Apoptosis Promotes NPY NPY NPY->Y1R BIBO3304 BIBO3304 BIBO3304->Y1R cAMP cAMP AC->cAMP Converts ATP PKA PKA cAMP->PKA Activation Insulin_Secretion Insulin Secretion PKA->Insulin_Secretion Promotes PKA->Apoptosis Inhibits

Caption: NPY Y1 receptor signaling cascade in pancreatic β-cells.

BIBO3304's Effect on Insulin Signaling in Skeletal Muscle

Insulin_Signaling_Muscle cluster_membrane Cell Membrane IR Insulin Receptor IRS IRS IR->IRS Phosphorylation GLUT4_vesicle GLUT4 Vesicle GLUT4_membrane GLUT4 GLUT4_vesicle->GLUT4_membrane Glucose_Uptake Glucose Uptake GLUT4_membrane->Glucose_Uptake Insulin Insulin Insulin->IR PI3K PI3K IRS->PI3K Activation Akt Akt (PKB) PI3K->Akt Activation Akt->GLUT4_vesicle Promotes Translocation Glucose Glucose Glucose->GLUT4_membrane Transport BIBO3304_effect BIBO3304 (Indirectly Enhances) BIBO3304_effect->Akt Enhances Phosphorylation

Caption: BIBO3304 enhances insulin-stimulated glucose uptake in skeletal muscle.

General Experimental Workflow for In Vivo Studies

Experimental_Workflow start Start: Select Animal Model (e.g., HFD/STZ or db/db) induction Induce Diabetes (for HFD/STZ model) start->induction randomization Randomize into Treatment Groups (Placebo vs. BIBO3304) start->randomization For db/db model induction->randomization treatment Daily Oral Administration of BIBO3304 or Placebo (4-6 weeks) randomization->treatment monitoring Monitor Body Weight, Food Intake, and Blood Glucose treatment->monitoring metabolic_testing Perform Metabolic Tests: GTT and ITT treatment->metabolic_testing monitoring->treatment Throughout treatment period endpoint Endpoint: Tissue Collection (Pancreas, Muscle, Adipose) metabolic_testing->endpoint analysis Ex Vivo and Biochemical Analysis endpoint->analysis

Caption: A typical experimental workflow for evaluating BIBO3304 in diabetic mouse models.

Conclusion

BIBO3304 serves as a critical research tool for elucidating the role of the NPY Y1 receptor in the pathophysiology of type 2 diabetes and related metabolic disorders. The compelling preclinical data demonstrating its beneficial effects on β-cell health, insulin secretion, and insulin sensitivity underscore the therapeutic potential of NPY Y1 receptor antagonism. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to design and execute studies aimed at further exploring the metabolic actions of BIBO3304 and developing novel therapeutic strategies for diabetes.

References

Exploratory

The Selective Profile of BIBO3304: A Technical Guide for NPY Receptor Researchers

An In-depth Analysis of BIBO3304's High Affinity and Selectivity for the Neuropeptide Y Y1 Receptor This technical guide provides a comprehensive overview of the selectivity profile of BIBO3304, a potent and highly selec...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of BIBO3304's High Affinity and Selectivity for the Neuropeptide Y Y1 Receptor

This technical guide provides a comprehensive overview of the selectivity profile of BIBO3304, a potent and highly selective non-peptide antagonist of the Neuropeptide Y (NPY) Y1 receptor. Designed for researchers, scientists, and drug development professionals, this document details the binding affinities, experimental methodologies, and signaling pathways associated with BIBO3304, offering critical data for its application in preclinical research.

Executive Summary

BIBO3304 is a cornerstone tool compound for investigating the physiological roles of the NPY Y1 receptor. Its sub-nanomolar affinity for the Y1 receptor, coupled with a remarkable selectivity of over 1,000-fold against other NPY receptor subtypes (Y2, Y4, and Y5), makes it an invaluable asset for elucidating the specific functions of Y1 receptor signaling in various physiological processes, including appetite regulation, cardiovascular function, and anxiety. This guide synthesizes the available quantitative data, presents detailed experimental protocols, and visualizes the underlying molecular mechanisms to facilitate its effective use in a research setting.

Quantitative Selectivity Profile of BIBO3304

The selectivity of BIBO3304 has been extensively characterized through radioligand binding assays, primarily measuring its inhibitory concentration (IC50) and binding affinity (Ki). The data consistently demonstrates its high potency at the human and rat Y1 receptors with significantly lower affinity for other NPY receptor subtypes.

Table 1: Binding Affinity (IC50) of BIBO3304 for NPY Receptor Subtypes
Receptor SubtypeSpeciesIC50 (nM)Reference
Y1 Human 0.38 ± 0.06 [1][2]
Rat 0.72 ± 0.42 [1][2]
Y2Human>1000[1][2]
Y4Human>1000[1][2]
Rat>1000[1][2]
Y5Human>1000[1][2]
Rat>1000[1][2]
Table 2: Binding Affinity (Ki) of BIBO3304 for the Human Y1 Receptor
LigandKi (nM)Reference
BIBO33041.5 - 4.3[3]

Note: The range in Ki values may reflect different experimental conditions or derivatives of BIBO3304 used in the specific study.

The (S)-enantiomer of BIBO3304, known as BIBO3457, serves as a crucial negative control, exhibiting significantly lower affinity for the Y1 receptor (IC50 > 1000 nM for rat Y1 and >10,000 nM for human Y1).[4] This stereospecificity underscores the precise molecular interactions required for high-affinity binding to the Y1 receptor.

Table 3: Off-Target Selectivity Profile of BIBO3304

BIBO3304 has been screened against a broad panel of off-targets to assess its specificity. In a screen of 146 targets, BIBO3304 demonstrated a high degree of selectivity, with ≥1,000-fold selectivity for the vast majority of targets when tested at a concentration of 10 µM.[4]

TargetSpeciesInhibition at 10 µMReference
Dopamine D2SHuman60-71%[4]
Kappa Opioid (KOP)Human60-71%[4]
Vasopressin V1aHuman60-71%[4]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the selectivity profile of BIBO3304.

Radioligand Binding Assays

These assays are fundamental for determining the binding affinity of a compound to its receptor.

Objective: To determine the IC50 and Ki values of BIBO3304 for NPY receptor subtypes.

General Protocol:

  • Membrane Preparation:

    • Cells stably expressing the human or rat NPY receptor of interest (e.g., SK-N-MC, CHO, or HEK293 cells) are cultured and harvested.

    • Cells are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).

    • The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

    • The supernatant is then centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in a binding buffer. Protein concentration is determined using a standard method like the BCA assay.

  • Competition Binding Assay:

    • Membrane preparations are incubated in 96-well plates.

    • A constant concentration of a suitable radioligand is added to each well. For Y1 receptor binding, [125I]-labeled peptide YY ([125I]PYY) or tritiated antagonists like [3H]-UR-MK299 are commonly used.

    • Increasing concentrations of the unlabeled competitor compound (BIBO3304) are added to displace the radioligand.

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled NPY agonist or antagonist.

    • The mixture is incubated to allow binding to reach equilibrium (e.g., 60 minutes at 30°C).

  • Separation and Detection:

    • The reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding.

    • The filters are washed with ice-cold wash buffer to remove unbound radioligand.

    • The radioactivity retained on the filters, corresponding to the bound radioligand, is measured using a scintillation counter.

  • Data Analysis:

    • The data are analyzed using non-linear regression to fit a sigmoidal dose-response curve.

    • The IC50 value (the concentration of BIBO3304 that inhibits 50% of the specific binding of the radioligand) is determined from this curve.

    • The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G Workflow for Radioligand Binding Assay cluster_prep Membrane Preparation cluster_assay Competition Binding cluster_detection Detection cluster_analysis Data Analysis CellCulture Culture cells expressing NPY receptor Homogenization Homogenize cells in lysis buffer CellCulture->Homogenization Centrifugation1 Low-speed centrifugation to remove debris Homogenization->Centrifugation1 Centrifugation2 High-speed centrifugation to pellet membranes Centrifugation1->Centrifugation2 Resuspension Resuspend membrane pellet in binding buffer Centrifugation2->Resuspension Incubation Incubate membranes with radioligand and BIBO3304 Resuspension->Incubation Equilibrium Allow binding to reach equilibrium Incubation->Equilibrium Filtration Rapid filtration to separate bound and free radioligand Equilibrium->Filtration Washing Wash filters to remove unbound radioligand Filtration->Washing Counting Measure radioactivity with scintillation counter Washing->Counting CurveFitting Fit dose-response curve Counting->CurveFitting IC50_Calc Determine IC50 value CurveFitting->IC50_Calc Ki_Calc Calculate Ki value using Cheng-Prusoff equation IC50_Calc->Ki_Calc

Workflow for Radioligand Binding Assay
Functional Assays

Functional assays are crucial to confirm that BIBO3304 acts as an antagonist, blocking the downstream signaling initiated by NPY binding to the Y1 receptor.

The NPY Y1 receptor is coupled to the Gi protein, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP).

Objective: To determine the ability of BIBO3304 to antagonize NPY-induced inhibition of cAMP production.

Protocol:

  • Cell Culture and Stimulation:

    • Cells expressing the Y1 receptor are seeded in 96-well plates.

    • The cells are pre-incubated with increasing concentrations of BIBO3304.

    • Adenylyl cyclase is then stimulated with a known activator, such as forskolin (B1673556), to induce cAMP production.

    • Immediately following forskolin addition, the cells are stimulated with an agonist, such as NPY.

  • Cell Lysis and cAMP Measurement:

    • After incubation, the cells are lysed to release intracellular cAMP.

    • The concentration of cAMP in the cell lysate is measured using a commercial assay kit, such as an AlphaScreen assay or a competitive immunoassay.

  • Data Analysis:

    • The results are plotted as cAMP concentration versus the log concentration of BIBO3304.

    • The ability of BIBO3304 to reverse the NPY-mediated decrease in forskolin-stimulated cAMP levels confirms its antagonist activity. The IC50 for this functional antagonism can be determined.

G Workflow for cAMP Accumulation Assay cluster_cell_prep Cell Preparation cluster_incubation Incubation and Stimulation cluster_measurement Measurement cluster_analysis Data Analysis SeedCells Seed Y1 receptor-expressing cells in 96-well plates Preincubation Pre-incubate with varying [BIBO3304] SeedCells->Preincubation Stimulation Stimulate with forskolin and NPY Preincubation->Stimulation Lysis Lyse cells to release intracellular cAMP Stimulation->Lysis cAMP_Assay Measure cAMP concentration using a commercial kit Lysis->cAMP_Assay Plotting Plot [cAMP] vs. log[BIBO3304] cAMP_Assay->Plotting Antagonism_Confirmation Confirm antagonist activity and determine IC50 Plotting->Antagonism_Confirmation

Workflow for cAMP Accumulation Assay

Activation of the Y1 receptor can also lead to the mobilization of intracellular calcium stores.

Objective: To assess the ability of BIBO3304 to block NPY-induced increases in intracellular calcium.

Protocol:

  • Cell Preparation and Dye Loading:

    • Y1 receptor-expressing cells are seeded in black-walled, clear-bottom 96-well plates.

    • The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

    • Excess dye is washed away.

  • Antagonist and Agonist Addition:

    • The baseline fluorescence is measured using a fluorescence plate reader (e.g., a FLIPR or FlexStation).

    • Cells are pre-incubated with varying concentrations of BIBO3304.

    • NPY is then added to the wells to stimulate calcium release.

  • Fluorescence Measurement and Data Analysis:

    • The change in fluorescence, corresponding to the change in intracellular calcium concentration, is monitored kinetically.

    • The peak fluorescence response is measured for each concentration of BIBO3304.

    • The data is plotted to determine the IC50 of BIBO3304 for inhibiting the NPY-induced calcium response.

G Workflow for Intracellular Calcium Mobilization Assay cluster_cell_prep Cell Preparation cluster_assay_run Assay Execution cluster_analysis Data Analysis SeedCells Seed Y1 receptor-expressing cells in 96-well plates DyeLoading Load cells with a calcium-sensitive dye SeedCells->DyeLoading Wash Wash to remove excess dye DyeLoading->Wash Baseline Measure baseline fluorescence Wash->Baseline Preincubation Pre-incubate with varying [BIBO3304] Baseline->Preincubation AgonistAddition Add NPY to stimulate calcium release Preincubation->AgonistAddition KineticRead Monitor fluorescence kinetically AgonistAddition->KineticRead PeakResponse Determine peak fluorescence response KineticRead->PeakResponse Plotting Plot response vs. log[BIBO3304] PeakResponse->Plotting IC50_Calc Calculate IC50 for inhibition Plotting->IC50_Calc

Workflow for Intracellular Calcium Assay

NPY Y1 Receptor Signaling Pathway

The NPY Y1 receptor is a member of the G-protein coupled receptor (GPCR) superfamily.[4] Its activation by NPY initiates a cascade of intracellular signaling events that mediate the physiological effects of this neuropeptide.

Upon NPY binding, the Y1 receptor undergoes a conformational change that activates its associated heterotrimeric G-protein, primarily of the Gi/o family.[5] This activation leads to the dissociation of the Gαi subunit from the Gβγ dimer.

  • The Gαi subunit directly inhibits the enzyme adenylyl cyclase, which is responsible for the conversion of ATP to cAMP. This results in a decrease in intracellular cAMP levels.

  • The Gβγ dimer can activate phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.

The culmination of these signaling events is the modulation of cellular function, including changes in gene expression, cell excitability, and neurotransmitter release.

G NPY Y1 Receptor Signaling Pathway NPY Neuropeptide Y (NPY) Y1R Y1 Receptor NPY->Y1R Binds to G_protein Gi/o Protein Y1R->G_protein Activates G_alpha Gαi G_protein->G_alpha Dissociates to G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits PLC Phospholipase C (PLC) G_beta_gamma->PLC Activates cAMP ↓ cAMP AC->cAMP Leads to Cellular_Response Cellular Response cAMP->Cellular_Response PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release ↑ Intracellular Ca²⁺ IP3->Ca2_release Triggers DAG->Cellular_Response Ca2_release->Cellular_Response

NPY Y1 Receptor Signaling Pathway

Conclusion

BIBO3304 stands out as a highly potent and selective antagonist for the NPY Y1 receptor. The comprehensive data on its binding affinities and functional antagonism, supported by detailed experimental protocols, provide a solid foundation for its use in exploring the multifaceted roles of the Y1 receptor in health and disease. Its high selectivity minimizes the potential for confounding off-target effects, making it an indispensable tool for the NPY research community. This guide provides the necessary technical information to empower researchers to confidently design and interpret experiments utilizing this critical pharmacological tool.

References

Foundational

An In-depth Technical Guide on the Core Role of BIBO3304 in Pancreatic Beta-Cell Protection

Audience: Researchers, scientists, and drug development professionals. Abstract The progressive loss of functional pancreatic beta-cell mass is a central feature in the pathogenesis of type 2 diabetes (T2D).

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

The progressive loss of functional pancreatic beta-cell mass is a central feature in the pathogenesis of type 2 diabetes (T2D). Emerging evidence has identified the neuropeptide Y (NPY) system, particularly the NPY Y1 receptor (Y1R), as a significant contributor to beta-cell dysfunction and failure. This technical guide provides a comprehensive overview of the role of BIBO3304, a selective and orally bioavailable Y1R antagonist, in protecting pancreatic beta-cells. We will delve into its mechanism of action, summarize key experimental findings, provide detailed methodologies from pivotal studies, and visualize the underlying signaling pathways. This document is intended to serve as a resource for researchers and professionals in the field of diabetes and metabolic diseases, offering insights into a promising therapeutic strategy for the preservation of beta-cell function and mass.

Introduction: The Neuropeptide Y System in Pancreatic Islets

The NPY system, comprising peptides such as NPY, peptide YY (PYY), and pancreatic polypeptide (PP), and their corresponding G-protein coupled receptors (Y1, Y2, Y4, Y5, and Y6), plays a crucial role in regulating energy homeostasis.[1][2] Within the pancreas, this system has been identified as a key modulator of beta-cell function.[2] Notably, in human islets from individuals with T2D, the expression of both NPY and its Y1 receptor is significantly upregulated, with increases of 2.7-fold and 2.5-fold respectively, compared to non-diabetic donors.[1][3] This overexpression is strongly associated with impaired glucose-stimulated insulin (B600854) secretion (GSIS), suggesting a causal link between elevated NPY-Y1R signaling and beta-cell dysfunction in T2D.[1][3][4][5]

The Y1 receptor is preferentially coupled to Gi/o G-proteins, and its activation leads to an inhibitory effect on adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1][3] Given that cAMP is a critical second messenger that positively regulates insulin secretion and promotes beta-cell survival, the overactive NPY-Y1R signaling in T2D presents a logical target for therapeutic intervention. BIBO3304 has emerged as a potent and selective antagonist for the Y1 receptor, offering a tool to investigate the therapeutic potential of blocking this pathway.[1][6]

Mechanism of Action of BIBO3304 in Beta-Cell Protection

BIBO3304 exerts its protective effects on pancreatic beta-cells by competitively inhibiting the binding of NPY to the Y1 receptor. This antagonism blocks the downstream Gi/o-mediated signaling cascade, thereby preventing the reduction of intracellular cAMP levels.[1][3] The restoration of cAMP levels is believed to be a primary mechanism through which BIBO3304 enhances beta-cell function and survival.[1][3]

The protective effects of BIBO3304 are particularly relevant under diabetogenic conditions, which are characterized by a combination of stressors including:

  • Glucotoxicity: Chronic exposure to high glucose levels.[7][8]

  • Lipotoxicity: Elevated levels of free fatty acids.[9][10][11][12][13]

  • Inflammatory Stress: Increased presence of pro-inflammatory cytokines.[1][14]

  • Endoplasmic Reticulum (ER) Stress and Oxidative Stress: Cellular stress pathways implicated in beta-cell apoptosis.[1][14]

Studies have shown that NPY-Y1R signaling is upregulated under these diabetogenic stress conditions.[1] By blocking this signaling, BIBO3304 effectively shields beta-cells from these detrimental stimuli, leading to improved function and reduced apoptosis.[1][3][4][5]

cluster_Diabetogenic_Stress Diabetogenic Stress Conditions cluster_NPY_Signaling NPY-Y1R Signaling Pathway cluster_BIBO3304_Intervention BIBO3304 Intervention cluster_Beta_Cell_Outcome Pancreatic Beta-Cell Outcome Glucotoxicity Glucotoxicity NPY NPY Glucotoxicity->NPY Upregulate Lipotoxicity Lipotoxicity Lipotoxicity->NPY Upregulate Inflammation Inflammation Inflammation->NPY Upregulate ER_Stress ER Stress ER_Stress->NPY Upregulate Oxidative_Stress Oxidative Stress Oxidative_Stress->NPY Upregulate Y1R Y1 Receptor NPY->Y1R Binds to Gi_o Gi/o Protein Y1R->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits cAMP ↓ cAMP AC->cAMP Beta_Cell_Dysfunction Beta-Cell Dysfunction & Apoptosis cAMP->Beta_Cell_Dysfunction BIBO3304 BIBO3304 Y1R_Inhibition Y1 Receptor Antagonism BIBO3304->Y1R_Inhibition Leads to Y1R_Inhibition->Y1R Blocks NPY binding to cAMP_restored ↑ cAMP Y1R_Inhibition->cAMP_restored Results in Reduced_Apoptosis Reduced Apoptosis cAMP_restored->Reduced_Apoptosis Improved_GSIS Enhanced GSIS cAMP_restored->Improved_GSIS Beta_Cell_Function Improved Beta-Cell Function Beta_Cell_Survival Increased Beta-Cell Survival Reduced_Apoptosis->Beta_Cell_Function Reduced_Apoptosis->Beta_Cell_Survival Improved_GSIS->Beta_Cell_Function Improved_GSIS->Beta_Cell_Survival

Figure 1: Mechanism of BIBO3304 in Pancreatic Beta-Cell Protection.

Experimental Evidence for the Efficacy of BIBO3304

A substantial body of preclinical evidence supports the protective role of BIBO3304 on pancreatic beta-cells. These studies have been conducted in various models, including isolated human and mouse islets, as well as in mouse models of T2D.

Pharmacological inhibition of the Y1 receptor by BIBO3304 in isolated islets has demonstrated significant protection against beta-cell dysfunction and death under multiple diabetogenic conditions.[1][3][4][5] Key findings include:

  • Improved Insulin Secretion: BIBO3304 treatment enhances glucose-stimulated insulin secretion in both mouse and human islets.[1]

  • Protection Against Apoptosis: BIBO3304 has been shown to alleviate beta-cell apoptosis induced by diabetogenic stresses.[1][3] This is evidenced by a significant reduction in the expression of pro-apoptotic markers such as BIM and cleaved-Caspase-3.[1]

The therapeutic potential of BIBO3304 has been evaluated in high-fat diet (HFD)/multiple low-dose streptozotocin (B1681764) (STZ)-induced diabetic mice and genetically obese (db/db) diabetic mice.[1][4] The results from these preclinical studies are summarized below:

  • Improved Glycemic Control: Oral administration of BIBO3304 significantly improved glycemic control in both T2D mouse models.[1][4] This effect was comparable to that of metformin, a first-line oral antidiabetic drug.[1]

  • Enhanced Insulin Secretory Capacity: Mice treated with BIBO3304 exhibited improved glucose tolerance due to an enhanced in vivo insulin secretory capacity.[1]

  • Preservation of Functional Beta-Cell Mass: BIBO3304 treatment was shown to preserve functional beta-cell mass, a critical factor for long-term glycemic control.[1][4]

  • Reduced Adiposity and Enhanced Insulin Action: In addition to its direct effects on beta-cells, BIBO3304 treatment also led to reduced adiposity and enhanced insulin action in skeletal muscle.[1][4][5]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of BIBO3304.

Table 1: Gene Expression Changes in Human T2D Islets

GeneFold Change in T2D Islets (vs. Non-Diabetic)Reference
NPY mRNA+ 2.7[1][3]
NPY1R mRNA+ 2.5[1][3]

Table 2: Effects of BIBO3304 on Pro-Apoptotic Markers in db/db Mouse Islets

Pro-Apoptotic MarkerEffect of BIBO3304 TreatmentReference
Bid expressionSignificantly reduced[1]
Bim expressionSignificantly reduced[1]
Cleaved-Caspase-3Significantly reduced[1]

Detailed Experimental Protocols

This section provides an overview of the methodologies employed in the key studies that form the basis of our understanding of BIBO3304's role in beta-cell protection.

  • Islet Isolation and Culture: Human islets are isolated from deceased donors, while mouse islets are isolated by collagenase digestion of the pancreas. Islets are then cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

  • Gene Expression Analysis: RNA is extracted from islets, and quantitative real-time PCR (qPCR) is performed to measure the mRNA expression levels of genes of interest, such as NPY, NPY1R, and various apoptotic markers.

  • Insulin Secretion Assays: Islets are incubated in Krebs-Ringer bicarbonate buffer with varying glucose concentrations (e.g., low glucose followed by high glucose) in the presence or absence of BIBO3304. The amount of insulin secreted into the buffer is then measured by ELISA or radioimmunoassay.

  • Apoptosis Assays: Apoptosis can be assessed by various methods, including TUNEL staining, and western blotting or qPCR for pro-apoptotic markers like cleaved-Caspase-3, Bid, and Bim.

  • T2D Mouse Models:

    • HFD/STZ Model: Mice are fed a high-fat diet for a specified period to induce insulin resistance, followed by multiple low doses of streptozotocin to induce beta-cell damage.

    • db/db Mice: These mice have a mutation in the leptin receptor and spontaneously develop obesity, insulin resistance, and T2D.

  • BIBO3304 Administration: BIBO3304 is typically administered orally via gavage at a specified dose and frequency.

  • Metabolic Assessments:

    • Glucose Tolerance Tests (GTT): After a period of fasting, mice are given a bolus of glucose, and blood glucose levels are measured at various time points.

    • Insulin Tolerance Tests (ITT): Mice are injected with insulin, and blood glucose levels are monitored to assess insulin sensitivity.

    • In Vivo Insulin Secretion: Blood samples are taken before and after a glucose challenge to measure plasma insulin levels.

  • Histological Analysis: Pancreata are collected, fixed, and sectioned. Immunohistochemistry is performed to assess beta-cell mass, insulin content, and markers of apoptosis.

cluster_In_Vitro In Vitro Experiments cluster_In_Vivo In Vivo Experiments Islet_Isolation Islet Isolation (Human/Mouse) Islet_Culture Islet Culture Islet_Isolation->Islet_Culture Treatment Treatment with Diabetogenic Stressors +/- BIBO3304 Islet_Culture->Treatment GSIS_Assay Glucose-Stimulated Insulin Secretion Assay Treatment->GSIS_Assay Apoptosis_Assay Apoptosis Assay (e.g., TUNEL, Western Blot) Treatment->Apoptosis_Assay Gene_Expression Gene Expression Analysis (qPCR) Treatment->Gene_Expression T2D_Model Induction of T2D (HFD/STZ or db/db mice) BIBO_Admin Oral Administration of BIBO3304 or Placebo T2D_Model->BIBO_Admin Metabolic_Tests Metabolic Testing (GTT, ITT, Insulin Secretion) BIBO_Admin->Metabolic_Tests Tissue_Collection Tissue Collection (Pancreas, Muscle, etc.) Metabolic_Tests->Tissue_Collection Histology Histological Analysis (Beta-Cell Mass, Apoptosis) Tissue_Collection->Histology

Figure 2: General Experimental Workflow for Investigating BIBO3304's Effects.

Signaling Pathways and Logical Relationships

The signaling pathway initiated by NPY binding to the Y1R and the intervention point of BIBO3304 are depicted in Figure 1. The logical flow from diabetogenic stress to beta-cell demise and the protective role of BIBO3304 can be further illustrated.

Diabetogenic_Stress Diabetogenic Stress (Glucotoxicity, Lipotoxicity, etc.) NPY_Y1R_Upregulation Upregulation of NPY and Y1 Receptor Diabetogenic_Stress->NPY_Y1R_Upregulation Increased_Signaling Increased NPY-Y1R Signaling NPY_Y1R_Upregulation->Increased_Signaling Reduced_cAMP Reduced intracellular cAMP Increased_Signaling->Reduced_cAMP Beta_Cell_Dysfunction Beta-Cell Dysfunction Reduced_cAMP->Beta_Cell_Dysfunction Apoptosis Beta-Cell Apoptosis Beta_Cell_Dysfunction->Apoptosis Loss_of_Mass Loss of Functional Beta-Cell Mass Apoptosis->Loss_of_Mass T2D_Progression Progression of Type 2 Diabetes Loss_of_Mass->T2D_Progression BIBO3304 BIBO3304 Y1R_Blockade Y1 Receptor Blockade BIBO3304->Y1R_Blockade Y1R_Blockade->Increased_Signaling Inhibits cAMP_Normalization Normalization of cAMP levels Y1R_Blockade->cAMP_Normalization Improved_Function Improved Beta-Cell Function cAMP_Normalization->Improved_Function Reduced_Apoptosis Reduced Apoptosis cAMP_Normalization->Reduced_Apoptosis Preservation_of_Mass Preservation of Functional Beta-Cell Mass Improved_Function->Preservation_of_Mass Reduced_Apoptosis->Preservation_of_Mass Amelioration_of_T2D Amelioration of Type 2 Diabetes Preservation_of_Mass->Amelioration_of_T2D

Figure 3: Logical Flow of BIBO3304's Protective Role in T2D Pathogenesis.

Conclusion and Future Directions

BIBO3304, as a selective NPY Y1 receptor antagonist, has demonstrated significant potential as a beta-cell protective agent. By counteracting the detrimental effects of upregulated NPY-Y1R signaling in the context of T2D, BIBO3304 not only improves insulin secretion but also mitigates beta-cell apoptosis, thereby preserving functional beta-cell mass. The preclinical data strongly support the continued investigation of Y1R antagonism as a novel therapeutic strategy for the treatment of T2D.

Future research should focus on:

  • Elucidating the downstream targets of the cAMP signaling pathway that are modulated by BIBO3304 in beta-cells.

  • Investigating the long-term efficacy and safety of Y1R antagonists in larger animal models.

  • Exploring the potential for combination therapies with other anti-diabetic agents to achieve synergistic effects.

  • Ultimately, translating these promising preclinical findings into clinical trials to assess the therapeutic utility of Y1R antagonists in patients with T2D.

The development of agents like BIBO3304 that directly target the underlying mechanisms of beta-cell failure represents a significant step forward in the quest for more effective and disease-modifying treatments for type 2 diabetes.

References

Exploratory

history and development of BIBO3304 as a research tool

An In-depth Whitepaper on the History, Development, and Application of a Core Research Tool for the Neuropeptide Y Y1 Receptor Abstract This technical guide provides a comprehensive overview of BIBO3304, a potent and hig...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper on the History, Development, and Application of a Core Research Tool for the Neuropeptide Y Y1 Receptor

Abstract

This technical guide provides a comprehensive overview of BIBO3304, a potent and highly selective non-peptide antagonist of the Neuropeptide Y (NPY) Y1 receptor. Since its development, BIBO3304 has become an indispensable research tool for elucidating the physiological roles of the NPY Y1 receptor in a multitude of processes, including appetite regulation, cardiovascular function, and neuronal signaling. This document details the history and development of BIBO3304, its mechanism of action, and provides detailed protocols for its application in key experimental paradigms. Quantitative data are presented in structured tables for clarity, and critical signaling pathways and experimental workflows are visualized through diagrams to facilitate understanding for researchers, scientists, and drug development professionals.

Introduction: The Advent of a Selective Y1 Antagonist

Neuropeptide Y (NPY) is a 36-amino acid neurotransmitter widely distributed throughout the central and peripheral nervous systems, where it exerts its effects through a family of G-protein coupled receptors (GPCRs), namely Y1, Y2, Y4, and Y5. The Y1 receptor subtype has been a major focus of research due to its significant involvement in regulating food intake, anxiety, and blood pressure. The development of selective antagonists has been crucial to dissecting the specific functions of this receptor.

BIBO3304, chemically known as (R)-N-[[4-(aminocarbonylaminomethyl)phenyl]methyl]-N2-(diphenylacetyl)-argininamide, emerged as a landmark achievement in this pursuit. Synthesized by scientists at Boehringer Ingelheim, it was one of the first non-peptide antagonists to exhibit sub-nanomolar affinity and high selectivity for the Y1 receptor. Its introduction provided researchers with a powerful tool to investigate the therapeutic potential of Y1 receptor blockade in conditions such as obesity and metabolic disorders. A key feature of BIBO3304 as a research tool is the availability of its inactive (S)-enantiomer, BIBO3457, which serves as an excellent negative control in experiments.

Mechanism of Action: Blocking the NPY Y1 Receptor Signaling Cascade

BIBO3304 functions as a competitive antagonist at the NPY Y1 receptor. The Y1 receptor is primarily coupled to G-proteins of the Gi/o family. Upon activation by its endogenous ligand NPY, the Y1 receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Concurrently, activation of the Y1 receptor can also stimulate phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This, in turn, mobilizes intracellular calcium (Ca2+) stores and activates protein kinase C (PKC). By binding to the Y1 receptor, BIBO3304 prevents NPY from initiating these downstream signaling events.

NPY_Y1_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling NPY NPY Y1R NPY Y1 Receptor NPY->Y1R Activates BIBO3304 BIBO3304 BIBO3304->Y1R Blocks G_protein Gi/o Protein Y1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca2 ↑ Intracellular Ca²⁺ IP3_DAG->Ca2

Figure 1: NPY Y1 Receptor Signaling Pathway.

Quantitative Data: Binding Affinity and Selectivity

The efficacy of BIBO3304 as a research tool is underscored by its impressive binding affinity and selectivity for the Y1 receptor across different species. The following tables summarize key quantitative data from various studies.

Table 1: In Vitro Binding Affinity of BIBO3304 and its Enantiomer BIBO3457

CompoundReceptor SubtypeSpeciesIC50 (nM)Reference(s)
BIBO3304Y1Human0.38 ± 0.06[1][2]
BIBO3304Y1Rat0.72 ± 0.42[1][2]
BIBO3304Y2Human>1000[1][2]
BIBO3304Y4Human>1000[1][2]
BIBO3304Y4Rat>1000[1][2]
BIBO3304Y5Human>1000[1][2]
BIBO3304Y5Rat>1000[1][2]
BIBO3457Y1Human>1000[1]
BIBO3457Y1Rat>1000[1]

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing BIBO3304.

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of test compounds for the NPY Y1 receptor using a radiolabeled ligand.

Radioligand_Binding_Workflow start Start prep_membranes Prepare Cell Membranes (e.g., from SK-N-MC cells expressing Y1 receptors) start->prep_membranes incubate Incubate Membranes with: - Radioligand (e.g., [¹²⁵I]PYY) - BIBO3304 (or test compound) - Buffer prep_membranes->incubate separate Separate Bound and Free Radioligand (e.g., Vacuum Filtration) incubate->separate quantify Quantify Bound Radioactivity (e.g., Scintillation Counting) separate->quantify analyze Analyze Data (e.g., IC50 determination) quantify->analyze end End analyze->end

Figure 2: Radioligand Binding Assay Workflow.

Materials:

  • Cell Membranes: Membranes prepared from cell lines stably expressing the human or rat NPY Y1 receptor (e.g., SK-N-MC cells).

  • Radioligand: [125I]-labeled Peptide YY ([125I]PYY) or a similar high-affinity Y1 receptor radioligand.

  • BIBO3304: Stock solution in a suitable solvent (e.g., DMSO).

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: High concentration of unlabeled NPY (e.g., 1 µM).

  • Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/C) and a vacuum manifold.

  • Scintillation Counter and Fluid.

Procedure:

  • Membrane Preparation: Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in binding buffer to a final protein concentration of 10-20 µ g/well .

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, [125I]PYY (at a concentration near its Kd, typically 25-50 pM), and varying concentrations of BIBO3304 or other test compounds.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a vacuum manifold. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Specific binding is calculated as the difference between total binding (in the absence of competing ligand) and non-specific binding (in the presence of a saturating concentration of unlabeled NPY).

In Vivo Food Intake Study

This protocol outlines a method to assess the effect of BIBO3304 on food intake in rodents.

Food_Intake_Workflow start Start acclimatize Acclimatize Animals (e.g., Rats or Mice) to individual housing and handling start->acclimatize fasting Induce Hyperphagia (e.g., 24-hour fasting or intracerebroventricular NPY injection) acclimatize->fasting administer Administer BIBO3304 or Vehicle Control (e.g., Intracerebroventricularly) fasting->administer measure Measure Food and Water Intake at specific time points administer->measure analyze Analyze and Compare Food Intake Data measure->analyze end End analyze->end

Figure 3: In Vivo Food Intake Study Workflow.

Materials:

  • Animals: Adult male rats (e.g., Wistar or Sprague-Dawley) or mice.

  • Housing: Individual cages with free access to food and water (prior to fasting).

  • BIBO3304: Sterile solution for injection (e.g., dissolved in saline).

  • Vehicle Control: Sterile saline.

  • NPY (optional): For exogenous stimulation of food intake.

  • Surgical and Injection Equipment: For intracerebroventricular (ICV) or other routes of administration.

Procedure:

  • Acclimatization: Individually house the animals for at least one week to acclimatize them to the environment and handling procedures.

  • Induction of Feeding:

    • Fasting-induced: Deprive the animals of food for a set period (e.g., 24 hours) with continued access to water.

    • NPY-induced: Administer NPY (e.g., 1 µg) via ICV injection to satiated animals.

  • Drug Administration: Administer BIBO3304 (e.g., 30 µg, ICV) or vehicle control a short time before re-introducing food.

  • Measurement of Food Intake: Provide a pre-weighed amount of standard chow and measure the amount consumed at various time points (e.g., 1, 2, 4, and 24 hours). Also, monitor water intake.

  • Data Analysis: Compare the cumulative food intake between the BIBO3304-treated and vehicle-treated groups using appropriate statistical tests.

Conclusion

BIBO3304 has proven to be an invaluable tool in the field of NPY research. Its high potency and selectivity for the Y1 receptor have enabled significant advancements in our understanding of the physiological and pathophysiological roles of this receptor. The detailed protocols and data presented in this guide are intended to facilitate the continued use of BIBO3304 in elucidating the complexities of NPY signaling and in the development of novel therapeutics targeting the NPY system.

References

Protocols & Analytical Methods

Method

BIBO3304 In Vivo Administration Protocol for Mice: Application Notes

For Researchers, Scientists, and Drug Development Professionals Introduction BIBO3304 is a potent and highly selective non-peptide antagonist of the Neuropeptide Y (NPY) Y1 receptor (Y1R).[1][2][3][4] It exhibits subnano...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BIBO3304 is a potent and highly selective non-peptide antagonist of the Neuropeptide Y (NPY) Y1 receptor (Y1R).[1][2][3][4] It exhibits subnanomolar affinity for both human and rat Y1 receptors, with over 1,000-fold selectivity against other NPY receptor subtypes (Y2, Y4, Y5).[1][2][3][4] Due to its high selectivity and in vivo activity, BIBO3304 is a critical pharmacological tool for investigating the physiological roles of the NPY-Y1R signaling pathway. This pathway is implicated in a variety of processes, including the regulation of food intake, anxiety, bone mass, and cardiovascular function.[1][5] This document provides detailed application notes and protocols for the in vivo administration of BIBO3304 in mice.

Mechanism of Action

Neuropeptide Y is a 36-amino acid neurotransmitter that exerts its effects through a family of G-protein coupled receptors (GPCRs).[1] The Y1 receptor subtype, upon binding NPY, couples to Gi/o proteins. This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, and the mobilization of intracellular calcium.[1][6] By selectively blocking the Y1 receptor, BIBO3304 prevents these downstream signaling events, thereby inhibiting the physiological effects mediated by NPY through this receptor.

Signaling Pathway Diagram

BIBO3304_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space NPY Neuropeptide Y (NPY) Y1R NPY Y1 Receptor NPY->Y1R Binds & Activates BIBO3304 BIBO3304 BIBO3304->Y1R Binds & Blocks Gi Gi/o Protein Y1R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits PLC Phospholipase C (PLC) Gi->PLC Activates cAMP ↓ cAMP AC->cAMP Produces Ca ↑ Intracellular Ca²⁺ PLC->Ca Leads to

Caption: BIBO3304 blocks NPY binding to the Y1 receptor, inhibiting downstream signaling.

Data Presentation: In Vivo Administration Parameters

The following tables summarize quantitative data from various studies for different administration routes.

Table 1: Intracerebral and Intranasal Administration

ParameterIntracerebroventricular (ICV) / IntracerebralIntranasal
Study Focus Fear Conditioning / Food IntakeMotor Deficits in ALS model
Mouse Strain Not SpecifiedSOD1G93A
Dosage 0.2 nmol / 0.2 µL per side[7]100 µg/kg[5]
Vehicle PBS[8]Sterile Water[5]
Frequency Single dose[7]Once daily, 5 days/week[5]
Duration Acute (20 min pre-extinction)[7]Up to 6 weeks[5]
Notes Bilateral infusion.[7]Light isoflurane (B1672236) anesthesia used during administration.[5]

Table 2: Systemic Administration

ParameterOralIntravenous (i.v.)
Study Focus Diet-Induced Obesity / Bone MassCutaneous Vasoconstriction
Mouse Strain C57Bl/6JAusbNot Specified
Dosage Not specified in mg/kg, administered in jelly0.5 µmol/kg[9]
Vehicle Jelly formulation0.5% DMSO in saline[9]
Frequency Daily[10]Single dose (5 min pre-agonist)[9]
Duration 3 weeks to 8 weeks[5][10]Acute
Notes Voluntary consumption of jelly.[10]Pre-treatment before agonist challenge.[9]

Experimental Protocols

Protocol 1: Intraperitoneal (IP) Injection

This protocol is a general guideline for IP administration of BIBO3304 in mice, based on standard laboratory procedures.

1. Materials:

  • BIBO3304
  • Vehicle (e.g., sterile saline, 0.5% DMSO in saline)
  • Sterile 1 ml syringes
  • Sterile 25-27 G needles
  • 70% ethanol
  • Animal scale

2. Procedure:

  • Preparation:
  • Weigh the mouse to calculate the correct injection volume. The maximum recommended IP injection volume is 10 ml/kg.
  • Prepare the BIBO3304 solution in the chosen vehicle. Ensure the solution is sterile and warmed to room temperature to prevent animal discomfort.
  • Draw the calculated volume into the syringe. Use a new needle and syringe for each animal.

Protocol 2: Intracerebroventricular (ICV) Injection

This protocol is for targeted delivery to the central nervous system and requires stereotaxic surgery.

1. Materials:

  • BIBO3304
  • Vehicle (e.g., sterile PBS)
  • Stereotaxic apparatus
  • Anesthesia (e.g., isoflurane)
  • Hamilton syringe with a 30 G needle
  • Surgical drill
  • Suturing materials

2. Procedure:

  • Preparation:
  • Anesthetize the mouse and mount it in the stereotaxic frame.
  • Prepare the BIBO3304 solution in sterile PBS.
  • Load the Hamilton syringe, ensuring there are no air bubbles.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation Phase cluster_admin Administration Phase cluster_analysis Analysis Phase A Animal Acclimatization (e.g., 1 week) B Randomization into Treatment Groups A->B C Preparation of BIBO3304 and Vehicle Solutions B->C D Baseline Measurements (e.g., Body Weight, Food Intake) B->D E BIBO3304 Administration (Specify Route, Dose, Frequency) C->E F Control Group Administration (Vehicle Only) C->F D->E D->F G Post-Treatment Monitoring & Data Collection E->G F->G H Endpoint Analysis (e.g., Behavioral Tests, Tissue Collection) G->H I Statistical Analysis & Interpretation H->I

Caption: A typical experimental workflow for in vivo studies using BIBO3304.

Negative Control

For robust experimental design, the use of a negative control is highly recommended. BIBO3457, the (S)-enantiomer of BIBO3304, is an appropriate negative control as it has a very low affinity for the Y1 receptor and shows no significant influence on NPY-stimulated food intake in rats.[1][4]

Concluding Remarks

The protocols and data presented here provide a comprehensive guide for the in vivo administration of BIBO3304 in mice. Researchers should carefully consider the specific goals of their study to select the most appropriate administration route, dosage, and experimental design. Adherence to ethical guidelines for animal research is paramount for all procedures.

References

Application

Application Notes and Protocols for Preparing BIBO3304 Solutions in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals Introduction BIBO3304 is a potent and highly selective non-peptide antagonist of the Neuropeptide Y (NPY) Y1 receptor (NPY1R).[1][2][3] It exhibits sub-nano...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BIBO3304 is a potent and highly selective non-peptide antagonist of the Neuropeptide Y (NPY) Y1 receptor (NPY1R).[1][2][3] It exhibits sub-nanomolar affinity for both human and rat Y1 receptors, making it a valuable tool for in vitro and in vivo studies aimed at elucidating the physiological and pathological roles of the NPY system.[1][2][3] The NPY1R is a G-protein coupled receptor (GPCR) involved in various physiological processes, including feeding behavior, anxiety, and bone metabolism. These application notes provide detailed protocols for the preparation and use of BIBO3304 in cell culture experiments, ensuring accurate and reproducible results for researchers investigating the NPYergic system.

Physicochemical and Biological Properties of BIBO3304

A summary of the key quantitative data for BIBO3304 is presented in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of BIBO3304

PropertyValueReference
Molecular Formula C₂₉H₃₅N₇O₃ (as free base)[1]
Molecular Weight 529.64 g/mol (as free base)[1]
Molecular Weight (TFA salt) 757.69 g/mol [4]
Appearance White to off-white solid
Purity ≥98%[4]
CAS Number 191868-14-1[5]

Table 2: Solubility of BIBO3304

SolventMaximum ConcentrationReference
DMSO 100 mM[4][6]
Ethanol 20 mM[4]

Table 3: Biological Activity of BIBO3304

ParameterSpeciesValueReference
IC₅₀ (NPY Y1 Receptor) Human0.38 nM[2]
IC₅₀ (NPY Y1 Receptor) Rat0.72 nM[2]
Selectivity >2600-fold over Y2, Y4, and Y5 receptors[4]

Signaling Pathway of the NPY Y1 Receptor

The NPY Y1 receptor is a Gi/o-coupled GPCR. Upon binding of its endogenous ligand, NPY, the receptor activates downstream signaling cascades that primarily lead to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, activation of the Y1 receptor can lead to the mobilization of intracellular calcium ([Ca²⁺]i) through the Gβγ-PLC pathway. BIBO3304 acts as a competitive antagonist, blocking NPY from binding to the Y1 receptor and thereby inhibiting these downstream signaling events.

NPY_Y1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NPY NPY Y1R NPY Y1 Receptor NPY->Y1R Binds G_protein Gi/o Protein Y1R->G_protein Activates BIBO3304 BIBO3304 BIBO3304->Y1R Blocks AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates cAMP cAMP AC->cAMP Converts from ATP Ca_cyto Ca²⁺ (Cytosol) PLC->Ca_cyto Increases ATP ATP ATP->cAMP PKA PKA cAMP->PKA Activates Response Cellular Response PKA->Response Leads to Ca_ER Ca²⁺ (ER) Ca_ER->Ca_cyto Release Ca_cyto->Response Leads to

NPY Y1 Receptor Signaling Pathway

Experimental Protocols

Preparation of BIBO3304 Stock Solutions

Materials:

  • BIBO3304 (powder form)

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Determine the required stock concentration and volume. A common stock concentration is 10 mM.

  • Calculate the mass of BIBO3304 needed. For a 10 mM stock solution using BIBO3304 trifluoroacetate (B77799) salt (MW: 757.69 g/mol ):

    • Mass (g) = 0.010 mol/L * Volume (L) * 757.69 g/mol

  • Weigh the calculated amount of BIBO3304 powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to the tube.

  • Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) and sonication may be used to aid dissolution if necessary.[1]

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C. When stored at -20°C, the solution is stable for at least one month, and for up to six months at -80°C.[5]

Preparation of Working Solutions in Cell Culture Medium

Materials:

  • BIBO3304 stock solution (e.g., 10 mM in DMSO)

  • Pre-warmed complete cell culture medium appropriate for your cell line

  • Sterile tubes

Procedure:

  • Determine the final desired concentration of BIBO3304 for your experiment. For initial antagonist studies, a concentration range of 10-100 times the IC₅₀ (e.g., 10 nM to 100 nM) is a good starting point. A concentration of up to 10 µM has been used in selectivity panels.[3]

  • Perform serial dilutions of the stock solution in complete cell culture medium to achieve the final working concentration.

  • Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

  • Prepare a vehicle control containing the same final concentration of DMSO as the BIBO3304-treated samples.

Experimental Workflow: NPY-Induced Inhibition of cAMP Production

This protocol describes a common functional assay to evaluate the antagonist activity of BIBO3304 in a cell line endogenously or recombinantly expressing the NPY Y1 receptor, such as the human neuroblastoma cell line SK-N-MC.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay cAMP Assay cluster_analysis Data Analysis seed_cells Seed SK-N-MC cells in a 96-well plate incubate_cells Incubate overnight (37°C, 5% CO₂) seed_cells->incubate_cells pre_treat Pre-incubate with BIBO3304 or vehicle incubate_cells->pre_treat stimulate Stimulate with Forskolin + NPY pre_treat->stimulate lyse_cells Lyse cells stimulate->lyse_cells measure_camp Measure cAMP levels (e.g., HTRF, ELISA) lyse_cells->measure_camp plot_data Plot cAMP concentration vs. treatment measure_camp->plot_data calculate_ic50 Calculate IC₅₀ for BIBO3304 plot_data->calculate_ic50

Workflow for cAMP Assay

Materials:

  • SK-N-MC cells (or other suitable NPY1R-expressing cell line)

  • Complete cell culture medium

  • 96-well cell culture plates

  • BIBO3304 working solutions

  • Neuropeptide Y (NPY) solution

  • Forskolin solution

  • cAMP assay kit (e.g., HTRF, ELISA, or LANCE)

  • Plate reader compatible with the chosen cAMP assay

Procedure:

  • Cell Seeding: Seed SK-N-MC cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment. Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Pre-treatment with BIBO3304:

    • Carefully remove the culture medium.

    • Add BIBO3304 working solutions (at various concentrations) or vehicle control to the respective wells.

    • Incubate for 15-30 minutes at 37°C.

  • Stimulation:

    • Prepare a stimulation solution containing Forskolin (to increase basal cAMP levels) and NPY (to activate the Y1 receptor and subsequently inhibit cAMP production). The final concentration of NPY should be around its EC₈₀ for cAMP inhibition in your cell system.

    • Add the stimulation solution to the wells and incubate for the time recommended by the cAMP assay kit manufacturer (typically 15-30 minutes at 37°C).

  • cAMP Measurement:

    • Lyse the cells according to the cAMP assay kit protocol.

    • Measure the intracellular cAMP levels using a plate reader.

  • Data Analysis:

    • Plot the cAMP concentration against the log of the BIBO3304 concentration.

    • Perform a non-linear regression analysis to determine the IC₅₀ of BIBO3304 for the inhibition of the NPY-mediated effect.

Conclusion

BIBO3304 is a powerful and selective tool for investigating the role of the NPY Y1 receptor in cellular processes. Proper preparation of stock and working solutions is crucial for obtaining reliable and reproducible data. The provided protocols offer a comprehensive guide for researchers to effectively utilize BIBO3304 in various cell culture-based assays. It is always recommended to perform initial dose-response experiments to determine the optimal working concentration of BIBO3304 for your specific cell line and experimental conditions.

References

Method

Application Notes and Protocols for BIBO3304 in Rodent Studies

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide to the recommended dosages and experimental protocols for the use of BIBO3304, a potent and selective...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the recommended dosages and experimental protocols for the use of BIBO3304, a potent and selective neuropeptide Y Y1 receptor antagonist, in rodent studies. The information is compiled from various scientific publications to assist in the design and execution of in vivo experiments.

Data Presentation: Recommended Dosages of BIBO3304

The following tables summarize the recommended dosages of BIBO3304 for different rodent species and routes of administration based on published research.

Rodent SpeciesRoute of AdministrationDosageApplicationReference
RatIntracerebroventricular (ICV)1, 10 nmol/ratInhibition of NPY-induced feeding[1]
RatIntracerebroventricular (ICV)30, 60 µgInhibition of orexin-A-induced feeding[2]
RatIntra-paraventricular Nucleus (PVN)30 µgInhibition of NPY-induced and fasting-induced feeding[3][4]
MouseOral (in jelly)Not specifiedPeripheral Y1 receptor antagonism[5]
MouseIntracerebroventricular (ICV)2 nmol/2 µLSocial fear expression study
MouseIntracerebral (DLS/CeA)0.2 nmol/0.2 µL/sideSocial fear expression study[6]
MouseOralNot specifiedImprovement of glycemic control in T2D models[7]

Note: Dosages may require optimization based on the specific experimental conditions, animal strain, and desired biological effect.

Experimental Protocols

Inhibition of Neuropeptide Y (NPY)-Induced Feeding in Rats

This protocol is adapted from studies investigating the anorectic effects of BIBO3304.[1][3][4]

Materials:

  • BIBO3304

  • Neuropeptide Y (NPY)

  • Vehicle (e.g., sterile saline or artificial cerebrospinal fluid)

  • Stereotaxic apparatus

  • Hamilton syringe

  • Male Wistar or Sprague-Dawley rats (250-300g)

  • Metabolic cages for food intake measurement

Procedure:

  • Animal Preparation: Acclimatize rats to individual housing in metabolic cages for at least 3 days prior to the experiment. Provide ad libitum access to food and water.

  • Cannula Implantation (for ICV or Intra-PVN administration):

    • Anesthetize the rat using an appropriate anesthetic agent.

    • Secure the animal in a stereotaxic apparatus.

    • Implant a guide cannula into the desired brain region (lateral ventricle for ICV or paraventricular nucleus for intra-PVN) using stereotaxic coordinates.

    • Secure the cannula with dental cement and allow the animal to recover for at least one week.

  • Drug Preparation:

    • Dissolve BIBO3304 in the chosen vehicle to the desired concentration. The vehicle for intracerebroventricular injection is often artificial cerebrospinal fluid (aCSF).

    • Dissolve NPY in sterile saline.

  • Administration:

    • ICV/Intra-PVN: Gently restrain the rat and inject the BIBO3304 solution through the implanted cannula over a period of 1-2 minutes.

    • Administer NPY (or vehicle control) via the same route 15-30 minutes after BIBO3304 administration.

  • Food Intake Measurement:

    • Immediately after NPY administration, provide a pre-weighed amount of food.

    • Measure food intake at regular intervals (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food.

Oral Administration of BIBO3304 in Mice for Metabolic Studies

This protocol describes a non-invasive method for oral drug delivery.

Materials:

  • BIBO3304

  • Highly palatable vehicle (e.g., jelly, peanut butter)[5]

  • Dosing mold

  • Male C57BL/6 mice

Procedure:

  • Vehicle Preparation (Jelly):

    • A common method involves incorporating the drug into a gelatin-based jelly.[8] The specific recipe can be adapted, but a general approach is to dissolve gelatin and a sweetener in water, and then mix in the BIBO3304 at the desired concentration once the mixture has cooled slightly but not yet set.

    • Pour the mixture into a dosing mold to create uniform pellets.

  • Acclimatization:

    • For several days prior to the experiment, provide the mice with a placebo jelly pellet at the same time each day to acclimate them to the vehicle.

  • Drug Administration:

    • On the day of the experiment, provide each mouse with a jelly pellet containing the calculated dose of BIBO3304.

    • Ensure the entire pellet is consumed to deliver the full dose.

  • Experimental Follow-up:

    • Proceed with the specific experimental protocol, such as monitoring body weight, food intake, or conducting glucose tolerance tests.

Assessment of Bone Mineral Density in Mice

This protocol outlines the general steps for evaluating the effect of BIBO3304 on bone mass.

Materials:

  • BIBO3304

  • Dual-energy X-ray absorptiometry (DEXA) or micro-computed tomography (µCT) scanner

  • Anesthetic agent

  • Male C57BL/6 mice

Procedure:

  • Treatment:

    • Administer BIBO3304 to the mice using the desired route and dosage regimen (e.g., daily oral administration for 8 weeks).

  • Anesthesia:

    • Anesthetize the mice using a suitable anesthetic protocol.

  • Bone Mineral Density (BMD) Measurement:

    • DEXA: Position the anesthetized mouse on the scanning platform of the DEXA machine. Perform a whole-body scan to measure bone mineral content, bone mineral density, and body composition.[5][9][10]

    • µCT: For higher resolution analysis of bone microarchitecture, euthanize the mice and dissect the bones of interest (e.g., femur, vertebrae). Scan the bones using a µCT scanner to analyze parameters such as trabecular bone volume fraction, trabecular number, and cortical thickness.[11]

  • Data Analysis:

    • Analyze the acquired images using the scanner's software to quantify the relevant bone parameters. Compare the data from the BIBO3304-treated group to the vehicle-treated control group.

Visualizations

Signaling Pathway of Neuropeptide Y (NPY) Y1 Receptor

NPY_Y1_Receptor_Signaling NPY NPY Y1R NPY Y1 Receptor NPY->Y1R Binds G_protein Gαi/o Y1R->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates cAMP cAMP AC->cAMP Converts ATP to PIP2 PIP2 PLC->PIP2 Hydrolyzes PKA PKA cAMP->PKA Activates IP3 IP3 PIP2->IP3 Generates DAG DAG PIP2->DAG Generates Ca2_release Ca²⁺ Release IP3->Ca2_release Stimulates PKC PKC DAG->PKC Activates MAPK_cascade MAPK Cascade (Ras/Raf/MEK/ERK) PKC->MAPK_cascade Activates CREB CREB MAPK_cascade->CREB Activates Gene_expression Gene Expression (Cell Growth, etc.) CREB->Gene_expression

Caption: NPY Y1 Receptor Signaling Pathway.

Experimental Workflow for an In Vivo Rodent Study with BIBO3304

experimental_workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase animal_acclimatization Animal Acclimatization cannula_implantation Cannula Implantation (if applicable) animal_acclimatization->cannula_implantation drug_prep BIBO3304 & Agonist Preparation cannula_implantation->drug_prep baseline_measurement Baseline Measurements (e.g., Body Weight, Food Intake) drug_prep->baseline_measurement bibo_admin BIBO3304 Administration baseline_measurement->bibo_admin agonist_admin Agonist/Stimulus Administration (e.g., NPY, Fasting) bibo_admin->agonist_admin data_collection Data Collection (e.g., Food Intake, Behavioral Tests) agonist_admin->data_collection sample_collection Sample Collection (Blood, Tissue) data_collection->sample_collection biochemical_analysis Biochemical Analysis (e.g., Hormone Levels) sample_collection->biochemical_analysis statistical_analysis Statistical Analysis biochemical_analysis->statistical_analysis results Results Interpretation statistical_analysis->results

Caption: General Experimental Workflow.

References

Application

Application Notes: BIBO3304 Solubility in DMSO and Other Organic Solvents

For Researchers, Scientists, and Drug Development Professionals Introduction BIBO3304 is a potent and selective non-peptide antagonist of the Neuropeptide Y Receptor Y1 (NPY Y1).[1][2][3] It exhibits subnanomolar affinit...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BIBO3304 is a potent and selective non-peptide antagonist of the Neuropeptide Y Receptor Y1 (NPY Y1).[1][2][3] It exhibits subnanomolar affinity for both human and rat Y1 receptors, with an IC50 of 0.38 nM and 0.72 nM, respectively, and displays high selectivity over Y2, Y4, and Y5 receptors.[2] Due to its role in physiological processes such as food intake and anxiety, BIBO3304 is a critical tool compound in preclinical research. Accurate solubility data and standardized protocols for solution preparation are essential for ensuring reproducible and reliable experimental outcomes. This document provides detailed information on the solubility of BIBO3304 in dimethyl sulfoxide (B87167) (DMSO) and other solvents, along with protocols for solubility determination and stock solution preparation.

Physicochemical Properties

PropertyValueReference
Molecular Formula C₂₉H₃₅N₇O₃·2CF₃CO₂H (Trifluoroacetate salt)
Molecular Weight 757.69 g/mol (Trifluoroacetate salt)
CAS Number 191868-14-1[4][5]
Appearance White to off-white powder

Solubility Data

BIBO3304 exhibits good solubility in several common organic solvents. The following table summarizes the available quantitative solubility data.

SolventConcentrationMolarity (approx.)NotesReference
DMSO 100 mg/mL155.36 mMUltrasonic treatment may be needed. Use fresh DMSO as it can absorb moisture, which reduces solubility.[4][5]
Ethanol 20 mM~15.15 mg/mL

For in vivo studies, BIBO3304 is often prepared in co-solvent formulations. While these are aqueous-based, they rely on an initial solubilization in DMSO.

Co-solvent SystemFinal ConcentrationNotesReference
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (3.88 mM)A clear solution is obtained.[4][6]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (3.88 mM)A clear solution is obtained.[4][6]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (3.88 mM)A clear solution is obtained.[4][6]

Experimental Protocols

Protocol 1: Preparation of a 100 mM BIBO3304 Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution of BIBO3304 trifluoroacetate (B77799) in DMSO.

Materials:

  • BIBO3304 trifluoroacetate powder

  • Anhydrous/fresh Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Ultrasonic bath

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Weighing: Accurately weigh a specific amount of BIBO3304 powder. For example, to prepare 1 mL of a 100 mM solution, weigh out 75.77 mg of BIBO3304 trifluoroacetate (MW: 757.69 g/mol ).

  • Solvent Addition: Add the appropriate volume of fresh DMSO to the vial containing the powder. For the example above, add 1 mL of DMSO.

  • Dissolution: Vortex the mixture vigorously for 1-2 minutes.

  • Sonication (if necessary): If the compound does not fully dissolve, place the vial in an ultrasonic bath for 5-10 minutes. Intermittently vortex the solution.[4]

  • Visual Inspection: Ensure the solution is clear and free of any particulate matter.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to one month or at -80°C for up to six months.[4][6]

Protocol 2: Kinetic Solubility Assessment in Aqueous Buffer

This protocol outlines a general method for determining the kinetic solubility of BIBO3304 in a physiologically relevant buffer (e.g., PBS, pH 7.4), starting from a DMSO stock solution.

Materials:

  • 100 mM BIBO3304 in DMSO (from Protocol 1)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well microtiter plates (UV-transparent for analysis)

  • Multi-channel pipette

  • Plate shaker

  • Plate reader with UV-Vis spectrophotometer or HPLC-UV/LC-MS/MS system

Procedure:

  • Prepare Standard Curve: Create a series of calibration standards by diluting the 100 mM DMSO stock solution with a 50:50 mixture of DMSO:PBS. This accounts for solvent effects during analysis.

  • Sample Preparation: Dispense 198 µL of PBS (pH 7.4) into the wells of a 96-well plate.

  • Compound Addition: Add 2 µL of the 100 mM BIBO3304 DMSO stock solution to the PBS-containing wells. This results in a final DMSO concentration of 1% and a theoretical maximum compound concentration of 1 mM.

  • Incubation: Seal the plate and place it on a plate shaker at room temperature (or 37°C) for 1.5 to 2 hours to allow for equilibration.[7][8]

  • Precipitate Removal: After incubation, filter the samples using a solubility filter plate to remove any precipitated compound.

  • Quantification: Analyze the clear filtrate using a suitable method:

    • UV Spectrophotometry: Measure the absorbance at the compound's λmax and determine the concentration using the previously generated standard curve.

    • LC-MS/MS: Dilute the filtrate appropriately and analyze using a validated LC-MS/MS method for higher sensitivity and specificity.[9]

  • Data Analysis: The measured concentration of the compound in the filtrate represents its kinetic solubility under the tested conditions.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using DOT language, illustrate the key signaling pathway for the NPY Y1 receptor and a typical experimental workflow for using BIBO3304.

NPY_Y1_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Y1R NPY Y1 Receptor G_protein Gαi/o Protein Y1R->G_protein Activates PLC PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP NPY NPY (Agonist) NPY->Y1R Activates BIBO3304 BIBO3304 (Antagonist) BIBO3304->Y1R Blocks G_protein->PLC Activates G_protein->AC Inhibits IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ [Ca²⁺]i IP3->Ca PKC PKC DAG->PKC Response Cellular Responses (e.g., Proliferation) Ca->Response MAPK MAPK/ERK Pathway PKC->MAPK MAPK->Response cAMP->Response Inhibits

Caption: NPY Y1 Receptor Signaling Pathway Antagonized by BIBO3304.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_invitro In Vitro Assay cluster_invivo In Vivo Study cluster_analysis Analysis start Weigh BIBO3304 Powder dissolve Dissolve in 100% DMSO (e.g., 100 mM Stock) start->dissolve aliquot Aliquot & Store at -80°C dissolve->aliquot dilute_vitro Dilute stock in culture medium to final working concentration aliquot->dilute_vitro prep_dose Prepare dosing solution (e.g., with PEG300, Tween-80) aliquot->prep_dose treat_cells Treat cells/tissue endpoint Measure experimental endpoint (e.g., cell signaling, behavior) treat_cells->endpoint administer Administer to animal model administer->endpoint analyze Analyze & Interpret Data endpoint->analyze

Caption: General Experimental Workflow for Utilizing BIBO3304.

References

Method

Application Note: A Stable In Vivo Formulation of BIBO3304 with PEG300

Audience: Researchers, scientists, and drug development professionals. Purpose: This document provides a detailed protocol for creating a stable, injectable in vivo formulation of BIBO3304, a potent and selective neurope...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for creating a stable, injectable in vivo formulation of BIBO3304, a potent and selective neuropeptide Y (NPY) Y1 receptor antagonist, using Polyethylene Glycol 300 (PEG300) as a primary vehicle.

Introduction

BIBO3304 is a small molecule, nonpeptide antagonist of the Neuropeptide Y receptor type 1 (NPY Y1).[1][2][3] It exhibits subnanomolar affinity for both human and rat Y1 receptors (IC50 values of 0.38 nM and 0.72 nM, respectively) and is highly selective over Y2, Y4, and Y5 receptors.[1][2][4][5] Due to its role in physiological processes like feeding, anxiety, and vascular function, BIBO3304 is a critical tool for in vivo research.[4][6][7]

A significant challenge in utilizing compounds like BIBO3304 in vivo is its limited aqueous solubility. This application note details a robust method for preparing a clear, stable solution of BIBO3304 suitable for parenteral administration in animal models, using a co-solvent system centered on PEG300. PEG300 is a low-molecular-weight polymer of ethylene (B1197577) glycol that is biocompatible, water-soluble, and has low toxicity, making it an excellent vehicle for pharmaceutical formulations.[8][9][10][11] The described formulation achieves a BIBO3304 concentration of at least 2.5 mg/mL.[12]

Quantitative Data Summary

The following tables summarize the key properties of BIBO3304 and the specifications of the final in vivo formulation.

Table 1: Properties of BIBO3304

Property Value Reference
Chemical Name (R)-N-[[4-(aminocarbonylaminomethyl)-phenyl]methyl]-N2-(diphenylacetyl)-argininamide trifluoroacetate [1][2]
Molecular Formula C31H36F3N7O5 [12]
Molecular Weight 643.66 g/mol [12]
Target Neuropeptide Y (NPY) Y1 Receptor [4][12]
IC50 (Human Y1) 0.38 nM [1][2][13]
IC50 (Rat Y1) 0.72 nM [1][2][13]

| Solubility (In Vitro) | Soluble to 100 mM in DMSO and 20 mM in ethanol. | |

Table 2: In Vivo Formulation Composition

Component Percentage (v/v) Purpose
DMSO 10% Primary Solubilizing Agent
PEG300 40% Primary Vehicle / Co-solvent
Tween-80 5% Surfactant / Emulsifier
Saline (0.9% NaCl) 45% Diluent / Isotonic Agent

| Final BIBO3304 Conc. | ≥ 2.5 mg/mL | Active Pharmaceutical Ingredient |

Data derived from a supplier's recommended protocol.[12]

NPY Y1 Receptor Signaling Pathway

BIBO3304 acts by blocking the NPY Y1 receptor, a G-protein coupled receptor (GPCR) that associates with Gi/o proteins.[14] Activation of Y1R by NPY typically leads to the inhibition of adenylyl cyclase, reducing intracellular cAMP levels.[6][15] It can also activate the Phospholipase C (PLC) pathway.[15] The diagram below illustrates this signaling cascade.

NPY_Y1_Signaling NPY Y1 Receptor Signaling Pathway Y1R NPY Y1 Receptor G_protein Gi/o Protein Y1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates cAMP cAMP ↓ AC->cAMP PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PLC->IP3 DAG DAG PLC->DAG NPY NPY (Ligand) NPY->Y1R Binds & Activates BIBO3304 BIBO3304 (Antagonist) BIBO3304->Y1R Binds & Inhibits PKA PKA Activity ↓ cAMP->PKA Ca2 Intracellular Ca2+ ↑ IP3->Ca2 PKC PKC Activation DAG->PKC

Caption: NPY Y1 receptor signaling and antagonism by BIBO3304.

Experimental Protocols

4.1. Materials and Equipment

  • Chemicals:

    • BIBO3304 powder (MW: 643.66 g/mol )[12]

    • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade or equivalent

    • Polyethylene Glycol 300 (PEG300), USP grade

    • Tween-80 (Polysorbate 80), USP grade

    • Sterile Saline (0.9% w/v sodium chloride)

  • Equipment:

    • Analytical balance

    • Sterile conical tubes (e.g., 15 mL or 50 mL)

    • Micropipettes

    • Vortex mixer

    • Magnetic stirrer and stir bar (optional)

    • Sterile syringe filters (0.22 µm pore size, compatible with organic solvents)

    • Sterile syringes

4.2. Formulation Workflow Diagram

The following diagram outlines the sequential process for preparing the BIBO3304 formulation. Adhering to this specific order of solvent addition is critical to prevent precipitation of the compound.

Formulation_Workflow start Start: Prepare Materials weigh 1. Weigh BIBO3304 Powder start->weigh dissolve 2. Add 10% volume of DMSO to create stock solution weigh->dissolve vortex1 3. Vortex until fully dissolved (Clear Solution) dissolve->vortex1 add_peg 4. Add 40% volume of PEG300 vortex1->add_peg vortex2 5. Vortex to mix thoroughly add_peg->vortex2 add_tween 6. Add 5% volume of Tween-80 vortex2->add_tween vortex3 7. Vortex to mix thoroughly add_tween->vortex3 add_saline 8. Add 45% volume of Saline vortex3->add_saline vortex4 9. Vortex to create final formulation add_saline->vortex4 filter 10. Sterile filter with 0.22 µm syringe filter vortex4->filter end End: Stable Formulation Ready for In Vivo Use filter->end

References

Application

Application Notes and Protocols for Intracerebroventricular (ICV) Administration of BIBO3304

For Researchers, Scientists, and Drug Development Professionals Introduction BIBO3304 is a potent and highly selective non-peptide antagonist of the Neuropeptide Y (NPY) Y1 receptor (NPY1R).[1][2] NPY is a powerful orexi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BIBO3304 is a potent and highly selective non-peptide antagonist of the Neuropeptide Y (NPY) Y1 receptor (NPY1R).[1][2] NPY is a powerful orexigenic peptide in the central nervous system, and its effects on food intake are primarily mediated through the Y1 receptor. Intracerebroventricular (ICV) administration of BIBO3304 allows for the direct investigation of the central NPYergic system's role in regulating appetite and energy balance. These application notes provide detailed protocols for the ICV injection of BIBO3304 in rodents, a summary of its in vivo effects, and a description of the underlying signaling pathway.

Mechanism of Action

Neuropeptide Y, when released in the hypothalamus, binds to the G-protein coupled receptor NPY1R. This binding inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately results in the stimulation of food intake. BIBO3304 acts as a competitive antagonist at the NPY1R, blocking the binding of NPY and thereby preventing the downstream signaling that leads to increased appetite.[1][3]

Data Presentation

In Vivo Efficacy of ICV BIBO3304 on Food Intake in Rodents

The following table summarizes the dose-dependent effects of intracerebroventricular administration of BIBO3304 on food intake in rats.

SpeciesModelBIBO3304 Dose (ICV)Effect on Food IntakeObservation TimeReference
RatSatiated30 µgInhibition of GHRP-6-induced food intakeNot Specified[4]
RatSatiated30 µgNo significant effect on its ownNot Specified[4]
RatSatiated30 µgDid not show a significant inhibitory effect on orexin-A-induced feeding3 hours[5]
RatSatiated60 µgPartially inhibited orexin-A-induced food intake3 hours[5]
Rat24-h fasted30 µg (15 µg bilateral)Significantly inhibited hyperphagiaNot Specified[1][6]
RatNPY-induced feedingNot SpecifiedAttenuated feedingNot Specified[6]

Note: The effectiveness of BIBO3304 can be influenced by the experimental model (e.g., fasted vs. satiated animals) and the specific orexigenic agent used to stimulate feeding.

Experimental Protocols

I. Preparation of BIBO3304 for Intracerebroventricular Injection

Materials:

  • BIBO3304 trifluoroacetate (B77799) salt

  • Vehicle (e.g., sterile water,[4] sterile 0.9% saline, or artificial cerebrospinal fluid (aCSF))

  • Vortex mixer

  • Sterile microcentrifuge tubes

Procedure:

  • Vehicle Selection: Based on published literature, sterile water has been successfully used as a vehicle for ICV injection of BIBO3304.[4] Alternatively, sterile saline or aCSF are commonly used vehicles for central injections.

  • Reconstitution:

    • On the day of the experiment, prepare a fresh solution of BIBO3304.

    • Calculate the required amount of BIBO3304 and vehicle to achieve the desired final concentration for injection.

    • Add the appropriate volume of vehicle to the BIBO3304 powder in a sterile microcentrifuge tube.

    • Gently vortex the solution until the compound is fully dissolved. Visually inspect for any particulates.

  • Storage: It is recommended to use freshly prepared solutions. If short-term storage is necessary, keep the solution on ice and protected from light. For longer-term storage, consult the manufacturer's stability data.

II. Intracerebroventricular (ICV) Cannulation Surgery (Rodents)

Materials:

  • Stereotaxic apparatus

  • Anesthesia machine with isoflurane (B1672236)

  • Heating pad

  • Surgical drill

  • Guide cannula and dummy cannula

  • Dental cement

  • Anchor screws

  • Surgical instruments (scalpel, forceps, etc.)

  • Antiseptic solution and sterile swabs

  • Analgesics and post-operative care supplies

Procedure:

  • Anesthesia and Preparation:

    • Anesthetize the animal (e.g., rat or mouse) using isoflurane (5% for induction, 1-2% for maintenance).

    • Place the animal in the stereotaxic frame, ensuring the head is level.

    • Shave the fur on the scalp and clean the area with an antiseptic solution.

    • Administer a local anesthetic to the scalp.

  • Surgical Incision and Skull Exposure:

    • Make a midline incision on the scalp to expose the skull.

    • Gently scrape away the periosteum to visualize the bregma and lambda landmarks.

  • Drilling and Screw Placement:

    • Using the appropriate stereotaxic coordinates for the lateral ventricle (relative to bregma), drill a hole for the guide cannula.

      • Rat coordinates (approximate): AP: -0.8 mm, ML: ±1.5 mm from bregma.[7]

      • Mouse coordinates (approximate): AP: -0.5 mm, ML: ±1.0 mm from bregma.[7]

    • Drill 2-3 additional holes for anchor screws, avoiding major sutures and blood vessels.

    • Insert the anchor screws into the skull.

  • Cannula Implantation:

    • Lower the guide cannula through the drilled hole to the target depth.

      • Rat depth (approximate): DV: -3.5 to -4.0 mm from the skull surface.[7]

      • Mouse depth (approximate): DV: -2.0 to -2.5 mm from the skull surface.[7]

  • Fixation:

    • Apply dental cement to the skull, covering the base of the guide cannula and the anchor screws to secure the implant.

    • Ensure the cement is firm before proceeding.

  • Closure and Recovery:

    • Insert a dummy cannula into the guide cannula to maintain patency.

    • Suture the scalp incision.

    • Administer post-operative analgesics and place the animal on a heating pad for recovery.

    • Allow the animal to recover for at least one week before commencing ICV injections.

III. Intracerebroventricular (ICV) Injection Procedure

Materials:

  • Prepared BIBO3304 solution

  • Internal injector cannula connected to a Hamilton syringe via tubing

  • Microinjection pump

Procedure:

  • Animal Handling: Gently restrain the conscious animal. For animals accustomed to handling, this can often be done without anesthesia.

  • Injection Preparation:

    • Remove the dummy cannula from the guide cannula.

    • Prime the internal injector cannula with the BIBO3304 solution, ensuring no air bubbles are present.

  • Cannula Insertion and Infusion:

    • Gently insert the internal injector cannula into the guide cannula. The injector should extend slightly beyond the tip of the guide cannula to ensure delivery into the ventricle.

    • Infuse the BIBO3304 solution at a slow and controlled rate (e.g., 0.5-1.0 µL/min) using a microinjection pump.[7]

    • Typical injection volumes are 1-5 µL for rats and 0.5-2 µL for mice.[7]

  • Post-Infusion:

    • After the infusion is complete, leave the injector cannula in place for an additional 60 seconds to allow for diffusion and to prevent backflow upon withdrawal.[7]

    • Slowly withdraw the injector cannula and replace it with the dummy cannula.

  • Behavioral Observation: Return the animal to its home cage and begin monitoring for behavioral changes (e.g., food intake, body weight).

Visualizations

NPY Y1 Receptor Signaling Pathway and BIBO3304 Antagonism

NPY_Y1_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular NPY Neuropeptide Y (NPY) Y1R NPY Y1 Receptor NPY->Y1R Binds BIBO3304 BIBO3304 BIBO3304->Y1R Blocks G_protein Gi/o Protein Y1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Food_Intake ↑ Food Intake PKA->Food_Intake Leads to

Caption: NPY Y1 receptor signaling and antagonism by BIBO3304.

Experimental Workflow for ICV BIBO3304 Administration

ICV_Workflow cluster_pre_op Pre-Operative cluster_surgery Surgical Procedure cluster_experiment Experimental Phase cluster_post_injection Post-Injection Monitoring acclimatization Animal Acclimatization (1 week) cannulation ICV Cannulation Surgery acclimatization->cannulation recovery Post-operative Recovery (1 week) cannulation->recovery habituation Habituation to Injection Procedure recovery->habituation bibo_prep BIBO3304 Preparation habituation->bibo_prep icv_injection ICV Injection of BIBO3304 or Vehicle bibo_prep->icv_injection monitoring Monitor Food Intake, Body Weight, & Behavior icv_injection->monitoring data_analysis Data Analysis monitoring->data_analysis

Caption: Workflow for ICV BIBO3304 administration in rodents.

References

Method

Application Notes and Protocols for a BIBO3304 Dose-Response Study

For Researchers, Scientists, and Drug Development Professionals Abstract These application notes provide a comprehensive guide for designing and conducting a dose-response study of BIBO3304, a potent and selective neurop...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for designing and conducting a dose-response study of BIBO3304, a potent and selective neuropeptide Y (NPY) Y1 receptor antagonist.[1][2][3] This document outlines detailed protocols for in vitro characterization, including receptor binding and functional assays, as well as an in vivo protocol for assessing the pharmacological effects of BIBO3304 on food intake in rodents. The provided methodologies, data presentation tables, and signaling pathway diagrams are intended to facilitate the effective evaluation of BIBO3304's potency and efficacy.

Introduction

Neuropeptide Y (NPY) is a 36-amino acid neurotransmitter that plays a crucial role in regulating various physiological processes, including appetite, anxiety, and blood pressure, through its interaction with a family of G-protein coupled receptors (GPCRs), including the Y1 receptor.[1] The NPY Y1 receptor is a key mediator of NPY's orexigenic (appetite-stimulating) effects. BIBO3304 is a non-peptide, small molecule antagonist that exhibits high affinity and selectivity for the NPY Y1 receptor, with subnanomolar affinity for both human and rat receptors.[1][2][3][4][5] By blocking the NPY Y1 receptor, BIBO3304 has been shown to inhibit food intake induced by NPY or fasting in rodents, making it a valuable tool for studying the role of the NPY system in energy homeostasis and a potential therapeutic agent for obesity.[1][3][4][5]

A thorough dose-response study is essential to characterize the pharmacological properties of BIBO3304, including its binding affinity (Kᵢ), functional potency (IC₅₀), and in vivo efficacy (ED₅₀). This document provides detailed protocols for a comprehensive dose-response evaluation of BIBO3304.

NPY Y1 Receptor Signaling Pathway

The NPY Y1 receptor is a Gαi/o-coupled GPCR. Upon binding of its endogenous ligand, NPY, the receptor undergoes a conformational change, leading to the activation of the heterotrimeric G-protein. The Gαi subunit inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Concurrently, the Gβγ subunits can activate other downstream effectors, including phospholipase C (PLC), which leads to the mobilization of intracellular calcium (Ca²⁺) from the endoplasmic reticulum. BIBO3304 acts as a competitive antagonist at the Y1 receptor, blocking NPY binding and the subsequent intracellular signaling cascade.

NPY_Y1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Y1R NPY Y1 Receptor G_protein Gαi/βγ Y1R->G_protein Activates NPY NPY NPY->Y1R Activates BIBO3304 BIBO3304 BIBO3304->Y1R Blocks AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates cAMP ↓ cAMP AC->cAMP Ca2 ↑ Intracellular Ca²⁺ PLC->Ca2

Caption: NPY Y1 Receptor Signaling Pathway.

Experimental Protocols

In Vitro Dose-Response Studies

This protocol determines the binding affinity (Kᵢ) of BIBO3304 for the NPY Y1 receptor through competitive displacement of a radiolabeled ligand.

Materials:

  • Cell membranes from a cell line stably expressing the human or rat NPY Y1 receptor (e.g., SK-N-MC cells).[3]

  • Radioligand: [¹²⁵I]-Peptide YY ([¹²⁵I]-PYY) or a similar high-affinity Y1 receptor radioligand.

  • BIBO3304

  • Non-specific binding control: High concentration of unlabeled NPY (e.g., 1 µM).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • 96-well plates

  • Glass fiber filters

  • Cell harvester

  • Scintillation counter

Procedure:

  • BIBO3304 Preparation: Prepare a stock solution of BIBO3304 in 100% DMSO.[1] Create a serial dilution series of BIBO3304 in assay buffer to achieve final concentrations ranging from, for example, 10⁻¹² M to 10⁻⁵ M.

  • Assay Setup: In a 96-well plate, add in the following order:

    • 50 µL of assay buffer (for total binding) or 50 µL of 1 µM unlabeled NPY (for non-specific binding) or 50 µL of BIBO3304 dilution.

    • 50 µL of radioligand (at a concentration close to its Kd).

    • 100 µL of cell membrane preparation (containing 10-20 µg of protein).

  • Incubation: Incubate the plate at room temperature for 90-120 minutes with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of BIBO3304. Determine the IC₅₀ value (the concentration of BIBO3304 that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

This protocol determines the functional potency (IC₅₀) of BIBO3304 by measuring its ability to inhibit NPY-mediated suppression of cAMP production.

Materials:

  • A cell line stably expressing the NPY Y1 receptor (e.g., CHO-K1 or HEK293 cells).

  • NPY

  • BIBO3304

  • Forskolin (B1673556) (an adenylyl cyclase activator)

  • cAMP assay kit (e.g., HTRF, ELISA, or LANCE)

  • Cell culture medium

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate and grow to 80-90% confluency.

  • Compound Preparation: Prepare serial dilutions of BIBO3304 in assay buffer.

  • Assay:

    • Pre-incubate the cells with varying concentrations of BIBO3304 for 15-30 minutes.

    • Stimulate the cells with a fixed concentration of NPY (typically at its EC₈₀) in the presence of forskolin for 15-30 minutes.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP concentration against the log concentration of BIBO3304. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

This protocol measures the ability of BIBO3304 to block NPY-induced increases in intracellular calcium.

Materials:

  • A cell line stably expressing the NPY Y1 receptor.

  • NPY

  • BIBO3304

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • 96- or 384-well black-walled, clear-bottom plates

  • Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR or FlexStation)

Procedure:

  • Cell Seeding: Seed cells into the assay plates and allow them to attach overnight.

  • Dye Loading: Load the cells with the calcium-sensitive dye according to the manufacturer's protocol, typically for 30-60 minutes at 37°C.

  • Compound Addition: Place the plate in the fluorescence plate reader. Add varying concentrations of BIBO3304 to the wells and incubate for a short period (e.g., 5-15 minutes).

  • NPY Stimulation and Signal Detection: Add a fixed concentration of NPY (typically at its EC₈₀) to the wells and immediately begin measuring the fluorescence intensity over time (kinetic read).

  • Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. Calculate the peak fluorescence response for each well. Plot the peak response against the log concentration of BIBO3304 and fit the data to determine the IC₅₀ value.

In Vivo Dose-Response Study: Food Intake in Rodents

This protocol outlines a study to evaluate the dose-dependent effect of BIBO3304 on food intake in rats.

Experimental Workflow:

InVivo_Workflow A Animal Acclimatization (1 week) B Fasting Period (e.g., 24 hours) A->B C BIBO3304 Administration (Varying Doses) B->C D NPY Administration (or re-feeding) C->D E Measure Food Intake (e.g., 1, 2, 4, 24 hours) D->E F Data Analysis E->F

Caption: In Vivo Food Intake Study Workflow.

Materials:

  • Male Wistar or Sprague-Dawley rats (250-300g)

  • BIBO3304

  • Vehicle (e.g., saline, DMSO/saline mixture)

  • NPY (for exogenous stimulation model)

  • Standard rodent chow

  • Metabolic cages for accurate food intake measurement

  • Administration equipment (e.g., gavage needles for oral administration, stereotaxic apparatus for intracerebroventricular injection)

Procedure:

  • Animal Acclimatization: House the rats individually in metabolic cages for at least one week to acclimate them to the housing conditions and handling.

  • Fasting: Fast the animals for a predetermined period (e.g., 24 hours) to induce a robust feeding response, but with free access to water.

  • BIBO3304 Administration:

    • Dose Selection: Based on literature, select a range of doses. For intracerebroventricular (ICV) administration, doses could range from 1 to 100 µ g/rat .[5] For oral (p.o.) administration, higher doses will be required.

    • Administration: Administer the selected doses of BIBO3304 or vehicle to different groups of rats (n=8-10 per group).

  • Induction of Feeding:

    • NPY-induced feeding: 30 minutes after BIBO3304 administration, administer a fixed dose of NPY (e.g., 5 µg, ICV) to stimulate feeding.

    • Fasting-induced re-feeding: After BIBO3304 administration, provide pre-weighed standard chow to the fasted rats.

  • Measurement of Food Intake: Measure the cumulative food intake at several time points (e.g., 1, 2, 4, and 24 hours) after the presentation of food.

  • Data Analysis: Compare the food intake of the BIBO3304-treated groups to the vehicle-treated group using appropriate statistical tests (e.g., one-way ANOVA followed by a post-hoc test). Determine the ED₅₀ (the dose that produces 50% of the maximal inhibitory effect) by plotting the percent inhibition of food intake against the log dose of BIBO3304.

Data Presentation

Quantitative data from the dose-response studies should be summarized in clear and concise tables for easy comparison.

Table 1: In Vitro Potency of BIBO3304

Assay TypeReceptorParameterValue (nM)
Radioligand BindingHuman NPY Y1Kᵢe.g., 0.38[4][6]
Radioligand BindingRat NPY Y1Kᵢe.g., 0.72[4][6]
Functional (cAMP)Human NPY Y1IC₅₀Insert experimental value
Functional (Ca²⁺)Human NPY Y1IC₅₀Insert experimental value

Table 2: In Vivo Efficacy of BIBO3304 on Food Intake in Rats

Administration RouteFeeding ModelTime PointED₅₀Maximal Inhibition (%)
IntracerebroventricularNPY-induced2 hoursInsert experimental valueInsert experimental value
IntracerebroventricularFasting-induced4 hoursInsert experimental valueInsert experimental value
OralFasting-induced4 hoursInsert experimental valueInsert experimental value

Conclusion

These application notes provide a framework for a comprehensive dose-response characterization of the NPY Y1 receptor antagonist, BIBO3304. The detailed protocols for in vitro and in vivo studies will enable researchers to accurately determine the potency and efficacy of this compound. The structured data presentation and pathway diagrams offer a clear and concise way to understand and communicate the pharmacological profile of BIBO3304. Adherence to these protocols will ensure the generation of robust and reproducible data, which is critical for advancing our understanding of the NPY system and for the development of novel therapeutics.

References

Application

Application Notes and Protocols for Oral Administration of BIBO3304 to Rats

For Researchers, Scientists, and Drug Development Professionals Introduction BIBO3304 is a potent and selective nonpeptide antagonist of the Neuropeptide Y (NPY) Y1 receptor.[1][2][3][4] It exhibits subnanomolar affinity...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BIBO3304 is a potent and selective nonpeptide antagonist of the Neuropeptide Y (NPY) Y1 receptor.[1][2][3][4] It exhibits subnanomolar affinity for both human and rat Y1 receptors, making it a valuable tool for investigating the physiological roles of the NPY system.[2][4] This document provides detailed application notes and protocols for the oral administration of BIBO3304 to rats in a research setting.

Physicochemical and In Vitro Data

A summary of the key in vitro parameters for BIBO3304 is presented in the table below. This data is crucial for understanding its receptor binding profile and potency.

ParameterSpeciesValueReference
IC50 (Y1 Receptor) Human0.38 ± 0.06 nM[2]
Rat0.72 ± 0.42 nM[2]
IC50 (Y2 Receptor) Human> 1000 nM[2]
IC50 (Y4 Receptor) Human & Rat> 1000 nM[2]
IC50 (Y5 Receptor) Human & Rat> 1000 nM[2]

Neuropeptide Y (NPY) Y1 Receptor Signaling Pathway

BIBO3304 exerts its effects by blocking the downstream signaling of the NPY Y1 receptor, a G-protein coupled receptor (GPCR). The activation of the Y1 receptor by its endogenous ligand, NPY, initiates a cascade of intracellular events. The primary signaling pathway involves coupling to Gi/o proteins, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[5] Additionally, Y1 receptor activation can stimulate phospholipase C (PLC), resulting in the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This leads to an increase in intracellular calcium concentrations and the activation of protein kinase C (PKC).[5] Downstream of these events, the mitogen-activated protein kinase (MAPK) pathway, specifically ERK1/2, can be activated.[5]

NPY_Y1_Signaling cluster_membrane Cell Membrane Y1R NPY Y1 Receptor Gi Gαi/o Y1R->Gi Activates PLC PLC Y1R->PLC Activates NPY NPY NPY->Y1R Activates BIBO3304 BIBO3304 BIBO3304->Y1R Inhibits AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG CaM Ca2+/Calmodulin IP3->CaM Increases Ca2+ PKC PKC DAG->PKC Activates CaMKII CaMKII CaM->CaMKII Activates ERK ERK1/2 CaMKII->ERK Activates PKC->ERK Activates Response Cellular Response ERK->Response

Caption: NPY Y1 Receptor Signaling Pathway and Inhibition by BIBO3304.

Experimental Protocol: Oral Administration of BIBO3304 to Rats by Gavage

Disclaimer: The following protocol is a general guideline for the oral administration of a compound to rats via gavage. A specific, validated vehicle and dosage for the oral administration of BIBO3304 in rats have not been definitively reported in the reviewed scientific literature. Therefore, formulation development and dose-range finding studies are highly recommended prior to conducting definitive experiments.

1. Materials and Reagents:

  • BIBO3304 (powder form)

  • Vehicle (e.g., Water, 0.5% Carboxymethyl cellulose, Corn oil). The choice of vehicle will depend on the solubility and stability of BIBO3304. For hydrophobic compounds, oil-based vehicles or aqueous suspensions with suspending agents are common.[6][7]

  • Mortar and pestle or other appropriate homogenization equipment

  • Magnetic stirrer and stir bars

  • Analytical balance

  • Appropriately sized oral gavage needles (stainless steel or flexible plastic)

  • Syringes (1-3 mL)

  • Standard laboratory personal protective equipment (PPE)

2. Experimental Workflow:

oral_gavage_workflow start Start prep_formulation Prepare BIBO3304 Formulation start->prep_formulation weigh_rat Weigh Rat prep_formulation->weigh_rat calc_dose Calculate Dosing Volume weigh_rat->calc_dose restrain_rat Restrain Rat calc_dose->restrain_rat administer_dose Administer Dose via Oral Gavage restrain_rat->administer_dose monitor_rat Monitor Rat Post-Administration administer_dose->monitor_rat end End monitor_rat->end

Caption: Experimental Workflow for Oral Gavage in Rats.

3. Preparation of BIBO3304 Formulation (Example using a suspension):

  • Accurately weigh the required amount of BIBO3304 powder based on the desired dose and the number of animals to be treated.

  • If preparing a suspension, gradually add a small amount of the chosen vehicle (e.g., 0.5% CMC) to the BIBO3304 powder in a mortar and triturate to form a smooth paste.

  • Slowly add the remaining vehicle while continuously stirring or mixing to ensure a homogenous suspension.

  • If necessary, use a magnetic stirrer to maintain the suspension's homogeneity during the dosing procedure.

4. Oral Gavage Procedure:

  • Animal Handling and Restraint:

    • Gently handle the rat to minimize stress.

    • Securely restrain the rat to prevent movement and injury. This can be done manually by experienced handlers or using appropriate restraint devices.

  • Gavage Needle Insertion:

    • Measure the gavage needle against the rat to determine the correct insertion depth (from the tip of the nose to the last rib).

    • Gently open the rat's mouth and pass the gavage needle along the roof of the mouth towards the esophagus. The needle should pass smoothly without resistance. Do not force the needle. If resistance is met, withdraw and reposition.

  • Dose Administration:

    • Once the needle is correctly positioned in the stomach, slowly administer the calculated volume of the BIBO3304 formulation.

    • Administering the solution too quickly can cause regurgitation and aspiration.

  • Post-Administration Monitoring:

    • Carefully remove the gavage needle.

    • Return the rat to its cage and monitor for any signs of distress, such as difficulty breathing, lethargy, or changes in behavior, for at least one hour post-dosing.

5. Dosing Considerations:

  • Volume: The volume administered by oral gavage should be carefully controlled. A typical maximum volume for rats is 10 mL/kg, although lower volumes are often recommended to minimize the risk of adverse effects.

Pharmacokinetics

While BIBO3304 is known to be orally bioavailable, specific pharmacokinetic parameters (Cmax, Tmax, bioavailability) in rats following oral administration are not well-documented in the public domain. It is known to have poor brain penetration.[1][3] Researchers should plan to conduct pharmacokinetic studies to determine these parameters for their specific formulation and dosage.

BIBO3304 is a highly selective and potent NPY Y1 receptor antagonist. While its oral bioavailability has been mentioned, detailed protocols for its oral administration to rats are scarce in the available literature. The provided general protocol for oral gavage, coupled with the physicochemical and signaling pathway information, serves as a foundational guide for researchers. It is imperative to conduct formulation development and dose-finding studies to establish a safe and effective oral dosing regimen for BIBO3304 in rats for any specific experimental paradigm.

References

Method

Application Notes and Protocols: Synergistic Inhibition of Cancer Cell Metabolism with BIBO3304 and Metabolic Inhibitors

For Researchers, Scientists, and Drug Development Professionals Introduction Cancer cells exhibit profound metabolic reprogramming to sustain their rapid proliferation and survival. A key feature of this reprogramming is...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cancer cells exhibit profound metabolic reprogramming to sustain their rapid proliferation and survival. A key feature of this reprogramming is the Warburg effect, characterized by elevated glycolysis even in the presence of oxygen. Concurrently, signaling pathways initiated by growth factors and neuropeptides are often dysregulated in cancer, contributing to disease progression. The Neuropeptide Y (NPY) system, particularly through its Y1 receptor (Y1R), has emerged as a significant player in tumor biology. The Y1R is overexpressed in various cancers, including breast, prostate, and pancreatic cancer, and its activation is linked to increased cell proliferation, migration, and angiogenesis.[1][2][3]

BIBO3304 is a potent and selective non-peptide antagonist of the NPY Y1 receptor, exhibiting subnanomolar affinity.[4] By blocking NPY-mediated signaling, BIBO3304 presents a targeted therapeutic strategy. This document outlines the rationale and experimental protocols for investigating the synergistic anti-cancer effects of BIBO3304 in combination with metabolic inhibitors that target key energetic pathways in cancer cells.

Rationale for Combination Therapy

The signaling cascades downstream of the Y1 receptor, primarily the PI3K/AKT/mTOR and MAPK/ERK pathways, are central regulators of cellular metabolism.[1][5] Activation of these pathways by NPY can promote glucose uptake and glycolysis, providing the necessary building blocks for rapid cell growth. Therefore, a dual-pronged attack involving the inhibition of both the NPY/Y1R signaling axis with BIBO3304 and key metabolic pathways offers a compelling strategy to overcome the metabolic plasticity of cancer cells and enhance therapeutic efficacy.

For instance, NPY has been shown to promote epithelial cell proliferation through a PI3K-β-catenin signaling pathway.[1] In prostate cancer cells, the effects of NPY on cell growth are mediated by the Y1 receptor and are associated with the phosphorylation of MAPK/ERK1/2.[5] Furthermore, the broader NPY system has been directly linked to cancer metabolism, with evidence showing that Y2R activation stimulates glycolysis in neuroblastoma cells.[6] By inhibiting the Y1 receptor with BIBO3304, it is hypothesized that the pro-proliferative and pro-metabolic signals will be attenuated, rendering cancer cells more susceptible to inhibitors of glycolysis and mitochondrial respiration.

Data Presentation

The following table summarizes the inhibitory constants (IC50) of BIBO3304 for the human and rat Y1 receptors. This data highlights the high affinity and selectivity of BIBO3304.

Receptor SubtypeSpeciesIC50 (nM)Reference
Y1 ReceptorHuman0.38 ± 0.06[4]
Y1 ReceptorRat0.72 ± 0.42[4]
Y2 ReceptorHuman> 1000[4]
Y4 ReceptorHuman> 1000[4]
Y5 ReceptorHuman> 1000[4]

Signaling Pathways and Experimental Workflow

NPY Y1 Receptor Signaling Pathway

The following diagram illustrates the key signaling pathways activated by the NPY Y1 receptor in cancer cells. Inhibition of this receptor by BIBO3304 is expected to block these downstream effects.

NPY_Y1_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular Effects NPY NPY Y1R Y1 Receptor NPY->Y1R Binds G_protein Gαi/Gβγ Y1R->G_protein Activates BIBO3304 BIBO3304 BIBO3304->Y1R Inhibits PI3K PI3K G_protein->PI3K PLC Phospholipase C G_protein->PLC Ras Ras G_protein->Ras AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Transcription_Factors Transcription Factors (e.g., c-myc, β-catenin) mTOR->Transcription_Factors IP3_DAG IP3 / DAG PLC->IP3_DAG Ca2+ ↑ [Ca2+]i IP3_DAG->Ca2+ Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK ERK->Transcription_Factors Proliferation Proliferation Transcription_Factors->Proliferation Survival Survival Transcription_Factors->Survival Metabolism Metabolism Transcription_Factors->Metabolism Angiogenesis Angiogenesis Transcription_Factors->Angiogenesis

Caption: NPY Y1 Receptor Signaling Pathway in Cancer.

Experimental Workflow for Combination Studies

The following diagram outlines a typical workflow for evaluating the synergistic effects of BIBO3304 and metabolic inhibitors.

Experimental_Workflow Start Start: Select Cancer Cell Line Determine_IC50 Determine IC50 for BIBO3304 & Metabolic Inhibitor Start->Determine_IC50 Combination_Assay Cell Viability Assay (Combination Treatment) Determine_IC50->Combination_Assay Synergy_Analysis Synergy Analysis (e.g., Chou-Talalay) Combination_Assay->Synergy_Analysis Metabolic_Assay Metabolic Flux Analysis (Seahorse Assay) Synergy_Analysis->Metabolic_Assay Signaling_Assay Western Blot for Signaling Pathways Synergy_Analysis->Signaling_Assay End End: Data Interpretation Metabolic_Assay->End Signaling_Assay->End

Caption: Experimental Workflow for Combination Studies.

Experimental Protocols

Cell Viability Assay for IC50 Determination and Synergy Analysis

Objective: To determine the half-maximal inhibitory concentration (IC50) of BIBO3304 and a selected metabolic inhibitor (e.g., 2-Deoxy-D-glucose [2-DG] for glycolysis, or Oligomycin for mitochondrial respiration) individually, and to assess their synergistic effects on cancer cell viability.

Materials:

  • Cancer cell line of interest (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • BIBO3304 (stock solution in DMSO)

  • Metabolic inhibitor (e.g., 2-DG, Oligomycin; stock solution in appropriate solvent)

  • 96-well cell culture plates

  • MTT or XTT reagent

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Drug Preparation:

    • IC50 Determination: Prepare serial dilutions of BIBO3304 and the metabolic inhibitor separately in complete medium.

    • Combination Assay: Prepare serial dilutions of each drug and their combination at a constant ratio based on their individual IC50 values.

  • Treatment: After 24 hours of incubation, remove the medium and add 100 µL of medium containing the drugs (single or in combination) to the respective wells. Include vehicle-only controls.

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • Viability Assessment (MTT/XTT Assay):

    • Add 10 µL of MTT (5 mg/mL) or 50 µL of XTT solution to each well.

    • Incubate for 2-4 hours at 37°C.

    • If using MTT, add 100 µL of solubilization solution (e.g., DMSO) to each well.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 values for each drug using non-linear regression analysis.

    • For combination studies, calculate the Combination Index (CI) using the Chou-Talalay method. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Metabolic Flux Analysis (Seahorse Assay)

Objective: To measure the effect of BIBO3304, a metabolic inhibitor, and their combination on glycolysis (Extracellular Acidification Rate, ECAR) and mitochondrial respiration (Oxygen Consumption Rate, OCR).

Materials:

  • Seahorse XF Analyzer (e.g., XFe96 or XFe24)

  • Seahorse XF cell culture microplates

  • Seahorse XF assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

  • BIBO3304

  • Metabolic inhibitors (e.g., 2-DG, Oligomycin, FCCP, Rotenone (B1679576)/Antimycin A)

  • Cancer cell line of interest

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at an optimized density and allow them to adhere overnight.

  • Assay Preparation:

    • Hydrate the sensor cartridge overnight in Seahorse XF Calibrant at 37°C in a non-CO2 incubator.

    • On the day of the assay, replace the growth medium with pre-warmed Seahorse XF assay medium and incubate for 1 hour at 37°C in a non-CO2 incubator.

  • Drug Injection Port Loading:

    • Glycolysis Stress Test: Load the injection ports with glucose, oligomycin, and 2-DG.

    • Mito Stress Test: Load the injection ports with oligomycin, FCCP, and a mixture of rotenone and antimycin A.

    • For combination studies, pre-treat the cells with BIBO3304 for a specified duration before starting the assay.

  • Seahorse XF Analyzer Run: Place the cell culture microplate in the Seahorse XF Analyzer and run the appropriate stress test protocol.

  • Data Analysis: Normalize the OCR and ECAR data to cell number or protein concentration. Analyze the key parameters of glycolysis (glycolysis, glycolytic capacity, glycolytic reserve) and mitochondrial respiration (basal respiration, ATP-linked respiration, maximal respiration, spare respiratory capacity).

Western Blot Analysis of Signaling Pathways

Objective: To investigate the effect of BIBO3304 and metabolic inhibitors on the activation of key signaling proteins in the PI3K/AKT/mTOR and MAPK/ERK pathways.

Materials:

  • Cancer cell line of interest

  • BIBO3304 and metabolic inhibitor(s)

  • RIPA buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-phospho-AKT, anti-AKT, anti-phospho-ERK, anti-ERK, anti-phospho-mTOR, anti-mTOR)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Protein electrophoresis and blotting equipment

Procedure:

  • Cell Treatment: Culture cells to 70-80% confluency and treat with BIBO3304, the metabolic inhibitor, or their combination for the desired time points. Include an untreated control.

  • Protein Extraction: Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels.

Conclusion

The combination of the NPY Y1 receptor antagonist BIBO3304 with metabolic inhibitors represents a promising and rational therapeutic strategy for a variety of cancers. The provided protocols offer a comprehensive framework for researchers to investigate the synergistic potential of this combination, elucidate the underlying molecular mechanisms, and generate preclinical data to support further drug development efforts. By targeting both the signaling pathways that drive cancer cell proliferation and the metabolic machinery that fuels it, this approach has the potential to lead to more effective and durable anti-cancer therapies.

References

Technical Notes & Optimization

Troubleshooting

troubleshooting BIBO3304 solubility and precipitation issues

Welcome to the technical support center for BIBO3304. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility and potentia...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BIBO3304. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility and potential precipitation of BIBO3304 during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm having trouble dissolving BIBO3304. What are the recommended solvents?

A1: BIBO3304 exhibits good solubility in dimethyl sulfoxide (B87167) (DMSO) and ethanol. For in vitro studies, preparing a high-concentration stock solution in 100% DMSO is the recommended starting point.[1][2] Sonication may be required to fully dissolve the compound at high concentrations.[1][2]

Q2: My BIBO3304 precipitated out of solution after I diluted my DMSO stock in aqueous buffer/media. How can I prevent this?

A2: Precipitation upon dilution of a DMSO stock into aqueous solutions is a common issue for many small molecules, including BIBO3304. This occurs because the compound is significantly less soluble in aqueous environments than in pure DMSO.

Here are several strategies to mitigate this issue:

  • Lower the Final Concentration: The most straightforward solution is to work with a lower final concentration of BIBO3304 in your aqueous medium.

  • Use a Lower Percentage of DMSO in the Final Solution: While preparing the stock in 100% DMSO is standard, ensure the final concentration of DMSO in your working solution is as low as possible (ideally <0.5%) to minimize solvent-induced artifacts in biological assays.

  • Incremental Dilution: Instead of a single large dilution, try a serial dilution approach. This can sometimes help to keep the compound in solution.

  • Consider Co-solvents for In Vivo Use: For animal studies, specific solvent systems are recommended to improve solubility and bioavailability. Common formulations include combinations of DMSO with PEG300, Tween-80, and saline, or with corn oil.[1]

Q3: What is the maximum solubility of BIBO3304 in common solvents?

A3: The solubility of BIBO3304 can vary slightly depending on the specific form (e.g., trifluoroacetate (B77799) salt). However, general solubility data is summarized in the table below.

Quantitative Solubility Data

Solvent/VehicleSolubilityNotes
DMSO≥ 100 mg/mL (approx. 155 mM)Sonication may be needed.[1][2]
EthanolUp to 20 mM
Aqueous Solution (pH 6)374 µg/mLSolubility is pH-dependent.[3][4]
In Vivo Formulation 1 (DMSO/PEG300/Tween-80/Saline)≥ 2.5 mg/mL (approx. 3.88 mM)A clear solution is expected.[1]
In Vivo Formulation 2 (DMSO/SBE-β-CD in saline)≥ 2.5 mg/mL (approx. 3.88 mM)A clear solution is expected.[1]
In Vivo Formulation 3 (DMSO/Corn Oil)≥ 2.5 mg/mL (approx. 3.88 mM)A clear solution is expected.[1]

Q4: How should I store my BIBO3304 stock solutions to prevent precipitation and degradation?

A4: Proper storage is critical for maintaining the integrity and solubility of your BIBO3304 solutions.

  • Powder: Store the solid compound at -20°C, sealed, and away from moisture.[1]

  • In Solvent: Stock solutions in DMSO or other organic solvents should be stored at -80°C for long-term stability (up to 6 months) or at -20°C for shorter periods (up to 1 month).[1] Always keep the solutions tightly sealed to prevent moisture absorption and evaporation.

Experimental Protocols

Protocol 1: Preparation of a 10 mM BIBO3304 Stock Solution in DMSO
  • Weighing: Accurately weigh out the desired amount of BIBO3304 powder. For example, for 1 mL of a 10 mM solution (MW: 643.66 g/mol for the free base), you would need 6.44 mg.

  • Solvent Addition: Add the calculated volume of 100% DMSO to the vial containing the BIBO3304 powder.

  • Dissolution: Vortex the solution thoroughly. If the compound does not fully dissolve, use an ultrasonic bath for 5-10 minutes.

  • Verification: Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.

Protocol 2: Preparation of an In Vivo Formulation (DMSO/PEG300/Tween-80/Saline)

This protocol is for preparing a 1 mL working solution with a target concentration of 2.5 mg/mL.

  • Prepare a Concentrated DMSO Stock: First, prepare a 25 mg/mL stock solution of BIBO3304 in DMSO.

  • Initial Dilution: In a sterile microcentrifuge tube, add 400 µL of PEG300.

  • Add DMSO Stock: Add 100 µL of the 25 mg/mL DMSO stock solution to the PEG300 and mix thoroughly by vortexing.

  • Add Surfactant: Add 50 µL of Tween-80 to the mixture and vortex again until the solution is homogeneous.

  • Final Dilution with Saline: Add 450 µL of sterile saline to the tube to bring the total volume to 1 mL. Mix thoroughly. The final concentration of BIBO3304 will be 2.5 mg/mL in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]

Visualizations

Signaling Pathway of BIBO3304 Action

BIBO3304_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NPY Neuropeptide Y (NPY) Y1R NPY Y1 Receptor NPY->Y1R Activates BIBO3304 BIBO3304 BIBO3304->Y1R Antagonizes G_protein Gi/o Protein Y1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Decreases Cellular_Response Inhibition of Cellular Response cAMP->Cellular_Response Leads to Troubleshooting_Workflow start Precipitation Observed check_stock Is the stock solution clear? start->check_stock remake_stock Re-dissolve using sonication or prepare fresh stock check_stock->remake_stock No check_dilution Did precipitation occur after dilution in aqueous buffer? check_stock->check_dilution Yes remake_stock->check_stock lower_conc Lower the final concentration check_dilution->lower_conc Yes success Problem Solved check_dilution->success No check_dmso Ensure final DMSO % is low (<0.5%) lower_conc->check_dmso use_cosolvent Consider co-solvents for in vivo formulations check_dmso->use_cosolvent use_cosolvent->success Solubility_Factors center_node BIBO3304 Solubility solvent Solvent Choice (DMSO, Ethanol) solvent->center_node concentration Concentration concentration->center_node temperature Temperature & Storage temperature->center_node ph pH of Aqueous Solution ph->center_node cosolvents Presence of Co-solvents/Excipients cosolvents->center_node

References

Optimization

BIBO3304 Technical Support Center: Investigating Potential Off-Target Effects at High Concentrations

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding potential off-target effects of the NPY Y1 re...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding potential off-target effects of the NPY Y1 receptor antagonist, BIBO3304, when used at high concentrations.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of BIBO3304 and its known selectivity?

A1: BIBO3304 is a potent and highly selective competitive antagonist of the Neuropeptide Y receptor type 1 (NPY Y1R).[1][2][3][4] It exhibits subnanomolar affinity for both human and rat Y1 receptors.[3][4] Its selectivity for the Y1 receptor is significantly higher than for other NPY receptor subtypes (Y2, Y4, and Y5), for which it has low affinity with IC50 values typically exceeding 1000 nM.[3][4]

Q2: Are there any known off-target interactions for BIBO3304 at high concentrations?

A2: Yes, a selectivity panel screening of BIBO3304 against 146 targets revealed potential off-target interactions at a high concentration of 10 µM.[1][2] Specifically, BIBO3304 demonstrated inhibition between 60-71% for the human dopamine (B1211576) D2S receptor (D2S(h)), the human kappa-opioid receptor (KOP(h)), and the human vasopressin V1a receptor (V1a(h)).[1][2]

Q3: What are the potential functional consequences of these off-target interactions?

A3: While the primary mechanism of BIBO3304 at the Y1 receptor is antagonism, its functional effect on these identified off-target receptors has not been definitively characterized in publicly available literature. However, based on the observed inhibition in binding assays, it is plausible that BIBO3304 may act as an antagonist at D2S, KOP, and V1a receptors. This could lead to unintended biological effects in your experiments, particularly when using concentrations of BIBO3304 approaching 10 µM.

Q4: How can I differentiate between on-target and potential off-target effects in my experiments?

A4: To distinguish between NPY Y1R-mediated effects and potential off-target effects, consider the following strategies:

  • Use a Negative Control: The inactive enantiomer, BIBO3457, has a much lower affinity for the NPY Y1 receptor and can be used as a negative control.[1][2][3][4] An effect observed with BIBO3304 but not with BIBO3457 is more likely to be an on-target Y1 receptor effect.

  • Dose-Response Curve: Generate a full dose-response curve for BIBO3304 in your assay. On-target effects should occur at concentrations consistent with its high affinity for the Y1 receptor (i.e., in the low nanomolar range). Effects that only appear at much higher concentrations (micromolar range) are more likely to be off-target.

  • Selective Antagonists for Off-Targets: If you hypothesize an off-target effect on D2S, KOP, or V1a receptors, you can use known selective antagonists for these receptors to see if they can block the unexpected effect of high-concentration BIBO3304.

Troubleshooting Guide

This guide is designed to help you troubleshoot unexpected experimental outcomes when using high concentrations of BIBO3304.

Problem: I am observing a physiological or cellular response that is inconsistent with NPY Y1 receptor antagonism.

Isolating the Cause:

Caption: Troubleshooting workflow for unexpected effects of BIBO3304.

Data on BIBO3304 Selectivity

The following tables summarize the known binding affinities and off-target screening data for BIBO3304.

Table 1: BIBO3304 Affinity for NPY Receptor Subtypes

Receptor SubtypeSpeciesIC50 (nM)Reference
Y1Human0.38[3][4]
Y1Rat0.72[3][4]
Y2Human> 1000[3][4]
Y4Human> 1000[3][4]
Y4Rat> 1000[3][4]
Y5Human> 1000[3][4]
Y5Rat> 1000[3][4]

Table 2: Potential Off-Target Interactions of BIBO3304 at 10 µM

Off-Target ReceptorSpecies% Inhibition at 10 µMReference
Dopamine D2SHuman60 - 71%[1][2]
Kappa Opioid (KOP)Human60 - 71%[1][2]
Vasopressin V1aHuman60 - 71%[1][2]

Experimental Protocols

To investigate potential off-target effects of BIBO3304, you can perform functional assays for the identified off-target receptors. Below are example methodologies.

Protocol 1: Assessing D2S and KOP Receptor Activity (Gi/o-coupled) via cAMP Measurement

The dopamine D2S and kappa opioid receptors are both Gi/o-coupled, meaning their activation leads to an inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. An antagonist would block this decrease.

Objective: To determine if BIBO3304 has an antagonistic effect on D2S or KOP receptor signaling.

Methodology:

  • Cell Culture: Use a cell line stably expressing the human dopamine D2S receptor or the human kappa opioid receptor (e.g., HEK293 or CHO cells).

  • Assay Principle:

    • Stimulate the cells with a known agonist for the respective receptor (e.g., quinpirole (B1680403) for D2S, U-50488 for KOP) in the presence of forskolin (B1673556) (an adenylyl cyclase activator).

    • Agonist activation of the Gi/o-coupled receptor will inhibit forskolin-induced cAMP production.

    • If BIBO3304 is an antagonist, it will block the agonist-induced decrease in cAMP levels.

  • Procedure: a. Plate the cells in a 96-well plate and grow to confluence. b. Pre-incubate the cells with varying concentrations of BIBO3304 (e.g., 1 nM to 30 µM) for 15-30 minutes. c. Add a fixed concentration of the respective agonist (e.g., EC80 of quinpirole or U-50488) and a fixed concentration of forskolin to all wells (except for negative controls). d. Incubate for a specified time (e.g., 30 minutes) at 37°C. e. Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based kits).

  • Data Analysis:

    • Plot the cAMP levels against the concentration of BIBO3304.

    • An increase in cAMP levels with increasing BIBO3304 concentration in the presence of the agonist would indicate an antagonistic effect. Calculate the IC50 value for BIBO3304's antagonism.

Caption: D2S/KOP receptor signaling pathway and potential antagonism by BIBO3304.

Protocol 2: Assessing V1a Receptor Activity (Gq/11-coupled) via Calcium Flux Assay

The vasopressin V1a receptor is Gq/11-coupled, and its activation leads to the stimulation of phospholipase C, resulting in an increase in intracellular calcium levels. An antagonist would block this increase.

Objective: To determine if BIBO3304 has an antagonistic effect on V1a receptor signaling.

Methodology:

  • Cell Culture: Use a cell line stably expressing the human vasopressin V1a receptor (e.g., HEK293 or CHO cells).

  • Assay Principle:

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Stimulate the cells with a known V1a receptor agonist (e.g., Arginine Vasopressin - AVP).

    • Agonist activation will trigger a transient increase in intracellular calcium, which can be detected as an increase in fluorescence.

    • If BIBO3304 is an antagonist, it will inhibit the AVP-induced calcium flux.

  • Procedure: a. Plate the cells in a 96-well, black-walled, clear-bottom plate. b. Load the cells with a calcium-sensitive dye according to the manufacturer's instructions. c. Pre-incubate the cells with varying concentrations of BIBO3304 (e.g., 1 nM to 30 µM) for 15-30 minutes. d. Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure the baseline fluorescence. e. Add a fixed concentration of AVP (e.g., EC80) to the wells and immediately measure the change in fluorescence over time.

  • Data Analysis:

    • Calculate the peak fluorescence response for each well.

    • Plot the peak response against the concentration of BIBO3304.

    • A decrease in the AVP-induced calcium signal with increasing BIBO3304 concentration would indicate an antagonistic effect. Calculate the IC50 value.

Caption: V1a receptor signaling pathway and potential antagonism by BIBO3304.

References

Troubleshooting

Optimizing BIBO3304 Concentration for In Vitro Assays: A Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of BIBO3304 for in vitro assays. BIBO3304 is a potent and high...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of BIBO3304 for in vitro assays. BIBO3304 is a potent and highly selective non-peptide antagonist of the neuropeptide Y receptor type 1 (NPY Y1).[1][2][3] Proper concentration selection is critical for obtaining accurate and reproducible results. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to support your research.

Troubleshooting Guides

This section addresses specific issues that may arise during in vitro experiments with BIBO3304.

Issue 1: Compound Precipitation in Cell Culture Media

  • Question: I observed a precipitate in my cell culture medium after adding the BIBO3304 stock solution. What could be the cause, and how can I resolve it?

  • Answer: Immediate or delayed precipitation of BIBO3304 in aqueous solutions like cell culture media is a common issue due to its hydrophobic nature. This "crashing out" can lead to inaccurate dosing and unreliable results.[4]

    • Potential Causes & Solutions:

      • High Final Concentration: The intended concentration may exceed its solubility limit in the media.

        • Solution: Perform a serial dilution to determine the maximum soluble concentration in your specific cell culture medium.

      • Rapid Dilution: Directly adding a concentrated DMSO stock to a large volume of aqueous media can cause a rapid solvent exchange, leading to precipitation.[4]

        • Solution: Add the BIBO3304 stock solution dropwise to the pre-warmed (37°C) cell culture medium while gently vortexing or swirling.[4]

      • Low Temperature of Media: Adding the compound to cold media can decrease its solubility.

        • Solution: Always use pre-warmed (37°C) cell culture media for dilutions.[4]

      • Interaction with Media Components: BIBO3304 may interact with salts, proteins, or other components in the media, forming insoluble complexes.[5]

        • Solution: Test the solubility in a simpler buffered saline solution (e.g., PBS) to determine if media components are the issue. If so, consider using a different basal media formulation.

Issue 2: Inconsistent or No Antagonistic Effect

  • Question: I am not observing the expected inhibition of NPY-induced signaling with BIBO3304. What are the possible reasons?

  • Answer: Several factors can contribute to a lack of antagonistic effect.

    • Potential Causes & Solutions:

      • Sub-optimal Concentration: The concentration of BIBO3304 may be too low to effectively compete with the NPY agonist.

        • Solution: Perform a dose-response curve to determine the optimal inhibitory concentration for your specific cell line and agonist concentration.

      • Agonist Concentration Too High: An excessively high concentration of the NPY agonist can overcome the antagonistic effect of BIBO3304.

        • Solution: Use an agonist concentration at or near its EC50 value to ensure a sensitive window for detecting antagonism.

      • Cell Health and Receptor Expression: Poor cell health or low NPY Y1 receptor expression levels can lead to a weak or inconsistent response.

        • Solution: Ensure cells are healthy and in the logarithmic growth phase. Verify Y1 receptor expression using techniques like qPCR or flow cytometry.

      • Incorrect Experimental Conditions: Incubation times, temperature, and assay reagents can all impact the outcome.

        • Solution: Optimize incubation times for both the antagonist and agonist. Ensure all reagents are properly prepared and within their expiration dates.

Frequently Asked Questions (FAQs)

  • Q1: What is the mechanism of action of BIBO3304?

  • A1: BIBO3304 is a competitive antagonist of the NPY Y1 receptor. The Y1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by NPY, leads to the inhibition of adenylyl cyclase and an increase in intracellular calcium levels.[1] By binding to the Y1 receptor, BIBO3304 blocks these downstream signaling events.

  • Q2: What is a suitable negative control for BIBO3304?

  • A2: The (S)-enantiomer of BIBO3304, known as BIBO3457, is an ideal negative control. It has a significantly lower affinity for the NPY Y1 receptor and shows no significant influence on NPY-stimulated responses.[1][2]

  • Q3: What is the recommended solvent for preparing a stock solution of BIBO3304?

  • A3: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of BIBO3304. It is soluble in DMSO up to 100 mM.

  • Q4: What is the typical IC50 of BIBO3304?

  • A4: BIBO3304 exhibits subnanomolar affinity for the human and rat Y1 receptors. The IC50 value is typically around 0.38 nM for the human Y1 receptor and 0.72 nM for the rat Y1 receptor.[3][6]

  • Q5: Are there any known off-target effects of BIBO3304?

  • A5: BIBO3304 is highly selective for the Y1 receptor, with over 1,000 to 10,000-fold lower affinity for the Y2, Y4, and Y5 receptor subtypes.[1] However, at very high concentrations (e.g., >10 µM), the potential for off-target effects increases. A selectivity panel has shown some inhibition of D2S(h), kappa KOP (h), and V1a (h) receptors at 10 µM.[1][2] It is always recommended to use the lowest effective concentration to minimize the risk of off-target effects.

Quantitative Data Summary

The following tables summarize key quantitative data for BIBO3304 to facilitate experimental design.

Table 1: IC50 Values for BIBO3304

ReceptorSpeciesCell LineAssay TypeIC50 Value
NPY Y1HumanSK-N-MCRadioligand Binding0.38 ± 0.06 nM[2][7]
NPY Y1Rat-Radioligand Binding0.72 ± 0.42 nM[2][7]
NPY Y2Human-Radioligand Binding> 1000 nM[2]
NPY Y4HumanCHO-12,300 nM[1]
NPY Y4RatCHO-> 10,000 nM[1]
NPY Y5HumanHEK293-> 10,000 nM[1]
NPY Y5Rat--> 10,000 nM[1]

Table 2: Recommended Starting Concentrations for In Vitro Assays

Assay TypeRecommended Starting Concentration Range
Calcium Mobilization Assay1 nM - 1 µM
cAMP Accumulation Assay1 nM - 1 µM
Cell Viability/Cytotoxicity Assay1 µM - 50 µM

Experimental Protocols

This section provides detailed methodologies for key in vitro assays involving BIBO3304.

Protocol 1: Calcium Mobilization Assay

This protocol is designed to measure the inhibitory effect of BIBO3304 on NPY-induced intracellular calcium mobilization in a cell line expressing the NPY Y1 receptor (e.g., SK-N-MC or transfected CHO/HEK293 cells).

Materials:

  • NPY Y1 receptor-expressing cells (e.g., SK-N-MC, CHO-K1, HEK293)

  • Cell culture medium (e.g., MEM for SK-N-MC, Ham's F-12 for CHO-K1, DMEM for HEK293)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Trypsin-EDTA

  • 96-well black-walled, clear-bottom plates

  • BIBO3304

  • NPY (agonist)

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

Procedure:

  • Cell Preparation:

    • Culture cells in appropriate medium supplemented with FBS and antibiotics in a 37°C, 5% CO2 incubator.

    • The day before the assay, detach cells and seed them into a 96-well black-walled, clear-bottom plate at a density of 30,000 - 50,000 cells per well. Incubate overnight.

  • Dye Loading:

    • Prepare a 2X Fluo-4 AM loading solution containing Fluo-4 AM (e.g., 4 µM final concentration) and Pluronic F-127 (e.g., 0.04% final concentration) in HBSS with 20 mM HEPES.

    • Remove the culture medium from the wells and add 100 µL of the Fluo-4 AM loading solution to each well.

    • Incubate the plate at 37°C for 1 hour in the dark.

    • Wash the cells twice with 100 µL of HBSS with 20 mM HEPES to remove excess dye.

    • Add 100 µL of HBSS with 20 mM HEPES to each well and incubate at room temperature for 15-30 minutes for complete de-esterification of the dye.

  • Calcium Mobilization Assay:

    • Prepare serial dilutions of BIBO3304 in HBSS with 20 mM HEPES. A typical concentration range to test is 1 nM to 10 µM.

    • Prepare the NPY agonist at a concentration that elicits a submaximal response (e.g., EC80).

    • Use a fluorescence plate reader (e.g., FLIPR) to measure the baseline fluorescence.

    • Add the BIBO3304 dilutions to the respective wells and incubate for 15-30 minutes.

    • Add the NPY agonist to the wells and immediately measure the fluorescence intensity kinetically for at least 60-120 seconds.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

    • Normalize the response to the baseline (ΔF/F_baseline).

    • Plot the normalized response against the log of the BIBO3304 concentration to determine the IC50 value.

Protocol 2: cAMP Accumulation Assay

This protocol measures the ability of BIBO3304 to block the NPY-induced inhibition of forskolin-stimulated cAMP accumulation.

Materials:

  • NPY Y1 receptor-expressing cells (e.g., CHO-K1 or HEK293)

  • Cell culture medium

  • 96-well or 384-well plates

  • BIBO3304

  • NPY (agonist)

  • Forskolin (B1673556)

  • IBMX (phosphodiesterase inhibitor)

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

Procedure:

  • Cell Preparation:

    • Culture and seed cells in a 96-well or 384-well plate as described in the calcium mobilization protocol.

  • Assay:

    • Wash the cells with assay buffer provided in the cAMP kit or a suitable buffer like HBSS.

    • Pre-incubate the cells with various concentrations of BIBO3304 (e.g., 1 nM to 10 µM) in the presence of IBMX (e.g., 0.5 mM) for 15-30 minutes at 37°C.

    • Add NPY at a concentration that gives a submaximal inhibition of forskolin-stimulated cAMP (e.g., EC80).

    • Immediately add forskolin (e.g., 10 µM) to stimulate cAMP production.

    • Incubate for 30-60 minutes at 37°C.

  • cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Data Analysis:

    • Generate a cAMP standard curve.

    • Calculate the concentration of cAMP in each sample.

    • Plot the cAMP concentration against the log of the BIBO3304 concentration to determine the IC50 value.

Visualizations

Signaling Pathway of NPY Y1 Receptor and BIBO3304 Action

NPY_Y1_Signaling cluster_membrane Cell Membrane Y1R NPY Y1 Receptor G_protein Gαi/o Y1R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to NPY NPY NPY->Y1R Activates BIBO3304 BIBO3304 BIBO3304->Y1R Inhibits G_protein->AC Inhibits PLC PLC G_protein->PLC Activates Ca_ER Ca²⁺ (ER) Ca_cyto Ca²⁺ (Cytosol) Ca_ER->Ca_cyto Release IP3 IP₃ PLC->IP3 Generates IP3->Ca_ER Binds to receptor on ER BIBO3304_Optimization_Workflow start Start: Prepare BIBO3304 Stock (e.g., 10 mM in DMSO) prepare_cells Prepare Cells: Seed Y1R-expressing cells in assay plate start->prepare_cells dose_response Perform Dose-Response: Test a wide range of BIBO3304 concentrations (e.g., 0.1 nM to 10 µM) prepare_cells->dose_response add_agonist Add NPY Agonist (at EC50-EC80) dose_response->add_agonist measure_response Measure Cellular Response (e.g., Calcium flux or cAMP) add_agonist->measure_response analyze_data Analyze Data: Plot dose-response curve and determine IC50 measure_response->analyze_data optimize Optimize Concentration: Select concentration for subsequent experiments (typically 3-10x IC50) analyze_data->optimize end End: Optimized Concentration Determined optimize->end BIBO3304_Troubleshooting start Problem Encountered no_effect No/Inconsistent Antagonistic Effect start->no_effect precipitation Compound Precipitation start->precipitation check_conc Check BIBO3304 & Agonist Conc. no_effect->check_conc Is concentration optimal? check_cells Check Cell Health & Receptor Expression no_effect->check_cells Are cells healthy? check_protocol Review Assay Protocol & Reagents no_effect->check_protocol Is protocol optimized? check_solubility Check Final Concentration precipitation->check_solubility Is concentration too high? check_dilution Review Dilution Method precipitation->check_dilution Was dilution rapid? check_media Check Media Temperature & Composition precipitation->check_media Is media cold? solution_conc Solution: Optimize concentrations (Dose-response) check_conc->solution_conc solution_cells Solution: Use healthy, low-passage cells; Verify expression check_cells->solution_cells solution_protocol Solution: Optimize incubation times; Use fresh reagents check_protocol->solution_protocol solution_solubility Solution: Lower final concentration check_solubility->solution_solubility solution_dilution Solution: Add stock dropwise to pre-warmed media check_dilution->solution_dilution solution_media Solution: Use pre-warmed media; Test in simpler buffer check_media->solution_media

References

Optimization

Technical Support Center: Addressing Poor Bioavailability of NPY Y1 Antagonists

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Neuropeptide Y (NPY) Y1 receptor antagonists. This resource provides troubleshooting guidance and frequ...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Neuropeptide Y (NPY) Y1 receptor antagonists. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address the common challenge of poor in vivo bioavailability encountered during preclinical and clinical development.

Frequently Asked Questions (FAQs)

Q1: Why do many small molecule NPY Y1 antagonists exhibit poor oral bioavailability?

A1: The poor oral bioavailability of many NPY Y1 antagonists often stems from their physicochemical properties. Many of these compounds are lipophilic and have low aqueous solubility, which is a primary prerequisite for absorption in the gastrointestinal (GI) tract.[1] Factors contributing to this issue include:

  • Poor Solubility: The compound's inability to dissolve effectively in the gastrointestinal fluids limits the concentration gradient available for absorption.

  • First-Pass Metabolism: After absorption from the gut, the drug passes through the liver via the portal vein, where it can be extensively metabolized before reaching systemic circulation.

  • Efflux Transporters: P-glycoprotein (P-gp) and other efflux transporters in the intestinal wall can actively pump the drug back into the GI lumen, reducing net absorption.

Q2: What are the initial signs in my in vivo experiment that suggest poor bioavailability of my NPY Y1 antagonist?

A2: Early indicators of poor bioavailability in your animal models (e.g., rats, mice) include:

  • Low and Variable Plasma Concentrations: After oral administration, you may observe unexpectedly low and highly variable plasma levels of the antagonist across different animals.

  • Lack of Dose-Proportionality: Doubling the oral dose does not result in a doubling of the plasma concentration (as measured by AUC, the area under the curve).

  • Discrepancy Between in vitro Potency and in vivo Efficacy: The antagonist may show high potency in in vitro assays (e.g., receptor binding, cell-based signaling) but fail to produce the expected pharmacological effect in vivo at reasonable oral doses.

Q3: What are the primary formulation strategies to enhance the oral bioavailability of poorly soluble NPY Y1 antagonists?

A3: Several formulation strategies can be employed to overcome the challenge of poor solubility and enhance oral bioavailability. These can be broadly categorized as:

  • Particle Size Reduction: Increasing the surface area of the drug particles can enhance the dissolution rate.

    • Micronization: Reducing particle size to the micrometer range.

    • Nanonization (Nanosuspensions): Reducing particle size to the nanometer range, which can significantly increase dissolution velocity and saturation solubility.[2]

  • Lipid-Based Formulations: These formulations can improve drug solubilization in the GI tract and facilitate lymphatic absorption, which can bypass first-pass metabolism.[3][4] Examples include:

    • Self-Emulsifying Drug Delivery Systems (SEDDS)

    • Self-Microemulsifying Drug Delivery Systems (SMEDDS)

    • Lipid solutions and suspensions

  • Solid Dispersions: Dispersing the drug in a hydrophilic carrier at the molecular level to create an amorphous solid dispersion can improve solubility and dissolution.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments and provides actionable steps.

Observed Issue Potential Cause Troubleshooting Steps
High variability in plasma concentrations between subjects after oral dosing. Poor and erratic absorption due to low solubility.1. Assess Formulation: Is the antagonist in a simple suspension? Consider formulating it as a nanosuspension or in a lipid-based system to improve dissolution and absorption consistency. 2. Control Food Intake: The presence of food can significantly impact the absorption of lipophilic drugs. Conduct studies in both fasted and fed states to understand the food effect.
The oral bioavailability of my NPY Y1 antagonist is less than 10%. Low solubility, extensive first-pass metabolism, or efflux by transporters.1. Improve Solubility: Employ formulation strategies like nanosuspensions or SEDDS. 2. Investigate Metabolism: Conduct in vitro metabolic stability assays using liver microsomes or hepatocytes to determine the extent of first-pass metabolism. 3. Assess Transporter Involvement: Use in vitro models like Caco-2 cell monolayers to investigate if the compound is a substrate for efflux transporters like P-gp.
My nanosuspension formulation is unstable and shows particle aggregation. Inadequate stabilization.1. Optimize Stabilizer: The choice and concentration of stabilizers are critical. A combination of a steric stabilizer (e.g., HPMC) and an ionic stabilizer can be effective.[5][6] 2. Milling/Homogenization Parameters: Optimize the energy input during the particle size reduction process.
In vivo efficacy does not correlate with the administered oral dose. Non-linear pharmacokinetics due to saturation of absorption or extensive metabolism.1. Conduct a Dose-Ranging Pharmacokinetic Study: Administer multiple oral dose levels and measure plasma concentrations to assess dose proportionality. 2. Consider Alternative Routes of Administration: For initial proof-of-concept studies, consider intraperitoneal (IP) or intravenous (IV) administration to bypass absorption-related issues.

Data on NPY Y1 Antagonist Bioavailability

While comprehensive comparative data is often proprietary, the following table summarizes publicly available pharmacokinetic information for select NPY Y1 antagonists.

AntagonistSpeciesDosing Route & DoseKey Pharmacokinetic ParametersFormulation DetailsReference(s)
BIBO3304 RatNot specifiedSubnanomolar affinity for the rat Y1 receptor. In vivo efficacy demonstrated by inhibition of NPY-induced feeding.Orally bioavailable formulation mentioned but details not provided.[4][7]
J-115814 RatIV: 0.3-30 mg/kg; IP: 3-30 mg/kgSuppressed NPY-induced feeding.Not specified.[8][9]
J-104870 RatOral: 100 mg/kgSignificantly suppressed spontaneous food intake, suggesting oral bioavailability.Not specified.[10]
BMS-193885 RatIP: 3.0 and 10.0 mg/kgInhibited NPY-induced feeding.Not specified.[9]

Note: The lack of specific oral bioavailability percentages in publicly available literature for many of these compounds highlights the challenges in their development.

Experimental Protocols

Protocol 1: Preparation of a Nanosuspension of a Poorly Soluble NPY Y1 Antagonist by Wet Media Milling

This protocol describes a general method for preparing a nanosuspension suitable for oral administration in preclinical studies.[5][6]

Materials:

  • Poorly soluble NPY Y1 antagonist

  • Hydroxypropyl methylcellulose (B11928114) (HPMC, low viscosity grade, e.g., 3 cP)

  • Polysorbate 80 (Tween 80)

  • Purified water

  • Zirconium oxide milling beads (0.1-0.5 mm diameter)

  • Mixer mill or high-pressure homogenizer

Procedure:

  • Preparation of the Stabilizer Solution: Prepare a 1% (w/v) stock solution of HPMC and a 1% (w/v) stock solution of Tween 80 in purified water.

  • Premixing: In a suitable container, add the NPY Y1 antagonist powder. Add the stabilizer solution to achieve a final concentration of 0.5% HPMC and 0.5% Tween 80, and a drug concentration of up to 100 mg/mL.

  • Wet Milling:

    • Add the premix and an appropriate volume of milling beads to the milling chamber.

    • Mill the suspension at a high speed for a defined period (e.g., 30-60 minutes). The optimal milling time should be determined experimentally to achieve the desired particle size.

  • Particle Size Analysis: After milling, measure the particle size and polydispersity index (PDI) of the nanosuspension using dynamic light scattering (DLS). The target is typically a mean particle size of <500 nm with a PDI of <0.3.

  • Storage: Store the nanosuspension at 2-8°C to maintain stability.

Protocol 2: In Vivo Oral Bioavailability Study in Rats

This protocol outlines a standard procedure for determining the oral bioavailability of an NPY Y1 antagonist in rats.

Animals:

  • Male Sprague-Dawley rats (8-10 weeks old), fasted overnight before dosing.

Dosing Formulations:

  • Oral (PO) Formulation: Nanosuspension of the NPY Y1 antagonist (prepared as in Protocol 1) or other test formulation.

  • Intravenous (IV) Formulation: The NPY Y1 antagonist dissolved in a suitable vehicle (e.g., a solution containing saline, ethanol, and PEG400).

Procedure:

  • Dosing:

    • PO Group (n=3-5 rats): Administer the oral formulation via gavage at a specific dose (e.g., 10 mg/kg).

    • IV Group (n=3-5 rats): Administer the intravenous formulation as a single bolus injection via the tail vein at a lower dose (e.g., 1-2 mg/kg).

  • Blood Sampling: Collect serial blood samples (approx. 100-200 µL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose). Collect blood into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Bioanalysis (LC-MS/MS):

    • Develop and validate a sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of the NPY Y1 antagonist in rat plasma.

    • Prepare calibration standards and quality control samples by spiking blank rat plasma with known concentrations of the antagonist.

    • Process the plasma samples (e.g., by protein precipitation or liquid-liquid extraction) and analyze them using the validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Calculate the plasma concentration-time profiles for both the PO and IV groups.

    • Determine pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to Cmax), and AUC (area under the concentration-time curve) for both routes of administration.

    • Calculate the absolute oral bioavailability (F%) using the following formula: F(%) = (AUCPO / DosePO) / (AUCIV / DoseIV) * 100

Visualizations

NPY Y1 Receptor Signaling Pathway

NPY_Y1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NPY NPY Y1R NPY Y1 Receptor NPY->Y1R Binds G_protein Gi/o Protein Y1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates cAMP cAMP AC->cAMP Production IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates PKA Protein Kinase A cAMP->PKA Activation Cellular_Response Cellular Response (e.g., Proliferation, Vasoconstriction) PKA->Cellular_Response Inhibits Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C DAG->PKC Ca2->Cellular_Response MAPK_Pathway MAPK/ERK Pathway PKC->MAPK_Pathway MAPK_Pathway->Cellular_Response Bioavailability_Workflow Start Poorly Soluble NPY Y1 Antagonist Formulation Formulation Strategy Start->Formulation Nanosuspension Nanosuspension (Wet Media Milling) Formulation->Nanosuspension Particle Size Reduction LipidBased Lipid-Based Formulation (e.g., SEDDS) Formulation->LipidBased Solubilization SolidDispersion Solid Dispersion (Spray Drying) Formulation->SolidDispersion Amorphous State InVivoStudy In Vivo Oral Bioavailability Study (Rat) Nanosuspension->InVivoStudy LipidBased->InVivoStudy SolidDispersion->InVivoStudy PK_Analysis Pharmacokinetic Analysis (LC-MS/MS) InVivoStudy->PK_Analysis Data_Evaluation Data Evaluation PK_Analysis->Data_Evaluation Success Improved Bioavailability Data_Evaluation->Success F% > Target Failure Suboptimal Bioavailability Data_Evaluation->Failure F% < Target Optimization Further Formulation Optimization Failure->Optimization Optimization->Formulation Troubleshooting_Bioavailability Start Low Oral Bioavailability Observed CheckSolubility Is the issue solubility-limited? Start->CheckSolubility YesSolubility Yes CheckSolubility->YesSolubility NoSolubility No CheckSolubility->NoSolubility ImproveFormulation Implement Enabling Formulation (Nanosuspension, SEDDS) YesSolubility->ImproveFormulation CheckMetabolism Is it high first-pass metabolism? NoSolubility->CheckMetabolism ReEvaluate Re-evaluate in vivo ImproveFormulation->ReEvaluate YesMetabolism Yes CheckMetabolism->YesMetabolism NoMetabolism No CheckMetabolism->NoMetabolism Prodrug Consider Prodrug Approach YesMetabolism->Prodrug LipidFormulation Use Lipid-Based Formulation (Lymphatic Uptake) YesMetabolism->LipidFormulation CheckEfflux Is it an efflux substrate (e.g., P-gp)? NoMetabolism->CheckEfflux Prodrug->ReEvaluate LipidFormulation->ReEvaluate YesEfflux Yes CheckEfflux->YesEfflux NoEfflux No CheckEfflux->NoEfflux EffluxInhibitor Co-administer with P-gp Inhibitor (in preclinical models) YesEfflux->EffluxInhibitor StructuralMod Structural Modification of the Antagonist YesEfflux->StructuralMod NoEfflux->StructuralMod EffluxInhibitor->ReEvaluate StructuralMod->ReEvaluate

References

Troubleshooting

BIBO3304 Technical Support Center: Troubleshooting and FAQs

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of BIBO3304, a potent and selective Neuropeptide Y Receptor Y1 (NPY1R) a...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of BIBO3304, a potent and selective Neuropeptide Y Receptor Y1 (NPY1R) antagonist. This guide addresses common pitfalls and frequently asked questions to ensure the successful design and execution of experiments.

Frequently Asked Questions (FAQs)

Q1: What is BIBO3304 and what is its primary mechanism of action?

A1: BIBO3304 is a potent and selective non-peptide antagonist of the Neuropeptide Y Receptor Y1 (NPY1R).[1][2] It functions by binding to the NPY1R, thereby blocking the downstream signaling typically initiated by the endogenous ligand, Neuropeptide Y (NPY). This antagonism leads to the inhibition of intracellular Ca2+ release and the synthesis of cAMP.[1]

Q2: What is the selectivity profile of BIBO3304?

A2: BIBO3304 exhibits high selectivity for the human and rat NPY1R with subnanomolar affinity.[1][3][4][5] It has a significantly lower affinity for other NPY receptor subtypes, including Y2, Y4, and Y5, with IC50 values typically greater than 1000 nM for these receptors.[3][4][5]

Q3: Is there a negative control available for BIBO3304?

A3: Yes, the (S)-enantiomer, BIBO3457, is the inactive distomer of BIBO3304 and serves as an excellent negative control for experiments.[1][2] BIBO3457 has a much lower affinity for the NPY1R, with IC50 values typically exceeding 1000 nM.[3][4][5] Utilizing BIBO3457 helps to distinguish NPY1R-specific effects from potential off-target or non-specific effects of the compound.

Q4: What are the recommended storage conditions for BIBO3304?

A4: For long-term stability, BIBO3304 powder should be stored at -20°C.[6] Stock solutions, once prepared, should be aliquoted and stored at -80°C for up to one year or at -20°C for up to one month to avoid repeated freeze-thaw cycles.[6]

Troubleshooting Guide

Issue 1: BIBO3304 is precipitating in my aqueous assay buffer.

  • Possible Cause: BIBO3304 has limited aqueous solubility. The final concentration of the solvent used to dissolve BIBO3304 (e.g., DMSO) in the aqueous buffer may be too low, or the concentration of BIBO3304 itself may be too high.

  • Solution:

    • Optimize Solvent Concentration: Ensure the final concentration of DMSO or ethanol (B145695) in your aqueous buffer is sufficient to maintain the solubility of BIBO3304 at the desired experimental concentration. However, be mindful of the solvent tolerance of your specific cell line or experimental system.

    • Use of Solubilizing Agents: For in vivo studies, co-solvents and solubilizing agents are often necessary. A common formulation includes 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[7] Another option is using 10% DMSO in 90% (20% SBE-β-CD in Saline).[7]

    • Sonication and Warming: Gentle warming and sonication can aid in the dissolution of BIBO3304.[7] However, avoid excessive heat which could degrade the compound.

    • Prepare Fresh Solutions: It is recommended to prepare working solutions fresh for each experiment to minimize precipitation issues that can occur with storage.

Issue 2: I am observing unexpected or inconsistent results in my cell-based assay.

  • Possible Cause 1: Off-target effects. While BIBO3304 is highly selective for NPY1R, at high concentrations, it may exhibit some activity at other receptors. A selectivity panel showed that at 10 µM, BIBO3304 caused 60-71% inhibition at the Dopamine D2S, Kappa Opioid (KOP), and Vasopressin V1a receptors.[1]

  • Solution 1:

    • Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration of BIBO3304 that elicits the desired effect without causing off-target effects.

    • Use the Negative Control: Include the inactive enantiomer, BIBO3457, in your experiments to confirm that the observed effects are specific to NPY1R antagonism.[1][2]

  • Possible Cause 2: Cell density and assay window. The signal-to-background ratio in cell-based assays can be highly dependent on the cell density.

  • Solution 2:

    • Optimize Cell Seeding Density: Titrate the number of cells seeded per well to find the optimal density that provides a robust assay window.

    • Kinetic Measurements: For long-term experiments, consider that cell proliferation can alter the effective concentration of the compound and the overall assay signal. Monitoring the assay kinetically can provide valuable insights.

Issue 3: My in vivo results are variable or show poor efficacy.

  • Possible Cause 1: Poor bioavailability or brain penetration. NPY-Y1 antagonists, in general, can struggle with poor bioavailability and brain penetration.[1][2]

  • Solution 1:

    • Route of Administration: The route of administration is critical. While oral administration has been reported, direct administration into the central nervous system (e.g., intracerebroventricular or into specific brain nuclei) may be necessary for CNS-related studies.[3][4][5]

    • Vehicle Selection: The choice of vehicle for in vivo administration is crucial for solubility and bioavailability. Refer to established protocols using vehicles such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, or 10% DMSO in 90% corn oil.[7]

  • Possible Cause 2: Compound stability in the formulation. The stability of BIBO3304 in the chosen vehicle over the duration of the experiment could be a factor.

  • Solution 2:

    • Fresh Formulations: Prepare the dosing solutions fresh each day of the experiment to ensure compound integrity.

Data Presentation

Table 1: In Vitro Potency and Selectivity of BIBO3304

Receptor SubtypeSpeciesIC50 (nM)Reference
NPY Y1Human0.38 ± 0.06[3][4]
NPY Y1Rat0.72 ± 0.42[3][4]
NPY Y2Human> 1000[3][4]
NPY Y4Human> 1000[3][4]
NPY Y4Rat> 1000[3][4]
NPY Y5Human> 1000[3][4]
NPY Y5Rat> 1000[3][4]

Table 2: Physicochemical Properties of BIBO3304

PropertyValueReference
Molecular Weight (free base)529.6 Da[1]
Solubility @ pH 6374 µg/mL[1]
Caco-2 Permeability (A to B) @ pH 7.40.1 x 10⁻⁶ cm/s[1]
Human Plasma Protein Binding90%[1]
Mouse Plasma Protein Binding91%[1]
Rat Plasma Protein Binding84%[1]

Experimental Protocols

Protocol 1: In Vitro Radioligand Binding Assay

This protocol is a general guideline for a competitive radioligand binding assay to determine the affinity of BIBO3304 for the NPY1R.

  • Cell Culture: Culture cells stably expressing the human or rat NPY1R (e.g., SK-N-MC cells) to near confluency.

  • Membrane Preparation: Harvest the cells and prepare a crude membrane fraction by homogenization and centrifugation.

  • Binding Assay:

    • In a 96-well plate, add binding buffer, the radioligand (e.g., [³H]-UR-MK299), and varying concentrations of unlabeled BIBO3304 or the compound to be tested.

    • To determine non-specific binding, add a high concentration of an unlabeled NPY1R antagonist.

    • Add the cell membrane preparation to each well to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 90 minutes) to reach equilibrium.

  • Termination and Filtration: Terminate the assay by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50 value.

Protocol 2: In Vivo Food Intake Study in Rodents

This protocol describes a general procedure to assess the effect of centrally administered BIBO3304 on NPY-induced food intake.

  • Animal Subjects: Use adult male rats, cannulated in the paraventricular nucleus (PVN) or another relevant brain region.

  • Acclimatization: Acclimatize the animals to the experimental conditions, including handling and the injection procedure.

  • Drug Preparation: Dissolve BIBO3304 in an appropriate vehicle.

  • Experimental Groups:

    • Vehicle control + Vehicle

    • Vehicle + NPY

    • BIBO3304 + NPY

    • (Optional) BIBO3457 (negative control) + NPY

  • Administration:

    • Administer BIBO3304 (e.g., 30 µg) or vehicle directly into the PVN.[3][4][5]

    • After a short interval (e.g., 10-20 minutes), administer NPY (e.g., 1 µg) or vehicle via the same route.[3][4][5]

  • Measurement of Food Intake: Immediately after the second injection, provide pre-weighed food to the animals and measure cumulative food intake at various time points (e.g., 1, 2, 4, and 24 hours).

  • Data Analysis: Analyze the food intake data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the different treatment groups.

Visualizations

NPY1R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NPY NPY NPY1R NPY1R NPY->NPY1R Activates BIBO3304 BIBO3304 BIBO3304->NPY1R Blocks G_protein Gi/o NPY1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates cAMP cAMP AC->cAMP Converts ATP to IP3 IP3 PLC->IP3 Generates ER Endoplasmic Reticulum IP3->ER Binds to Ca2 Ca²⁺ ER->Ca2 Releases

Caption: NPY1R signaling pathway and the antagonistic action of BIBO3304.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_compound Prepare BIBO3304 Stock Solution (e.g., in DMSO) dilution Prepare Working Dilutions in Assay Buffer/Vehicle prep_compound->dilution prep_cells Culture NPY1R-expressing Cells or Prepare Animal Model treatment Treat Cells/Administer to Animals prep_cells->treatment dilution->treatment incubation Incubate for Defined Period treatment->incubation readout Measure Endpoint (e.g., Binding, Functional Response, Behavior) incubation->readout data_analysis Analyze Data and Determine IC50/Efficacy readout->data_analysis

Caption: General experimental workflow for studies involving BIBO3304.

troubleshooting_logic cluster_vitro In Vitro Issues cluster_vivo In Vivo Issues start Unexpected Experimental Result precipitate Precipitation? start->precipitate poor_efficacy Poor Efficacy? start->poor_efficacy check_solubility Check Solvent Conc. Use Solubilizing Agents precipitate->check_solubility Yes inconsistent Inconsistent Data? precipitate->inconsistent No check_off_target Lower Concentration Use Negative Control inconsistent->check_off_target Yes inconsistent->poor_efficacy No check_cell_density Optimize Cell Density check_off_target->check_cell_density check_route Optimize Route of Administration poor_efficacy->check_route Yes check_vehicle Use Appropriate Vehicle check_route->check_vehicle

Caption: Troubleshooting decision tree for common BIBO3304 experimental issues.

References

Optimization

BIBO3304 Stock Solutions: Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability, preparation, and troubleshooting of BIBO3304 stock solutions. Fre...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability, preparation, and troubleshooting of BIBO3304 stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing BIBO3304 stock solutions?

A: The recommended solvent for preparing high-concentration stock solutions of BIBO3304 for in vitro use is Dimethyl Sulfoxide (DMSO).[1] BIBO3304 is soluble in DMSO at concentrations up to 100 mg/mL, though this may require sonication to fully dissolve.[1] For in vivo studies, a multi-solvent system is often required, such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]

Q2: What are the recommended storage conditions and expected shelf-life for BIBO3304 stock solutions?

A: For optimal long-term stability, stock solutions should be stored in tightly sealed vials, protected from moisture.[1] General recommendations suggest that solutions can be stored at -20°C for up to one month. For longer-term storage, aliquoting the stock solution into single-use vials and storing at -80°C is recommended, which can extend the stability to six months.[1] Solid BIBO3304 should be stored at -20°C, sealed, and away from moisture.[1]

Q3: Can I store my BIBO3304 stock solution at 4°C?

A: Storing BIBO3304 stock solutions at 4°C is not recommended for long-term stability. While short-term storage (a few days) may be acceptable for some compounds, the standard recommendation for bioactive solutions is -20°C to minimize degradation. For BIBO3304 specifically, the provided guidelines point towards -20°C or -80°C for storage of one month or longer.[1]

Q4: My BIBO3304 solution has precipitated. What should I do?

A: Precipitation indicates that the compound's concentration has exceeded its solubility limit in the current solvent or conditions. First, ensure the precipitate is the compound by comparing it to a control sample of the medium without the compound. If the precipitate is your compound, you can try to redissolve it by warming the solution gently to 37°C and vortexing or sonicating.[2] To prevent future precipitation, consider lowering the stock solution concentration or ensuring the final concentration of the organic solvent (like DMSO) in your aqueous working solution is kept low (typically below 0.3%).[2]

Q5: Should I be concerned about the light sensitivity of BIBO3304?

Quantitative Stability Data

The following table summarizes the recommended storage conditions and stability for BIBO3304.

Form Solvent Storage Temperature Duration Key Recommendations
In Solvent DMSO-80°C6 monthsStore in tightly sealed, single-use aliquots. Away from moisture.[1]
In Solvent DMSO-20°C1 monthStore in tightly sealed, single-use aliquots. Away from moisture.[1]
Solid N/A-20°CUp to 6 monthsKeep vial tightly sealed. Away from moisture.[1]

Troubleshooting Guides

Guide 1: Compound Precipitation in Aqueous Media

Use this guide if you observe precipitation after diluting your DMSO stock solution into an aqueous buffer or cell culture medium.

G start Precipitate observed in working solution check_control Prepare a control sample (media + solvent, no compound). Does it precipitate? start->check_control precip_is_compound Precipitate is likely the compound check_control->precip_is_compound No precip_is_media Issue is with the media components. Check media for salt precipitation. check_control->precip_is_media Yes warm_sonicate Warm solution to 37°C. Vortex or sonicate. precip_is_compound->warm_sonicate dissolved Does it redissolve? warm_sonicate->dissolved success Problem solved. Use solution promptly. dissolved->success Yes failure Precipitation persists. Solution is supersaturated. dissolved->failure No action1 Decrease final concentration of BIBO3304. failure->action1 action2 Increase final solvent percentage (e.g., DMSO < 0.3%). failure->action2 action3 Prepare a fresh, lower concentration stock solution. failure->action3 G start Suspected loss of biological activity check_storage Were storage recommendations followed? (e.g., -80°C, sealed, aliquoted) start->check_storage improper_storage Improper storage is the likely cause. Degradation may have occurred. check_storage->improper_storage No check_freeze_thaw Was the stock solution subjected to multiple freeze-thaw cycles? check_storage->check_freeze_thaw Yes prepare_fresh Prepare a fresh stock solution from solid compound. improper_storage->prepare_fresh re_test Re-run experiment with fresh solution and a positive control. prepare_fresh->re_test check_freeze_thaw->re_test No freeze_thaw_issue Repeated freeze-thaw cycles can degrade the compound. check_freeze_thaw->freeze_thaw_issue Yes freeze_thaw_issue->prepare_fresh aliquot_future In the future, prepare single-use aliquots to avoid this issue. freeze_thaw_issue->aliquot_future

References

Troubleshooting

interpreting unexpected results from BIBO3304 studies

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BIBO3304, a potent and selective Neuropep...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BIBO3304, a potent and selective Neuropeptide Y receptor type 1 (NPY Y1) antagonist.

Frequently Asked Questions (FAQs)

Q1: What is BIBO3304 and what is its primary mechanism of action?

A1: BIBO3304 is a non-peptide, small molecule antagonist of the Neuropeptide Y receptor type 1 (NPY Y1).[1][2][3] It acts by selectively binding to the Y1 receptor, thereby blocking the downstream signaling pathways typically initiated by its endogenous ligand, Neuropeptide Y (NPY).[1] This antagonism has been shown to inhibit NPY-induced physiological responses, most notably food intake.[1][2][4]

Q2: How selective is BIBO3304 for the Y1 receptor?

A2: BIBO3304 exhibits high selectivity for the Y1 receptor. It has subnanomolar affinity for both human and rat Y1 receptors, while displaying significantly lower affinity (over 1000-fold less) for other NPY receptor subtypes, including Y2, Y4, and Y5.[1][2][4][5] However, at high concentrations (e.g., 10 µM), some minor off-target effects on other receptors have been observed.[1][5]

Q3: What is the recommended negative control for BIBO3304 experiments?

A3: The inactive (S)-enantiomer of BIBO3304, known as BIBO3457, is the recommended negative control.[1][5] BIBO3457 has a much lower affinity for the Y1 receptor and has been shown to be ineffective at inhibiting NPY-induced feeding in rodent models.[1][2][4][5]

Q4: What are the known in vivo effects of BIBO3304?

A4: The most well-documented in vivo effect of BIBO3304 is the reduction of food intake, particularly in models where feeding is stimulated by NPY administration or fasting.[1][2][4] Additionally, studies have investigated its role in regulating blood pressure, heart rate, and its potential therapeutic applications in obesity, type 2 diabetes, and bone health.[6][7][8][9][10][11]

Troubleshooting Guide

Issue 1: Lack of Efficacy or Attenuated Response in Feeding Studies

Potential Cause 1: Suboptimal Compound Preparation and Administration.

  • Troubleshooting:

    • Solubility: BIBO3304 has limited aqueous solubility. Ensure the compound is fully dissolved. The use of a vehicle such as DMSO followed by dilution in saline may be necessary for in vivo studies.[6] Always prepare fresh solutions before each experiment.

    • Stability: While generally stable, prolonged storage in solution, especially at room temperature, may lead to degradation. Store stock solutions at -20°C or below and minimize freeze-thaw cycles.

    • Route of Administration: For central effects, such as appetite suppression, intracerebroventricular (ICV) or direct injection into specific brain nuclei (e.g., paraventricular nucleus) is often required as BIBO3304 has poor brain penetration.[2][4][5][8] For peripheral effects, systemic administration (e.g., intravenous) can be used.[7][8]

Potential Cause 2: Involvement of Other Signaling Pathways.

  • Troubleshooting:

    • If the experimental model involves agonists other than NPY, BIBO3304 may only show partial or no inhibition. For example, orexin-A-induced feeding is only partially blocked by BIBO3304, indicating the involvement of other pathways.[12] Similarly, it does not inhibit galanin or noradrenaline-induced feeding.[2][3][4]

    • Consider the interplay between different NPY receptor subtypes. While BIBO3304 is Y1 selective, other receptors (e.g., Y2, Y5) might also contribute to the regulation of feeding behavior.[2][4]

Issue 2: Unexpected Cardiovascular Effects

Potential Cause: Nuanced Role of Y1 Receptor in Cardiovascular Regulation.

  • Troubleshooting:

    • Blood Pressure vs. Heart Rate: The NPY Y1 receptor is involved in cardiovascular regulation, but its effects can be complex.[13] For instance, in the presence of beta-blockers, BIBO3304 was found to inhibit the heart rate increase induced by sympathetic stimulation but did not prevent the rise in systolic blood pressure.[6] This suggests a differential role of Y1 in regulating these two parameters.

    • Baroreflex Involvement: Studies have shown that BIBO3304 can attenuate the pressor response during a carotid occlusion, indicating an involvement of Y1 receptors in the baroreflex arc.[7]

    • Experimental Context: The observed cardiovascular effects can be highly dependent on the experimental model (e.g., anesthetized vs. conscious animals, presence of other drugs).[6][7][14] Carefully consider the experimental conditions when interpreting results.

Issue 3: Inconsistent Results Between In Vitro and In Vivo Experiments

Potential Cause: Pharmacokinetic and Pharmacodynamic Discrepancies.

  • Troubleshooting:

    • In Vitro Potency: BIBO3304 has subnanomolar potency in in vitro cell-based assays.[1][2][4][15]

    • In Vivo Bioavailability: As a non-peptide small molecule, BIBO3304 has properties that can affect its bioavailability, such as plasma protein binding and metabolism.[1][5] These factors can lead to a discrepancy between the effective concentration in vitro and the required dose in vivo.

    • Peripheral vs. Central Effects: Due to its limited ability to cross the blood-brain barrier, systemic administration of BIBO3304 will primarily target peripheral Y1 receptors.[8] Studies targeting central Y1 receptors require direct central administration.[2][4]

Data Presentation

Table 1: BIBO3304 Receptor Binding Affinity (IC50 Values)

Receptor SubtypeSpeciesIC50 (nM)Reference
Y1Human0.38[2][4]
Y1Rat0.72[2][4]
Y2Human> 1000[2][4]
Y4Human> 1000[2][4]
Y4Rat> 1000[2][4]
Y5Human> 1000[2][4]
Y5Rat> 1000[2][4]

Table 2: BIBO3457 (Negative Control) Receptor Binding Affinity (IC50 Values)

Receptor SubtypeSpeciesIC50 (nM)Reference
Y1Human> 1000[2][4]
Y1Rat> 1000[2][4]

Experimental Protocols

Protocol 1: In Vivo Inhibition of NPY-Induced Feeding in Rats

This protocol is based on methodologies described in published studies.[2][4]

  • Animals: Adult male rats are used. They should be housed individually and acclimatized to the experimental conditions.

  • Surgical Preparation (for ICV administration):

    • Anesthetize the rats according to approved institutional protocols.

    • Implant a permanent guide cannula into the lateral cerebral ventricle or the paraventricular nucleus (PVN).

    • Allow for a post-surgical recovery period of at least one week.

  • Compound Preparation:

    • Dissolve BIBO3304 in a suitable vehicle (e.g., sterile water or artificial cerebrospinal fluid).

    • Prepare the NPY solution in sterile saline.

  • Experimental Procedure:

    • Habituate the rats to the injection procedure.

    • Administer BIBO3304 (e.g., 30 µg) or vehicle via the implanted cannula.

    • After a predetermined time (e.g., 15 minutes), administer NPY (e.g., 1 µg) or saline via the same route.

    • Immediately after the second injection, provide pre-weighed food and measure food intake at regular intervals (e.g., 1, 2, and 4 hours).

  • Control Groups:

    • Vehicle + Saline

    • Vehicle + NPY

    • BIBO3304 + Saline

    • BIBO3457 (negative control) + NPY

Mandatory Visualizations

NPY_Y1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NPY Neuropeptide Y (NPY) Y1R NPY Y1 Receptor NPY->Y1R Binds to G_protein Gi/o Protein Y1R->G_protein Activates Ca_release ↑ Intracellular Ca²⁺ Y1R->Ca_release Stimulates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Physiological_Response Physiological Response (e.g., Food Intake) cAMP->Physiological_Response Ca_release->Physiological_Response BIBO3304 BIBO3304 (Antagonist) BIBO3304->Y1R Blocks

Caption: NPY Y1 Receptor Signaling Pathway and Point of BIBO3304 Antagonism.

Troubleshooting_Workflow cluster_efficacy Lack of Efficacy cluster_cardio Unexpected CV Effects cluster_invitro_vivo In Vitro / In Vivo Discrepancy start Unexpected Result with BIBO3304 issue_type Identify Issue Type start->issue_type check_prep Verify Compound Prep (Solubility, Stability) issue_type->check_prep Efficacy analyze_params Analyze BP and HR Separately issue_type->analyze_params Cardiovascular review_pkpd Review PK/PD (Bioavailability, Metabolism) issue_type->review_pkpd In Vitro/Vivo check_admin Confirm Administration (Route, Dose) check_prep->check_admin check_pathway Consider Other Pathways (e.g., Orexin, Galanin) check_admin->check_pathway solution Refine Protocol & Re-evaluate check_pathway->solution consider_baro Evaluate Baroreflex Involvement analyze_params->consider_baro consider_baro->solution assess_bbb Assess Blood-Brain Barrier Penetration review_pkpd->assess_bbb assess_bbb->solution

Caption: Logical Workflow for Troubleshooting Unexpected BIBO3304 Results.

References

Optimization

how to account for BIBO3304's peripheral restriction in experimental design

This technical support center provides researchers, scientists, and drug development professionals with guidance on how to account for the peripheral restriction of BIBO3304 in experimental design. Frequently Asked Quest...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on how to account for the peripheral restriction of BIBO3304 in experimental design.

Frequently Asked Questions (FAQs)

Q1: What is BIBO3304 and what is its primary mechanism of action?

A1: BIBO3304 is a potent and selective nonpeptide antagonist of the Neuropeptide Y (NPY) Y1 receptor (Y1R).[1][2][3] It exhibits subnanomolar affinity for both human and rat Y1 receptors, making it a powerful tool for studying the physiological roles of this receptor.[2][4] Its primary mechanism of action is to block the signaling of NPY and other endogenous ligands at the Y1 receptor.

Q2: What does it mean that BIBO3304 is "peripherally restricted"?

A2: BIBO3304 is described as a "non-brain penetrable antagonist," meaning it does not readily cross the blood-brain barrier (BBB).[5] This characteristic is crucial as it allows for the specific investigation of peripheral Y1 receptor functions without the confounding effects of central Y1 receptor blockade. This peripheral restriction is a key feature that makes NPY-Y1 antagonists with this property desirable for therapeutic applications targeting peripheral tissues.[1]

Q3: What is the evidence for BIBO3304's peripheral restriction?

Q4: What are the main peripheral effects of Y1 receptor antagonism with BIBO3304?

A4: Studies have shown that peripheral Y1 receptor antagonism with BIBO3304 can lead to reduced adiposity, enhanced insulin (B600854) action in skeletal muscle, improved β-cell function, and better glycemic control.[7] It has also been shown to increase thermogenesis, promoting the browning of white adipose tissue.[5] These effects highlight the significant role of peripheral Y1 receptors in regulating metabolism.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Unexpected Central Nervous System (CNS) Effects Observed (e.g., changes in feeding behavior, anxiety) 1. Compromised Blood-Brain Barrier (BBB) Integrity: The experimental model (e.g., disease model, inflammation) may have a compromised BBB, allowing for unintended central penetration of BIBO3304. 2. High Dosing: The administered dose may be excessively high, leading to a small but functionally significant amount of the compound crossing the BBB. 3. Off-Target Effects: Although highly selective, at very high concentrations, off-target effects cannot be entirely ruled out.1. Assess BBB Integrity: Use tracers like Evans blue or sodium fluorescein (B123965) to check for BBB leakage in your animal model. 2. Dose-Response Study: Conduct a thorough dose-response study to find the lowest effective dose that elicits the desired peripheral effect without CNS side effects. 3. Include a Centrally-Acting Y1R Antagonist Control: Compare the effects of BIBO3304 with a known brain-penetrant Y1R antagonist to confirm that the observed CNS effects are not mediated by peripheral actions.
Lack of Expected Peripheral Effect 1. Inadequate Dose or Bioavailability: The dose may be too low to achieve sufficient plasma concentrations, or the compound may have poor oral bioavailability in the specific experimental setup. 2. Metabolic Instability: The compound may be rapidly metabolized and cleared. 3. Target Engagement Issues: The Y1 receptors in the target tissue may not be accessible to the compound at the administered dose.1. Pharmacokinetic (PK) Analysis: Conduct a pilot PK study to determine the plasma concentration of BIBO3304 after administration. 2. Optimize Route of Administration: Consider alternative routes of administration (e.g., subcutaneous, intravenous) if oral bioavailability is a concern. 3. Confirm Target Expression: Verify the expression of Y1 receptors in your target peripheral tissue using techniques like qPCR or immunohistochemistry.
Difficulty Differentiating Peripheral from Potential Indirect Central Effects 1. Systemic administration affects both peripheral and potentially central signaling indirectly. 1. Direct Central Administration Control: In a separate cohort, administer a known centrally-acting Y1R agonist/antagonist via intracerebroventricular (ICV) injection to characterize the central response. This helps to delineate the phenotype expected from central Y1R modulation. 2. Use of a Brain-Penetrant Antagonist: Compare the effects of BIBO3304 with a Y1R antagonist known to cross the BBB. If the effects differ, it strengthens the conclusion that BIBO3304 is acting peripherally.
Variability in Experimental Results 1. Inconsistent Drug Formulation/Administration: BIBO3304's solubility and stability in the chosen vehicle may be suboptimal. 2. Animal Strain/Sex Differences: Different rodent strains or sexes can exhibit varied metabolic responses and drug metabolism.1. Standardize Formulation: Ensure BIBO3304 is fully solubilized and the formulation is homogenous. Prepare fresh solutions for each experiment. 2. Consistent Experimental Parameters: Maintain consistency in animal strain, sex, age, and housing conditions. Report these details in your methodology.

Data Presentation

Table 1: In Vitro Permeability Data for BIBO3304

Parameter Value Interpretation
Caco-2 Permeability (A to B) @ pH 7.40.1 x 10⁻⁶ cm/sLow permeability across a model of the intestinal barrier.
Caco-2 Efflux Ratio3Suggests active efflux, potentially by P-glycoprotein.
MDCK Permeability (A to B) @ 1µM0.6 x 10⁻⁶ cm/sLow permeability in a kidney epithelial cell line model.
MDCK Efflux Ratio0.7Low efflux in this particular cell line.

Data sourced from Boehringer Ingelheim's opnMe portal.[1]

Experimental Protocols

Protocol 1: In Vitro Assessment of BBB Penetration using a Transwell Model

This protocol provides a method to experimentally verify the low BBB permeability of BIBO3304.

Materials:

  • Human cerebral microvascular endothelial cells (hCMEC/D3) or other suitable brain endothelial cell line.

  • Transwell inserts (e.g., 0.4 µm pore size).

  • Cell culture medium and supplements.

  • BIBO3304.

  • A known brain-penetrant compound (positive control, e.g., caffeine).

  • A known non-penetrant compound (negative control, e.g., Lucifer yellow).

  • LC-MS/MS for quantification.

Methodology:

  • Cell Culture: Culture the brain endothelial cells on the luminal (upper) side of the Transwell inserts until a confluent monolayer is formed, exhibiting high transendothelial electrical resistance (TEER).

  • Compound Addition: Add BIBO3304, the positive control, and the negative control to the luminal chamber at a known concentration.

  • Sampling: At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the abluminal (lower) chamber.

  • Quantification: Analyze the concentration of each compound in the abluminal samples using a validated LC-MS/MS method.

  • Permeability Calculation: Calculate the apparent permeability coefficient (Papp) for each compound. A low Papp value for BIBO3304 compared to the positive control would confirm its poor BBB penetration.

Protocol 2: In Vivo Experimental Design to Differentiate Peripheral vs. Central Effects

This protocol outlines an in vivo study design to investigate the peripheral effects of BIBO3304 while controlling for potential central actions.

Animal Model:

  • Choose a relevant animal model for the disease being studied (e.g., diet-induced obese mice for metabolic studies).

Experimental Groups:

  • Vehicle Control (Peripheral Administration): Administer the vehicle used to dissolve BIBO3304 via the chosen peripheral route (e.g., oral gavage, intraperitoneal injection).

  • BIBO3304 (Peripheral Administration): Administer BIBO3304 at the desired dose.

  • Positive Control (Central Administration): Administer a known centrally-acting Y1 receptor agonist or antagonist via intracerebroventricular (ICV) injection. This group helps to establish the phenotype associated with central Y1R modulation.

  • BIBO3304 (Peripheral Administration) + Central Agonist/Antagonist: This group can be used to investigate potential interactions between peripheral and central Y1R signaling.

Measurements:

  • Peripheral Readouts: Measure relevant peripheral parameters such as blood glucose, insulin levels, body composition (fat and lean mass), energy expenditure (using metabolic cages), and gene/protein expression in peripheral tissues (e.g., adipose tissue, muscle, liver).

  • Central Readouts: Measure centrally-mediated behaviors such as food intake, anxiety-like behavior (e.g., using an elevated plus maze), and locomotor activity.

  • Pharmacokinetics: At the end of the study, collect plasma and brain tissue to determine the concentrations of BIBO3304 in both compartments to calculate the brain-to-plasma ratio. A low ratio will confirm its peripheral restriction.

Mandatory Visualizations

G cluster_0 Experimental Design for a Peripherally Restricted Drug A Systemic Administration of BIBO3304 B Peripheral Tissues (e.g., Adipose, Muscle) A->B Distribution D Blood-Brain Barrier (BBB) A->D Distribution E Observed Peripheral Effects (e.g., Improved Glucose Homeostasis) B->E Pharmacological Action C Central Nervous System (CNS) F No/Minimal CNS Effects C->F Lack of Target Engagement D->C Restricted Passage

Caption: Experimental workflow for a peripherally restricted drug.

G cluster_0 Y1 Receptor Signaling Pathway NPY NPY Y1R Y1 Receptor (GPCR) NPY->Y1R Activates Gi_protein Gi/o Protein Y1R->Gi_protein Activates BIBO3304 BIBO3304 BIBO3304->Y1R Blocks AC Adenylate Cyclase Gi_protein->AC Inhibits PLC Phospholipase C Gi_protein->PLC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C DAG->PKC Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Simplified Y1 receptor signaling cascade.

References

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Efficacy of BIBO3304 and Other NPY Y1 Antagonists

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of the efficacy of BIBO3304 with other prominent Neuropeptide Y (NPY) Y1 receptor antagonists. The informatio...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of BIBO3304 with other prominent Neuropeptide Y (NPY) Y1 receptor antagonists. The information is curated from preclinical studies to assist researchers in selecting the appropriate pharmacological tools for their investigations into the physiological and pathological roles of the NPY Y1 receptor.

Introduction to NPY Y1 Receptor Antagonism

The Neuropeptide Y (NPY) system is a critical signaling pathway in the central and peripheral nervous systems, regulating a wide array of physiological processes including food intake, anxiety, and blood pressure.[1][2] The NPY Y1 receptor, a G-protein coupled receptor (GPCR), is a key mediator of NPY's effects, making it a significant target for drug development.[1][3] Antagonists of the Y1 receptor are valuable tools for elucidating the receptor's function and hold therapeutic potential for conditions such as obesity, metabolic disorders, and mood disorders.[4][5][6] This guide focuses on BIBO3304, a potent and selective non-peptide Y1 antagonist, and compares its efficacy with other notable antagonists like BIBP3226 and J-115814.

Data Presentation: In Vitro Efficacy and Selectivity

The following tables summarize the in vitro binding affinities and selectivity profiles of BIBO3304 and other NPY Y1 antagonists. The data is presented as IC50 or Ki values, which represent the concentration of the antagonist required to inhibit 50% of radioligand binding. Lower values indicate higher binding affinity.

Table 1: Binding Affinity of NPY Y1 Antagonists at the Human Y1 Receptor

CompoundIC50 (nM)Ki (nM)Reference(s)
BIBO3304 0.38 ± 0.06-[7][8]
BIBP3226-7[9]
J-115814-1.4[10][11]

Table 2: Binding Affinity of NPY Y1 Antagonists at the Rat Y1 Receptor

CompoundIC50 (nM)Ki (nM)Reference(s)
BIBO3304 0.72 ± 0.420.2 ± 0.04[7][12]
BIBP32262.4 ± 0.07-[12]
J-115814-1.8[10][11]

Table 3: Selectivity Profile of NPY Y1 Antagonists for Other Human NPY Receptor Subtypes

CompoundY2 (IC50/Ki > nM)Y4 (IC50/Ki > nM)Y5 (IC50/Ki > nM)Reference(s)
BIBO3304 >1000>1000>1000[7][8]
BIBP3226Low affinityLow affinityLow affinity[3]
J-115814>10,0006406000[10][11]

In Vivo Efficacy: Modulation of Physiological Responses

In vivo studies have demonstrated the ability of NPY Y1 antagonists to modulate physiological responses mediated by the Y1 receptor, most notably feeding behavior.

Table 4: In Vivo Effects of NPY Y1 Antagonists on Food Intake

CompoundAnimal ModelAdministration RouteEffectReference(s)
BIBO3304 Rat (NPY-induced feeding)Intracerebroventricular (30 µg)Inhibition of feeding response[7][13]
BIBO3304 Rat (24h fasted)Intracerebroventricular (30 µg)Inhibition of hyperphagia[7][13]
BIBO3304 Mouse (db/db)-Improved glycemic control[5]
J-115814Rat (NPY-induced feeding)Intracerebroventricular (10-100 µg)Dose-dependent suppression of feeding[10]
J-115814Mouse (db/db and C57BL/6)Intraperitoneal (3-30 mg/kg)Attenuation of spontaneous feeding[10]

Experimental Protocols

Detailed experimental methodologies are crucial for the interpretation and replication of scientific findings. Below are generalized protocols for key experiments cited in this guide.

Radioligand Binding Assays

Objective: To determine the binding affinity of antagonists for the NPY Y1 receptor.

General Procedure:

  • Membrane Preparation: Membranes are prepared from cells stably expressing the human or rat NPY Y1 receptor (e.g., SK-N-MC cells) or from specific brain regions known to have high Y1 receptor density.[4][12]

  • Incubation: The membranes are incubated with a radiolabeled ligand that binds to the Y1 receptor (e.g., ¹²⁵I-labeled Peptide YY).[12][14]

  • Competition: Increasing concentrations of the unlabeled antagonist (e.g., BIBO3304) are added to compete with the radioligand for binding to the receptor.

  • Separation and Counting: The bound and free radioligand are separated by filtration. The amount of radioactivity bound to the membranes is then quantified using a gamma counter.

  • Data Analysis: The IC50 value is calculated from the competition curve, representing the concentration of the antagonist that displaces 50% of the specific binding of the radioligand. The Ki value (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Assays: Measurement of Intracellular Calcium

Objective: To assess the functional antagonism of the NPY Y1 receptor.

General Procedure:

  • Cell Culture: Cells expressing the NPY Y1 receptor are cultured and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2).

  • Stimulation: The cells are first stimulated with an NPY Y1 receptor agonist (e.g., NPY) to induce an increase in intracellular calcium concentration.

  • Antagonism: In parallel experiments, cells are pre-incubated with the antagonist at various concentrations before the addition of the agonist.

  • Measurement: The change in fluorescence, which corresponds to the change in intracellular calcium levels, is measured using a fluorometer or a fluorescence microscope.

  • Data Analysis: The ability of the antagonist to inhibit the agonist-induced calcium increase is quantified, and an IC50 value for functional antagonism is determined.[10]

In Vivo Feeding Studies

Objective: To evaluate the effect of Y1 antagonists on food intake in animal models.

General Procedure:

  • Animal Models: Rodents, such as rats or mice, are commonly used.[7][10] These can be normal animals, animals induced to eat by intracerebroventricular (ICV) injection of NPY, or genetically obese models like db/db mice.[5][10]

  • Drug Administration: The antagonist is administered through various routes, including ICV, intravenous (IV), or intraperitoneal (IP) injections.[10]

  • Food Intake Measurement: The amount of food consumed by the animals over a specific period is carefully measured.

  • Data Analysis: The food intake of the antagonist-treated group is compared to that of a control group (vehicle-treated) to determine the effect of the antagonist on feeding behavior.[7][10]

Mandatory Visualizations

NPY Y1 Receptor Signaling Pathway

The NPY Y1 receptor is a G-protein coupled receptor that primarily signals through the Gi/o pathway.[1][15] Upon activation by NPY, the receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1][15] It can also activate phospholipase C (PLC), resulting in the generation of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively.[1][16]

NPY_Y1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NPY NPY Y1R NPY Y1 Receptor NPY->Y1R Binds G_protein Gi/o Protein Y1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA CREB CREB PKA->CREB Inhibits PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ [Ca²⁺]i IP3->Ca2 PKC ↑ PKC DAG->PKC ERK ERK1/2 Ca2->ERK PKC->ERK ERK->CREB Activates Gene Gene Expression (e.g., Proliferation, Differentiation) CREB->Gene

Caption: NPY Y1 Receptor Signaling Pathway.

Experimental Workflow for Evaluating NPY Y1 Antagonists

The evaluation of a novel NPY Y1 antagonist typically follows a structured workflow, progressing from in vitro characterization to in vivo efficacy studies.

Experimental_Workflow A Compound Synthesis & Initial Screening B In Vitro Binding Assays (Affinity & Selectivity) A->B C In Vitro Functional Assays (e.g., Calcium Mobilization, cAMP) B->C D In Vivo Pharmacokinetic Studies (ADME) C->D G Lead Optimization / Candidate Selection C->G E In Vivo Efficacy Studies (e.g., Feeding Behavior, Blood Pressure) D->E F Toxicology & Safety Assessment E->F E->G F->G

Caption: Experimental Workflow for NPY Y1 Antagonist Evaluation.

References

Comparative

The Distinguishing Role of BIBO3457 as a Negative Control in BIBO3304 Experiments

In the realm of neuropeptide Y (NPY) receptor research, the careful selection of controls is paramount to validate experimental findings. For researchers utilizing BIBO3304, a potent and selective antagonist for the NPY...

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of neuropeptide Y (NPY) receptor research, the careful selection of controls is paramount to validate experimental findings. For researchers utilizing BIBO3304, a potent and selective antagonist for the NPY Y1 receptor (Y1R), its stereoisomer, BIBO3457, serves as an indispensable negative control. This guide provides a comparative analysis of these two compounds, supported by experimental data and detailed protocols, to underscore the critical role of BIBO3457 in ensuring the specificity of Y1R-mediated effects attributed to BIBO3304.

Unveiling the Stereochemical Distinction and its Functional Impact

BIBO3304 and BIBO3457 are enantiomers, meaning they are non-superimposable mirror images of each other. Specifically, BIBO3304 is the (R)-enantiomer, which exhibits high affinity and potent antagonism at the Y1 receptor.[1][2] In stark contrast, BIBO3457, the (S)-enantiomer, displays a significantly diminished affinity for the Y1R, rendering it largely inactive at concentrations where BIBO3304 exerts its effects.[1][2][3][4][5] This dramatic difference in binding affinity forms the basis of BIBO3457's utility as a negative control, allowing researchers to discern true Y1R-mediated effects from off-target or non-specific interactions.

Comparative Binding Affinities: A Quantitative Look

The disparity in the binding affinities of BIBO3304 and BIBO3457 for the Y1 receptor has been quantitatively established through competitive binding assays. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting a biological function, starkly illustrates this difference.

CompoundReceptorIC50 (nM)
BIBO3304 Human Y1 Receptor0.38 ± 0.06[2][3]
Rat Y1 Receptor0.72 ± 0.42[2][3]
BIBO3457 Human Y1 Receptor> 1000[2][3]
Rat Y1 Receptor> 1000[2][3]

As the data clearly indicates, BIBO3304 binds to both human and rat Y1 receptors with sub-nanomolar affinity, signifying its high potency. Conversely, BIBO3457 exhibits an IC50 value greater than 1000 nM, demonstrating a negligible affinity for the Y1 receptor in comparison. This vast difference in potency, typically several orders of magnitude, is a critical characteristic for a negative control.

In Vivo Validation: The Feeding Behavior Model

The functional consequence of this differential binding affinity is evident in in vivo studies. For instance, in rodent models, the central administration of NPY is known to stimulate food intake, an effect mediated by the Y1 receptor. When BIBO3304 is co-administered, it effectively blocks this NPY-induced feeding response.[2][3] In contrast, the administration of BIBO3457 under the same experimental conditions has no effect on NPY-induced hyperphagia, confirming that the inhibitory action of BIBO3304 is specifically due to its antagonism of the Y1 receptor.[2][3]

Signaling Pathway and Experimental Rationale

The NPY Y1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand NPY, primarily couples to Gαi/o and Gαq proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, and the activation of phospholipase C (PLC), which in turn mobilizes intracellular calcium (Ca2+). BIBO3304, as a Y1R antagonist, blocks these downstream signaling events. The use of BIBO3457 as a negative control helps to confirm that any observed changes in these signaling pathways are a direct result of Y1R blockade by BIBO3304 and not due to other non-specific effects of the compound.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Y1R Y1 Receptor G_protein Gαq / Gαi Y1R->G_protein Activates NPY NPY NPY->Y1R Binds & Activates BIBO3304 BIBO3304 (Antagonist) BIBO3304->Y1R Blocks NPY Binding BIBO3457 BIBO3457 (Negative Control) BIBO3457->Y1R Does Not Bind (at effective BIBO3304 conc.) PLC Phospholipase C G_protein->PLC Activates AC Adenylyl Cyclase G_protein->AC Inhibits IP3 IP3 PLC->IP3 Generates cAMP ↓ cAMP AC->cAMP Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release Induces Biological_Effect Biological Effect (e.g., Food Intake) cAMP->Biological_Effect Ca_release->Biological_Effect

Caption: NPY Y1 Receptor Signaling and Antagonism.

Experimental Protocols

To experimentally validate the specificity of BIBO3304 using BIBO3457 as a negative control, the following key assays are typically employed:

Competitive Radioligand Binding Assay

This assay quantifies the affinity of BIBO3304 and BIBO3457 for the Y1 receptor.

Objective: To determine the IC50 values of BIBO3304 and BIBO3457 for the Y1 receptor.

Materials:

  • Cell membranes prepared from cells expressing the Y1 receptor (e.g., SK-N-MC cells).

  • Radioligand specific for the Y1 receptor (e.g., [³H]-UR-MK299 or ¹²⁵I-PYY).

  • BIBO3304 and BIBO3457 stock solutions.

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4).

  • Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Scintillation cocktail and scintillation counter.

  • 96-well filter plates.

Procedure:

  • Prepare serial dilutions of BIBO3304 and BIBO3457 in binding buffer.

  • In a 96-well plate, add the cell membranes, the radioligand at a fixed concentration (typically at or below its Kd), and the varying concentrations of either BIBO3304 or BIBO3457.

  • Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of a non-labeled Y1R ligand).

  • Incubate the plate at room temperature for a specified time (e.g., 90 minutes) to allow binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the filter plates, followed by washing with ice-cold wash buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Quantify the radioactivity in each well using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Calcium Mobilization Assay

This functional assay measures the ability of BIBO3304 and BIBO3457 to block NPY-induced intracellular calcium release.

Objective: To assess the antagonistic activity of BIBO3304 and the lack thereof for BIBO3457 on Y1R-mediated calcium signaling.

Materials:

  • Cells stably expressing the Y1 receptor (e.g., CHO-K1 or HEK293 cells).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • NPY (agonist).

  • BIBO3304 and BIBO3457 stock solutions.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).

  • A fluorescence plate reader capable of kinetic reading (e.g., FLIPR).

  • Black-walled, clear-bottom 96- or 384-well plates.

Procedure:

  • Seed the Y1R-expressing cells into the microplates and allow them to adhere overnight.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions, typically involving a 1-hour incubation at 37°C.

  • During the dye-loading incubation, prepare serial dilutions of BIBO3304 and BIBO3457 in the assay buffer.

  • After dye loading, wash the cells with assay buffer.

  • Add the different concentrations of BIBO3304 or BIBO3457 to the respective wells and incubate for a short period (e.g., 15-30 minutes) at room temperature.

  • Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

  • Add a fixed concentration of NPY (typically the EC80 concentration to elicit a robust response) to all wells simultaneously using the instrument's integrated liquid handling.

  • Immediately begin recording the fluorescence intensity over time to measure the intracellular calcium mobilization.

  • The antagonistic effect is observed as a reduction in the NPY-induced fluorescence signal in the presence of BIBO3304.

  • Plot the peak fluorescence response against the logarithm of the antagonist concentration to determine the IC50 value for BIBO3304. BIBO3457 should show no significant inhibition at comparable concentrations.

By consistently demonstrating its inability to bind to and block the Y1 receptor at concentrations where its enantiomer, BIBO3304, is highly active, BIBO3457 provides the necessary evidence to attribute the observed experimental effects specifically to the antagonism of the NPY Y1 receptor by BIBO3304. This rigorous approach is fundamental to the principles of good scientific practice in pharmacology and drug development.

References

Validation

Validating BIBO3304 In Vivo: A Comparative Guide Using Knockout Models

For researchers, scientists, and drug development professionals, establishing the in vivo specificity of a pharmacological agent is paramount. This guide provides a comprehensive comparison of the in vivo effects of BIBO...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the in vivo specificity of a pharmacological agent is paramount. This guide provides a comprehensive comparison of the in vivo effects of BIBO3304, a selective Neuropeptide Y (NPY) Y1 receptor antagonist, with a focus on its validation using knockout mouse models. By examining the concordance between pharmacological blockade with BIBO3304 and the genetic deletion of its target, we can ascertain the compound's specificity and utility as a research tool.

Executive Summary

BIBO3304 is a potent and highly selective antagonist for the NPY Y1 receptor, demonstrating subnanomolar affinity for both human and rat Y1 receptors.[1][2] Its specificity is underscored by its significantly lower affinity for other NPY receptor subtypes, including Y2, Y4, and Y5.[1][2] While direct comparative studies of BIBO3304 in Y1 receptor knockout (Y1-/-) versus wild-type (WT) mice are not extensively detailed in the available literature, a compelling case for its in vivo specificity can be constructed by comparing its pharmacological effects with the known phenotypes of Y1 and Y2 receptor knockout mice. This guide will synthesize the available data to validate the in vivo effects of BIBO3304.

Evidence from Y2 Receptor Knockout Models

A key strategy to confirm the Y1-specific actions of BIBO3304 in vivo has been the use of Y2 receptor knockout (Y2-/-) mice. These studies are crucial as NPY can signal through multiple receptor subtypes. By administering BIBO3304 to Y2-/- mice, researchers can isolate and confirm that the observed physiological effects are mediated through the Y1 receptor.

For instance, in the murine cutaneous microvasculature, BIBO3304 was shown to block the vasoconstrictor responses to a Y1-preferring agonist.[3] The use of Y2-/- mice in these experiments helped to demonstrate that the residual NPY-mediated effects were indeed attributable to Y1 receptor activation and could be abolished by BIBO3304.[3]

Concordance with Y1 Receptor Knockout Phenotype

The validation of BIBO3304's in vivo effects is further strengthened by comparing its pharmacological actions with the physiological characteristics of Y1 receptor knockout mice. Studies on Y1-/- mice have revealed a distinct phenotype, and if BIBO3304 administration in wild-type animals recapitulates these genetic findings, it provides strong evidence for its on-target effects.

One of the most notable examples is in the regulation of bone mass. Genetic deletion of the Y1 receptor in mice leads to an increase in bone mass.[4] Consistent with this, the oral administration of BIBO3304 to wild-type mice has been shown to dose-dependently increase bone mass, mirroring the phenotype of Y1-/- mice.[4][5] This concordance strongly suggests that BIBO3304 is effectively antagonizing the Y1 receptor in vivo to produce its skeletal effects.

Quantitative Data Summary

The following tables summarize the key quantitative data supporting the in vivo validation of BIBO3304.

ParameterWild-Type (WT) + VehicleWild-Type (WT) + BIBO3304Y1 Receptor Knockout (Y1-/-)Y2 Receptor Knockout (Y2-/-) + BIBO3304Reference
Bone Mass BaselineIncreasedIncreasedNot Reported[4][5]
Food Intake (NPY-induced) IncreasedReducedNot ReportedNot Reported[2][6]
Vasoconstriction (Y1 Agonist-induced) PresentBlockedAbsentBlocked[3]

Table 1: Comparison of BIBO3304 effects with Y1 receptor knockout phenotype. This table illustrates how the pharmacological effects of BIBO3304 in wild-type animals align with the genetic deletion of the Y1 receptor.

Receptor SubtypeBIBO3304 IC50 (nM)Reference
Human Y1 0.38[6]
Rat Y1 0.72[6]
Human Y2 >1000[6]
Human Y4 >1000[6]
Human Y5 >1000[6]

Table 2: In Vitro Receptor Binding Affinity of BIBO3304. This table highlights the high selectivity of BIBO3304 for the Y1 receptor over other NPY receptor subtypes.

Experimental Protocols

In Vivo Administration of BIBO3304

For studies investigating effects on bone mass, BIBO3304 was administered orally to mice for 8 weeks.[5] In studies examining vasoconstriction, BIBO3304 was administered intravenously.[3] For food intake studies, BIBO3304 was administered directly into the paraventricular nucleus of the hypothalamus.[2][6]

Generation and Use of Knockout Mice

Y1 and Y2 receptor knockout mice were generated using standard homologous recombination techniques in embryonic stem cells. The successful deletion of the respective receptor gene was confirmed by molecular biology techniques. These mice, along with their wild-type littermates, were used in experiments to compare the effects of BIBO3304 in the presence and absence of the target receptor.

Visualizing the Validation Workflow and Signaling

The following diagrams illustrate the logical workflow for validating BIBO3304 and the signaling pathway it targets.

cluster_validation Validation Workflow cluster_signaling NPY-Y1 Receptor Signaling wt_bibo Wild-Type + BIBO3304 y1_ko Y1 Receptor Knockout wt_bibo->y1_ko Compare Phenotype y2_ko_bibo Y2 Receptor Knockout + BIBO3304 wt_bibo->y2_ko_bibo Confirm Y1 Specificity NPY NPY Y1R Y1 Receptor NPY->Y1R GPCR G-protein Signaling Y1R->GPCR BIBO BIBO3304 BIBO->Y1R Effect Physiological Effect GPCR->Effect

Figure 1: Logical workflow for validating BIBO3304's in vivo effects.

cluster_experiment Experimental Design cluster_wt_treatment WT Treatment cluster_y2_ko_treatment Y2 KO Treatment wt Wild-Type Mice wt_vehicle Vehicle wt->wt_vehicle wt_bibo BIBO3304 wt->wt_bibo y1_ko Y1 Knockout Mice y2_ko Y2 Knockout Mice y2_ko_vehicle Vehicle y2_ko->y2_ko_vehicle y2_ko_bibo BIBO3304 y2_ko->y2_ko_bibo wt_bibo->y1_ko Compare Outcome wt_bibo->y2_ko_bibo Assess Y1 Specificity

Figure 2: Experimental workflow for in vivo validation of BIBO3304.

Conclusion

References

Comparative

A Comparative Guide to BIBO3304 and Peptide-Based NPY Y1 Receptor Antagonists

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the non-peptide antagonist BIBO3304 and peptide-based antagonists of the Neuropeptide Y (NPY) Y1 receptor. Th...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the non-peptide antagonist BIBO3304 and peptide-based antagonists of the Neuropeptide Y (NPY) Y1 receptor. This document summarizes key performance data, details relevant experimental protocols, and visualizes associated signaling pathways to aid in the selection of the most appropriate antagonist for your research needs.

Introduction

The Neuropeptide Y (NPY) Y1 receptor, a G-protein coupled receptor (GPCR), is a crucial mediator of various physiological processes, including feeding behavior, anxiety, and vasoconstriction. Its role in these functions has made it a significant target for drug development. Antagonists of the Y1 receptor are broadly categorized into two main classes: small-molecule non-peptide antagonists and larger peptide-based antagonists. This guide focuses on a comparative analysis of one of the most potent and selective non-peptide antagonists, BIBO3304, against a representative potent peptide-based antagonist, GR231118.

Data Presentation: Quantitative Comparison

The following tables summarize the binding affinity and selectivity of BIBO3304 and the peptide-based antagonist GR231118 for various NPY receptor subtypes.

Table 1: Binding Affinity (IC50/Ki/pA2/pKi) at the NPY Y1 Receptor

CompoundTypeSpeciesAssay TypeValueReference
BIBO3304 Non-peptideHumanIC500.38 ± 0.06 nM[1][2]
RatIC500.72 ± 0.42 nM[1][2]
GR231118 Peptide-basedHumanpA210.5[3]
HumanpKi10.2[3]
RatpA210.0[3]
RatpKi10.4[3]

Table 2: Selectivity Profile Against Other NPY Receptor Subtypes

CompoundY2 Receptor AffinityY4 Receptor AffinityY5 Receptor AffinityReference
BIBO3304 >1000 nM (IC50)>1000 nM (IC50)>1000 nM (IC50)[1][2]
GR231118 Weak AgonistPotent Agonist (pEC50 = 8.6, pKi = 9.6)Weak Agonist[3]

In Vivo Efficacy

BIBO3304 , as a selective non-peptide Y1 receptor antagonist, has demonstrated significant in vivo effects. When administered into the paraventricular nucleus of rats, it effectively inhibited the feeding response induced by both exogenous NPY and fasting[1][2]. Furthermore, studies have shown that BIBO3304 treatment can improve glycemic control in mouse models of type 2 diabetes[4][5].

Peptide-based antagonists like GR231118 have also been characterized in vivo. However, their utility can be limited by their pharmacokinetic properties and potential for off-target effects due to their activity at other NPY receptor subtypes, such as potent agonism at the Y4 receptor[3].

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for a receptor.

1. Membrane Preparation:

  • Tissues or cells expressing the NPY Y1 receptor are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).

  • The homogenate is centrifuged at low speed to remove debris, and the supernatant is then centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in an appropriate assay buffer[6].

2. Binding Reaction:

  • In a 96-well plate, the membrane preparation is incubated with a fixed concentration of a radiolabeled Y1 receptor ligand (e.g., [125I]-PYY or [3H]-UR-MK299) and varying concentrations of the competitor compound (BIBO3304 or peptide-based antagonist)[6][7][8].

  • The incubation is carried out at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to reach equilibrium[6].

3. Separation and Detection:

  • The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.

  • The filters are washed with ice-cold buffer to remove unbound radioligand.

  • The radioactivity retained on the filters is measured using a scintillation counter[6].

4. Data Analysis:

  • The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

  • The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation[6].

Functional Assays

1. cAMP Accumulation Assay:

This assay measures the ability of an antagonist to block the agonist-induced inhibition of adenylyl cyclase.

  • Cells expressing the NPY Y1 receptor are pre-incubated with the antagonist (BIBO3304 or peptide-based antagonist) at various concentrations.

  • The cells are then stimulated with a Y1 receptor agonist (e.g., NPY) in the presence of forskolin (B1673556) (an adenylyl cyclase activator).

  • The intracellular cAMP levels are measured using a commercially available kit, often based on competitive immunoassay or bioluminescence resonance energy transfer (BRET)[9][10].

  • The ability of the antagonist to reverse the NPY-induced decrease in forskolin-stimulated cAMP levels is quantified.

2. Intracellular Calcium Mobilization Assay:

This assay assesses the antagonist's ability to block the agonist-induced increase in intracellular calcium.

  • Cells expressing the Y1 receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)[11][12].

  • The cells are then treated with the antagonist followed by stimulation with a Y1 receptor agonist.

  • The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured using a fluorescence plate reader or microscope[11][12][13].

  • The inhibitory effect of the antagonist on the agonist-induced calcium response is determined.

Mandatory Visualizations

NPY Y1 Receptor Signaling Pathway

NPY_Y1_Signaling cluster_intracellular Intracellular NPY NPY Y1R NPY Y1 Receptor NPY->Y1R G_protein Gαi/oβγ Y1R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition PLC Phospholipase C (PLC) G_protein->PLC Activation cAMP cAMP AC->cAMP IP3 IP3 PLC->IP3 DAG DAG PLC->DAG ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activation Cellular_Response Cellular Response (e.g., Inhibition of Neurotransmitter Release, Vasoconstriction) PKA->Cellular_Response PIP2 PIP2 Ca2_ER Ca²⁺ (Endoplasmic Reticulum) IP3->Ca2_ER Release PKC Protein Kinase C (PKC) DAG->PKC Activation Ca2_cyto Cytosolic Ca²⁺ Ca2_ER->Ca2_cyto Ca2_cyto->PKC Activation PKC->Cellular_Response

Caption: NPY Y1 Receptor Signaling Pathway.

Experimental Workflow: Radioligand Binding Assay

Radioligand_Binding_Workflow start Start prep_membranes Prepare Cell Membranes Expressing NPY Y1 Receptor start->prep_membranes setup_assay Set up 96-well Plate: - Membranes - Radioligand ([¹²⁵I]-PYY) - Competitor (BIBO3304 or Peptide) prep_membranes->setup_assay incubate Incubate to Reach Equilibrium (e.g., 60 min at 30°C) setup_assay->incubate filter Rapid Filtration to Separate Bound and Free Ligand incubate->filter wash Wash Filters to Remove Unbound Radioligand filter->wash count Measure Radioactivity with Scintillation Counter wash->count analyze Data Analysis: - Determine IC₅₀ - Calculate Kᵢ count->analyze end End analyze->end

Caption: Experimental Workflow for Radioligand Binding Assay.

Conclusion

The choice between a non-peptide antagonist like BIBO3304 and a peptide-based antagonist depends on the specific experimental goals.

  • BIBO3304 offers the advantage of high selectivity for the Y1 receptor, with minimal off-target effects on other NPY receptor subtypes. Its small-molecule nature may also confer better pharmacokinetic properties for in vivo studies, including oral bioavailability[4].

  • Peptide-based antagonists , such as GR231118, are potent Y1 receptor blockers but often exhibit activity at other NPY receptors, which can be a confounding factor in experiments aimed at dissecting the specific role of the Y1 receptor. Their peptide nature can also lead to challenges in terms of stability and delivery in vivo.

For studies requiring high selectivity and favorable in vivo characteristics, BIBO3304 is a superior choice. However, peptide-based antagonists can still be valuable tools, particularly in in vitro systems where their potency can be leveraged, and their cross-reactivity can be controlled for or even studied. Researchers should carefully consider the data presented in this guide to select the antagonist that best fits their experimental design and research question.

References

Validation

A Comparative Guide to the Specificity of BIBO3304 for Neuropeptide Y Receptors Y2, Y4, and Y5

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive assessment of the specificity of the nonpeptide antagonist, BIBO3304, against the neuropeptide Y (NPY) receptors Y2, Y4,...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of the specificity of the nonpeptide antagonist, BIBO3304, against the neuropeptide Y (NPY) receptors Y2, Y4, and Y5. The data presented herein demonstrates BIBO3304's high selectivity for the Y1 receptor subtype, with significantly lower affinity for the Y2, Y4, and Y5 receptors.

Data Presentation: Binding Affinity of BIBO3304

The following table summarizes the binding affinity (IC50 values) of BIBO3304 for human and rat NPY receptor subtypes. The data clearly indicates a subnanomolar affinity for the Y1 receptor, while the affinity for Y2, Y4, and Y5 receptors is substantially lower.

Receptor SubtypeSpeciesIC50 (nM)Reference
Y1 Human0.38 ± 0.06[1][2][3]
Rat0.72 ± 0.42[1][2][3]
Y2 Human> 1000[1][2]
Y4 Human> 1000[1][2]
Rat> 1000[1][2]
Y5 Human> 1000[1][2]
Rat> 1000[1][2]

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocols

The binding affinity data presented was primarily generated using radioligand binding assays with membrane preparations from cell lines stably expressing the respective human or rat NPY receptor subtypes.

1. Cell Culture and Membrane Preparation (General Protocol):

  • Cell Lines: Human neuroblastoma SK-N-MC cells endogenously expressing the Y1 receptor, or Human Embryonic Kidney (HEK293) cells stably transfected with the cDNA for the individual human or rat Y1, Y2, Y4, or Y5 receptor subtypes were used.[4]

  • Culture Conditions: Cells were cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum, penicillin, and streptomycin, and maintained in a humidified atmosphere at 37°C with 5% CO2.

  • Membrane Preparation:

    • Cells were harvested and washed with ice-cold phosphate-buffered saline (PBS).

    • The cell pellet was resuspended in a homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

    • Cells were homogenized using a Polytron homogenizer.

    • The homogenate was centrifuged at low speed (e.g., 1000 x g) to remove nuclei and cellular debris.

    • The supernatant was then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • The final membrane pellet was resuspended in a suitable buffer and stored at -80°C until use.

2. Radioligand Binding Assay (General Protocol):

  • Radioligands:

    • For Y1 receptor binding, [¹²⁵I][Leu³¹, Pro³⁴]PYY or [³H]BIBP3226 were commonly used.

    • For Y2, Y4, and Y5 receptor binding, various radiolabeled NPY analogs such as [¹²⁵I]PYY or specific radioligands for each receptor subtype were employed.

  • Assay Buffer: A typical binding buffer consisted of 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mM EDTA, and 0.1% bovine serum albumin (BSA).

  • Procedure:

    • In a 96-well plate, cell membranes (typically 20-50 µg of protein) were incubated with the radioligand at a fixed concentration.

    • Increasing concentrations of the competing ligand (BIBO3304) were added to displace the radioligand.

    • Non-specific binding was determined in the presence of a high concentration of an unlabeled NPY analog.

    • The mixture was incubated for a defined period (e.g., 60-120 minutes) at room temperature or 25°C to reach equilibrium.

    • The reaction was terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.

    • The filters were washed multiple times with ice-cold wash buffer to remove unbound radioligand.

    • The radioactivity retained on the filters was quantified using a gamma counter.

  • Data Analysis: The IC50 values were determined by non-linear regression analysis of the competition binding curves.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general signaling pathways of the Y2, Y4, and Y5 receptors, along with a typical experimental workflow for assessing receptor binding specificity.

G_protein_signaling_Y2 cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Y2 Y2 Receptor Gq Gq Y2->Gq Activation Gi Gi Y2->Gi Activation PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP AC->ATP Acts on IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca cAMP cAMP ATP->cAMP NPY NPY NPY->Y2

Figure 1: Simplified signaling pathway of the NPY Y2 receptor.

G_protein_signaling_Y4 cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Y4 Y4 Receptor Gq Gq Y4->Gq Activation Gi Gi Y4->Gi Activation PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP AC->ATP Acts on IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca cAMP cAMP ATP->cAMP PP Pancreatic Polypeptide (PP) PP->Y4 G_protein_signaling_Y5 cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Y5 Y5 Receptor Gi Gi Y5->Gi Activation RhoA RhoA Y5->RhoA Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP AC->ATP Acts on cAMP cAMP ATP->cAMP Cytoskeleton Cytoskeletal Rearrangement RhoA->Cytoskeleton Induces NPY NPY NPY->Y5 experimental_workflow start Start cell_culture Cell Culture (HEK293 or SK-N-MC expressing Y2, Y4, or Y5 receptors) start->cell_culture membrane_prep Membrane Preparation cell_culture->membrane_prep binding_assay Radioligand Binding Assay (Incubate membranes with radioligand and varying concentrations of BIBO3304) membrane_prep->binding_assay filtration Filtration and Washing (Separate bound and free radioligand) binding_assay->filtration counting Radioactivity Counting filtration->counting data_analysis Data Analysis (Generate competition curves and calculate IC50 values) counting->data_analysis conclusion Conclusion on Specificity data_analysis->conclusion

References

Comparative

A Cross-Species Comparative Analysis of BIBO3304 Potency and Efficacy at the Neuropeptide Y Y1 Receptor

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the in vitro potency and in vivo efficacy of BIBO3304, a potent and selective non-peptide antagonist of the N...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro potency and in vivo efficacy of BIBO3304, a potent and selective non-peptide antagonist of the Neuropeptide Y Y1 receptor (NPY Y1R). The data presented herein is compiled from various published studies to facilitate cross-species analysis and inform preclinical research and development.

Data Presentation: In Vitro Potency of BIBO3304

BIBO3304 exhibits high affinity for the NPY Y1 receptor, with potency observed in the subnanomolar range in both human and rat. The following table summarizes the available quantitative data for BIBO3304 across different species.

SpeciesReceptorAssay TypeParameterValue (nM)Reference
HumanNPY Y1Radioligand BindingIC500.38 ± 0.06[1][2]
RatNPY Y1Radioligand BindingIC500.72 ± 0.42[1][2]
RatNPY Y1Radioligand BindingIC500.2 ± 0.04[3]
RabbitNPY Y1Functional BioassaypA29.04[3]

BIBO3304 demonstrates high selectivity for the Y1 receptor subtype. In both human and rat, the IC50 values for Y2, Y4, and Y5 receptors are greater than 1000 nM.[1][2] The inactive (S)-enantiomer of BIBO3304, known as BIBO3457, shows significantly lower affinity for the human and rat Y1 receptor, with IC50 values exceeding 1000 nM, making it a suitable negative control for in vitro and in vivo experiments.[1][4][5]

In Vivo Efficacy of BIBO3304

In vivo studies in rodents have demonstrated the efficacy of BIBO3304 in antagonizing NPY-mediated physiological responses. Key findings include:

  • Inhibition of Food Intake: Intracerebroventricular administration of BIBO3304 has been shown to inhibit food intake induced by both exogenous NPY application and fasting in rats.[1][4][5]

  • Cardiovascular Effects: The antagonist has been shown to block NPY-induced vasoconstriction in various animal models.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments cited in this guide.

Radioligand Binding Assay for IC50 Determination

This protocol outlines a typical competitive binding assay to determine the half-maximal inhibitory concentration (IC50) of a test compound like BIBO3304.

1. Membrane Preparation:

  • Culture cells stably expressing the NPY Y1 receptor of the desired species (e.g., HEK293, CHO cells).
  • Harvest the cells and homogenize them in a cold buffer solution.
  • Centrifuge the homogenate to pellet the cell membranes.
  • Wash the membrane pellet and resuspend it in an appropriate assay buffer. Determine the protein concentration of the membrane preparation.

2. Competitive Binding Assay:

  • In a multi-well plate, combine the cell membrane preparation, a fixed concentration of a radiolabeled NPY Y1 receptor agonist (e.g., [¹²⁵I]PYY), and varying concentrations of the unlabeled antagonist (BIBO3304).
  • To determine non-specific binding, include wells with a high concentration of an unlabeled NPY agonist.
  • Incubate the plates to allow the binding to reach equilibrium.
  • Terminate the assay by rapid filtration through glass fiber filters to separate bound from free radioligand.
  • Wash the filters with cold buffer to remove any unbound radioligand.
  • Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

  • Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of the antagonist.
  • Plot the specific binding as a function of the logarithm of the antagonist concentration.
  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand.

Functional Assay for Antagonist Potency (cAMP Inhibition)

This protocol describes a functional assay to measure the ability of an antagonist to block the agonist-induced inhibition of cyclic AMP (cAMP) production, a key signaling pathway for the Gi-coupled NPY Y1 receptor.

1. Cell Culture and Treatment:

  • Plate cells expressing the NPY Y1 receptor in a multi-well plate and grow to a suitable confluency.
  • Pre-treat the cells with varying concentrations of the antagonist (BIBO3304) for a defined period.
  • Stimulate the cells with a fixed concentration of an adenylyl cyclase activator (e.g., forskolin) to induce cAMP production.
  • Concurrently, add a fixed concentration of an NPY Y1 receptor agonist (e.g., NPY) to the wells. Include control wells with only forskolin (B1673556) and with forskolin plus the agonist.

2. cAMP Measurement:

  • After incubation, lyse the cells to release the intracellular cAMP.
  • Measure the cAMP levels in the cell lysates using a commercially available cAMP assay kit (e.g., ELISA, HTRF).

3. Data Analysis:

  • Calculate the percentage of inhibition of the agonist-induced decrease in cAMP levels for each antagonist concentration.
  • Plot the percentage of inhibition against the logarithm of the antagonist concentration.
  • Fit the data to a dose-response curve to determine the EC50 value of the antagonist, which represents its potency in the functional assay.

Mandatory Visualizations

NPY Y1 Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the Neuropeptide Y Y1 receptor.

NPY_Y1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NPY NPY Y1R NPY Y1R NPY->Y1R Binds G_protein Gi/o Protein Y1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP AC->cAMP Converts PKA PKA cAMP->PKA Activates Response Cellular Response PKA->Response Leads to

Caption: NPY Y1 Receptor Signaling Pathway.

Experimental Workflow for Determining Antagonist Potency

The diagram below outlines a typical workflow for screening and characterizing GPCR antagonists.

Antagonist_Workflow cluster_screening Primary Screening cluster_characterization Hit Characterization cluster_selectivity Selectivity Profiling cluster_invivo In Vivo Validation A Compound Library B High-Throughput Binding Assay (Single Concentration) A->B C Identify 'Hits' (Compounds with >X% Inhibition) B->C D Dose-Response Binding Assay C->D E Determine IC50 D->E F Functional Assay (e.g., cAMP Inhibition) E->F G Determine EC50/pA2 F->G H Test against other NPY Receptor Subtypes (Y2, Y4, Y5) G->H I Determine Selectivity Ratio H->I J Animal Model of NPY-mediated Response (e.g., Feeding Study) I->J K Assess Efficacy J->K

Caption: GPCR Antagonist Screening Workflow.

References

Validation

Validating BIBO3304's Mechanism of Action: A Comparative Guide for a New Cell Line

For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for validating the mechanism of action of BIBO3304, a potent and selective neuropeptide Y1 receptor (Y1R) ant...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for validating the mechanism of action of BIBO3304, a potent and selective neuropeptide Y1 receptor (Y1R) antagonist, in a novel cell line. This guide objectively compares BIBO3304's performance with other Y1R antagonists and provides detailed experimental protocols and supporting data.

Introduction to BIBO3304 and the Neuropeptide Y1 Receptor

Neuropeptide Y (NPY) is a crucial neurotransmitter in the central and peripheral nervous systems, exerting its effects through a family of G-protein coupled receptors (GPCRs), including the Y1 receptor. The Y1R is primarily coupled to Gi/o proteins, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This signaling pathway is implicated in various physiological processes, including the regulation of food intake, anxiety, and blood pressure.

BIBO3304 is a well-characterized, non-peptide, selective antagonist of the Y1R.[1][2] Its high affinity and selectivity make it a valuable tool for studying the physiological roles of the Y1R and a potential therapeutic agent. Validating its mechanism of action in a new cell line is a critical step in preclinical research to ensure the cell line is a suitable model for studying Y1R-mediated effects.

Comparative Analysis of Y1R Antagonists

To provide a comprehensive overview, the binding affinities of BIBO3304 and other selected non-peptide Y1R antagonists are presented below. This data highlights the potency and selectivity of these compounds.

CompoundReceptor TargetSpeciesIC50 (nM)Ki (nM)Selectivity
BIBO3304 NPY Y1 Receptor Human 0.38 [1]>1000-fold vs Y2, Y4, Y5[1][2]
Rat 0.72 [1]
BIBP3226NPY Y1 ReceptorHuman (CHO-K1 cells)0.47[3]Selective for Y1 over Y2[3]
Human (SK-N-MC cells)5.1[3]
Rat (parietal cortex)6.8[3]
SR 120107ANPY Y1 ReceptorNot SpecifiedPotent antagonistSelective for Y1[4][5]
UR-MK299NPY Y1 ReceptorNot SpecifiedSubnanomolar[6]High selectivity vs Y2, Y4, Y5[7]
1229U91NPY Y1 ReceptorHuman (SK-N-MC cells)0.270.10[8]>7000-fold vs Y2[8]

Experimental Validation of BIBO3304's Mechanism of Action

To validate that BIBO3304 functions as a Y1R antagonist in a new cell line, a series of experiments should be conducted to demonstrate its ability to:

  • Bind to the Y1 receptor with high affinity.

  • Functionally antagonize the effects of NPY on its downstream signaling pathway (cAMP production).

  • Inhibit NPY-mediated downstream signaling events, such as the phosphorylation of Extracellular signal-Regulated Kinase (ERK1/2).

Experimental Workflow

experimental_workflow cluster_0 Phase 1: Receptor Binding cluster_1 Phase 2: Functional Antagonism cluster_2 Phase 3: Downstream Signaling binding_assay Competitive Radioligand Binding Assay camp_assay cAMP Accumulation Assay binding_assay->camp_assay Confirm functional block erk_assay ERK1/2 Phosphorylation Assay (Western Blot) camp_assay->erk_assay Assess downstream effects end End erk_assay->end start Start start->binding_assay Determine Ki of BIBO3304

Experimental workflow for validating BIBO3304's mechanism of action.

Detailed Experimental Protocols

Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of BIBO3304 for the Y1 receptor in the new cell line.

Principle: This assay measures the ability of an unlabeled compound (BIBO3304) to compete with a radiolabeled ligand for binding to the Y1 receptor.

Materials:

  • Cell membranes prepared from the new cell line expressing Y1R.

  • Radiolabeled Y1R agonist (e.g., [¹²⁵I]-PYY or [³H]-NPY).

  • BIBO3304 and other unlabeled Y1R antagonists.

  • Binding buffer (e.g., 25 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% BSA, pH 7.4).[9]

  • GF/C filter plates pre-soaked in 0.5% polyethyleneimine (PEI).[9]

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells in a lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the binding buffer. Determine the protein concentration using a standard protein assay.[10]

  • Assay Setup: In a 96-well filter plate, add in the following order:

    • Binding buffer.

    • Increasing concentrations of unlabeled BIBO3304 or other antagonists.

    • A fixed concentration of the radiolabeled ligand (typically at its Kd concentration).

    • Cell membrane preparation (e.g., 10-20 µg of protein per well).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.[9][10]

  • Filtration: Rapidly filter the contents of the plate through the pre-soaked GF/C filter plate using a vacuum harvester. Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.[9][10]

  • Counting: Dry the filter plate, add scintillation fluid to each well, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC50 value (the concentration of competitor that inhibits 50% of specific binding) and then determine the Ki value using the Cheng-Prusoff equation.

cAMP Accumulation Assay

Objective: To assess the functional antagonism of BIBO3304 by measuring its ability to block NPY-induced inhibition of adenylyl cyclase.

Principle: In cells expressing Gi/o-coupled receptors like Y1R, adenylyl cyclase is stimulated with forskolin (B1673556) to produce a measurable level of cAMP. Activation of Y1R by NPY inhibits this forskolin-stimulated cAMP production. A Y1R antagonist like BIBO3304 will prevent this inhibition.[11][12]

Materials:

  • The new cell line, seeded in 96-well plates.

  • NPY.

  • BIBO3304 and other Y1R antagonists.

  • Forskolin.

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate and grow to confluency.

  • Pre-treatment: Pre-incubate the cells with increasing concentrations of BIBO3304 or other antagonists in the presence of a PDE inhibitor for a defined period (e.g., 15-30 minutes).

  • Stimulation: Add NPY at a concentration that gives a submaximal response (e.g., EC80) and a fixed concentration of forskolin to all wells (except for the basal control).

  • Incubation: Incubate for a specified time (e.g., 15-30 minutes) at 37°C.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP concentration against the logarithm of the antagonist concentration. Determine the IC50 value for BIBO3304's ability to reverse the NPY-induced inhibition of forskolin-stimulated cAMP accumulation.

ERK1/2 Phosphorylation Assay (Western Blot)

Objective: To determine if BIBO3304 can block NPY-induced phosphorylation of ERK1/2, a downstream signaling event.

Principle: Activation of Y1R can lead to the phosphorylation and activation of ERK1/2. This can be detected by Western blotting using antibodies specific for the phosphorylated form of ERK1/2.

Materials:

  • The new cell line, cultured in 6-well plates.

  • NPY.

  • BIBO3304.

  • Cell lysis buffer containing protease and phosphatase inhibitors.

  • SDS-PAGE gels and Western blotting apparatus.

  • Primary antibodies: anti-phospho-ERK1/2 (p-ERK1/2) and anti-total-ERK1/2 (t-ERK1/2).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

Procedure:

  • Cell Culture and Serum Starvation: Culture cells to near confluency and then serum-starve for several hours to reduce basal ERK1/2 phosphorylation.

  • Treatment: Pre-treat the cells with BIBO3304 for a specific duration, followed by stimulation with NPY for a time known to induce maximal ERK1/2 phosphorylation (e.g., 5-15 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a blocking solution (e.g., 5% BSA or non-fat milk in TBST).

    • Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total ERK1/2 to confirm equal protein loading.

  • Data Analysis: Quantify the band intensities for p-ERK1/2 and t-ERK1/2. Normalize the p-ERK1/2 signal to the t-ERK1/2 signal for each sample. Compare the levels of NPY-induced ERK1/2 phosphorylation in the presence and absence of BIBO3304.

Signaling Pathway and Logical Relationships

NPY Y1 Receptor Signaling Pathway

NPY_Y1_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NPY NPY Y1R Y1 Receptor NPY->Y1R binds Gi Gi/o Protein Y1R->Gi activates IGFR IGF-1R Y1R->IGFR transactivates BIBO3304 BIBO3304 BIBO3304->Y1R blocks AC Adenylyl Cyclase Gi->AC inhibits PLC PLC Gi->PLC activates cAMP cAMP AC->cAMP produces IP3 IP3 PLC->IP3 produces DAG DAG PLC->DAG produces PI3K PI3K IGFR->PI3K activates ATP ATP PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates PIP2 PIP2 Ca2 Ca2+ IP3->Ca2 releases PKC PKC DAG->PKC activates MEK MEK PKC->MEK activates PI3K->MEK activates ERK ERK1/2 MEK->ERK phosphorylates pERK p-ERK1/2 Gene Gene Expression pERK->Gene pCREB p-CREB pCREB->Gene

Simplified signaling pathway of the Neuropeptide Y1 Receptor.

Conclusion

This guide provides a structured approach for the comprehensive validation of BIBO3304's mechanism of action in a new cell line. By following the outlined experimental workflow and protocols, researchers can confidently establish the utility of their chosen cell line as a model for studying Y1R signaling and for the preclinical evaluation of Y1R-targeted therapeutics. The comparative data on various Y1R antagonists further aids in the contextualization of BIBO3304's performance and selectivity.

References

Comparative

Confirming the Lack of CNS Penetration of BIBO3304: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals Evidence for the Lack of CNS Penetration of BIBO3304 Route of Administration in Functional Studies: In numerous in vivo studies investigating the central ef...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Evidence for the Lack of CNS Penetration of BIBO3304

  • Route of Administration in Functional Studies: In numerous in vivo studies investigating the central effects of BIBO3304, such as its influence on food intake, the compound is administered directly into the brain, for example, via intracerebroventricular or intra-paraventricular nucleus injections. This direct CNS administration bypasses the blood-brain barrier and strongly implies that peripheral administration is ineffective for achieving therapeutic concentrations in the brain.

  • General Characteristics of NPY Y1 Antagonists: It has been noted in the scientific literature that developing NPY Y1 antagonists that can effectively cross the blood-brain barrier is a significant challenge in drug discovery.

Comparative Analysis of CNS Penetration

To illustrate the difference between a peripherally restricted compound and a CNS-penetrant one, the following table presents a hypothetical comparison. As specific brain-to-plasma ratio data for BIBO3304 is unavailable, its entry is based on the strong inference of poor penetration. Diazepam, a well-known benzodiazepine, is included as a positive control for a CNS-penetrant drug.

CompoundTargetBrain-to-Plasma Ratio (Kp)Unbound Brain-to-Plasma Ratio (Kp,uu)Interpretation
BIBO3304 NPY Y1 ReceptorData not available (inferred to be low)Data not available (inferred to be low)Likely peripherally restricted
Diazepam GABA-A Receptor~1.5 - 2.0~1.0Readily crosses the blood-brain barrier

Note: The Kp and Kp,uu values for Diazepam are approximate and can vary based on experimental conditions.

Experimental Protocols

The determination of the brain-to-plasma concentration ratio (Kp) and the unbound brain-to-plasma concentration ratio (Kp,uu) are standard methods to quantify the extent of CNS penetration of a compound.

In Vivo Brain-to-Plasma Ratio (Kp) Determination in Rodents

This protocol outlines a general procedure for determining the Kp of a test compound in a rodent model, such as rats.

Objective: To determine the ratio of the total concentration of a compound in the brain to that in the plasma at a specific time point after administration.

Materials:

  • Test compound (e.g., BIBO3304)

  • Vehicle for administration (e.g., saline, DMSO/saline mixture)

  • Male Sprague-Dawley rats (or other appropriate rodent model)

  • Anesthetics (e.g., isoflurane)

  • Blood collection tubes (e.g., with EDTA)

  • Brain harvesting tools

  • Homogenizer

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Dosing: Administer the test compound to a cohort of rats at a predetermined dose and route (e.g., intravenous, intraperitoneal, or oral).

  • Blood Collection: At a specified time point post-administration (e.g., 1 hour), anesthetize the animals and collect a blood sample via cardiac puncture into an EDTA-containing tube.

  • Plasma Separation: Centrifuge the blood sample to separate the plasma.

  • Brain Harvesting: Immediately following blood collection, perfuse the animal with saline to remove residual blood from the brain vasculature. Subsequently, carefully dissect and harvest the whole brain.

  • Brain Homogenization: Weigh the brain and homogenize it in a suitable buffer to create a uniform brain homogenate.

  • Sample Analysis: Determine the concentration of the test compound in both the plasma and the brain homogenate using a validated LC-MS/MS method.

  • Calculation of Kp: The brain-to-plasma ratio (Kp) is calculated as follows: Kp = Concentration of compound in brain / Concentration of compound in plasma

Visualizations

Experimental Workflow for CNS Penetration Assessment

G cluster_in_vivo In Vivo Experiment cluster_sampling Sample Collection cluster_processing Sample Processing cluster_analysis Analysis compound_admin Compound Administration (e.g., IV, IP, PO) animal_model Rodent Model (e.g., Rat, Mouse) compound_admin->animal_model Dosing blood_collection Blood Collection animal_model->blood_collection brain_harvest Brain Harvest (with perfusion) animal_model->brain_harvest plasma_separation Plasma Separation blood_collection->plasma_separation brain_homogenization Brain Homogenization brain_harvest->brain_homogenization lc_ms LC-MS/MS Analysis plasma_separation->lc_ms brain_homogenization->lc_ms kp_calculation Kp Calculation (Brain Conc. / Plasma Conc.) lc_ms->kp_calculation G cluster_membrane Cell Membrane cluster_cytosol Cytosol Y1R NPY Y1 Receptor G_protein Gi/o Protein Y1R->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates cAMP cAMP AC->cAMP Produces PIP2 PIP2 PLC->PIP2 Hydrolyzes PKA PKA cAMP->PKA Activates IP3 IP3 PIP2->IP3 Produces DAG DAG PIP2->DAG Produces Ca2 Ca²⁺ IP3->Ca2 Releases from ER PKC PKC DAG->PKC Activates Ca2->PKC Co-activates NPY Neuropeptide Y (NPY) NPY->Y1R Binds

Validation

comparing the metabolic effects of BIBO3304 with metformin in T2D models

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Metabolic Effects and Mechanisms of Action In the landscape of type 2 diabetes (T2D) research, the exploration of novel therapeuti...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Metabolic Effects and Mechanisms of Action

In the landscape of type 2 diabetes (T2D) research, the exploration of novel therapeutic agents alongside established standards is crucial for advancing patient care. This guide provides a detailed comparison of the metabolic effects of BIBO3304, a selective neuropeptide Y Y1 receptor (NPY Y1R) antagonist, and metformin (B114582), the first-line oral antidiabetic drug. This analysis is based on experimental data from preclinical T2D models, offering insights into their respective mechanisms of action, efficacy in glycemic control, and impact on β-cell function.

At a Glance: Key Metabolic Effects

ParameterBIBO3304Metformin
Primary Mechanism Neuropeptide Y Y1 Receptor (NPY Y1R) AntagonistActivation of AMP-activated protein kinase (AMPK)
Glycemic Control Significant reduction in blood glucose levels.[1]Significant reduction in blood glucose levels.[1]
β-Cell Function Protects β-cells from dysfunction and death, preserving functional β-cell mass.[1][2][3]Did not show significant changes in islet number, size, or proportion in one comparative study.[1]
Body Weight & Adiposity Shown to reduce adiposity.[1][2][3]Generally considered weight-neutral or may induce modest weight loss.[4][5][6]
Insulin (B600854) Sensitivity Enhances insulin action in skeletal muscle.[1][2][3]Improves insulin sensitivity, primarily by reducing hepatic glucose production.[5]

Delving into the Mechanisms: Signaling Pathways

The distinct mechanisms of BIBO3304 and metformin underpin their metabolic effects. BIBO3304 acts by blocking the NPY Y1 receptor, which is implicated in β-cell dysfunction in T2D.[1][2] Metformin's primary action involves the activation of AMPK, a central regulator of cellular energy homeostasis.

cluster_BIBO3304 BIBO3304 Signaling Pathway NPY NPY Y1R NPY Y1 Receptor NPY->Y1R Binds BetaCell Pancreatic β-Cell Dysfunction β-Cell Dysfunction & Death Y1R->Dysfunction Promotes BIBO3304 BIBO3304 BIBO3304->Y1R Blocks InsulinSecretion Improved Insulin Secretion & Survival

Figure 1: BIBO3304 action on NPY Y1R in pancreatic β-cells.

cluster_Metformin Metformin Signaling Pathway Metformin Metformin AMPK AMPK Metformin->AMPK Activates HGP Hepatic Glucose Production AMPK->HGP Inhibits GlucoseUptake Peripheral Glucose Uptake AMPK->GlucoseUptake Promotes

Figure 2: Metformin's activation of AMPK and downstream effects.

Experimental Evidence: A Comparative Study

A key preclinical study provides a direct comparison of BIBO3304 and metformin in a high-fat diet (HFD)/streptozotocin (B1681764) (STZ)-induced diabetic mouse model, a widely used model for T2D.

Experimental Workflow

cluster_Workflow Experimental Workflow: HFD/STZ Mouse Model Start C57BL/6 Mice HFD High-Fat Diet (4 weeks) Start->HFD STZ Multiple Low-Dose STZ Injections HFD->STZ Randomization Randomization STZ->Randomization Placebo Placebo Randomization->Placebo BIBO3304_group BIBO3304 Randomization->BIBO3304_group Metformin_group Metformin Randomization->Metformin_group Treatment Treatment (6 weeks) Placebo->Treatment BIBO3304_group->Treatment Metformin_group->Treatment Analysis Metabolic & Glucose Homeostasis Analysis Treatment->Analysis

Figure 3: Workflow for comparing BIBO3304 and metformin in a T2D mouse model.
Quantitative Outcomes

Outcome MeasurePlaceboBIBO3304Metformin
Non-fasting Blood Glucose (mg/dL) at 6 weeks ~450Significantly reduced vs. Placebo[1]Significantly reduced vs. Placebo[1]
Change in β-cell Mass No significant changeSignificant increase in islet number[1]No significant change in islet number, size, or proportion[1]

Note: The exact numerical values for blood glucose were presented graphically in the source material. The table reflects the reported significant reductions.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. Below are the detailed methodologies for the key experiments cited.

Animal Model and Treatment Administration
  • T2D Model: Male C57BL/6J mice are fed a high-fat diet (HFD) for 4 weeks to induce obesity and insulin resistance. Subsequently, they receive multiple low-dose injections of streptozotocin (STZ) to induce β-cell damage and hyperglycemia, thus mimicking the pathophysiology of T2D.[1]

  • BIBO3304 Administration: BIBO3304 is administered orally. In the comparative study, diabetic mice were treated for 6 weeks.[1] Other studies have also utilized oral gavage for BIBO3304 administration.[7]

  • Metformin Administration: Metformin is also administered orally. In the comparative study, treatment was for 6 weeks.[1] Dosages in mouse models typically range from 150 mg/kg to 500 mg/kg daily, administered via oral gavage or in drinking water.[7][8][9]

Metabolic Assessments
  • Blood Glucose Monitoring: Non-fasting blood glucose levels are measured at indicated time points throughout the treatment period from tail vein blood using a standard glucometer.[1]

  • Glucose Tolerance Test (GTT): Following a fasting period (typically 6 hours), mice are given an intraperitoneal (i.p.) injection of glucose (e.g., 1 g/kg body weight). Blood glucose levels are then measured at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) to assess glucose clearance.

  • Insulin Tolerance Test (ITT): After a short fasting period, mice receive an i.p. injection of insulin (e.g., 0.75 IU/kg body weight). Blood glucose is monitored over time to evaluate insulin sensitivity.

  • Islet Morphometry and β-cell Mass Analysis: Pancreata are collected, fixed, and sectioned. Immunohistochemical staining for insulin is performed to identify β-cells. The number, size, and total area of islets are quantified using imaging software to determine the functional β-cell mass.[1]

Conclusion

Both BIBO3304 and metformin demonstrate significant efficacy in improving glycemic control in preclinical T2D models.[1] However, their underlying mechanisms and effects on pancreatic β-cells appear to differ. BIBO3304 shows a protective and potentially regenerative effect on β-cell mass, a key factor in the progression of T2D.[1][2] Metformin, while effective in reducing blood glucose, did not exhibit the same effect on β-cell mass in the direct comparative study.[1]

These findings highlight the potential of NPY Y1R antagonism as a novel therapeutic strategy for T2D, not only for its glucose-lowering effects but also for its potential to preserve and enhance functional β-cell mass. Further research is warranted to fully elucidate the long-term metabolic benefits of BIBO3304 and its potential translation to the clinical setting. This guide provides a foundational understanding for researchers and drug development professionals to build upon in their ongoing efforts to combat type 2 diabetes.

References

Safety & Regulatory Compliance

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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